molecular formula C8H5BrN2O2 B1292546 4-Bromo-6-nitro-1H-indole CAS No. 885520-47-8

4-Bromo-6-nitro-1H-indole

Cat. No.: B1292546
CAS No.: 885520-47-8
M. Wt: 241.04 g/mol
InChI Key: BVXHHQBPXSUJPE-UHFFFAOYSA-N
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Description

4-Bromo-6-nitro-1H-indole (CAS 885520-47-8) is a bromo- and nitro-substituted indole derivative of high interest in pharmaceutical and medicinal chemistry research. With the molecular formula C 8 H 5 BrN 2 O 2 and a molecular weight of 241.04 g/mol, this compound serves as a key synthetic intermediate for the development of novel bioactive molecules . The indole scaffold is a privileged structure in drug discovery, known for its diverse biological activities and presence in compounds targeting cancer, infectious diseases, neurological disorders, and cardiovascular conditions . The specific bromo and nitro functional groups on the indole ring system make this compound a versatile building block for further chemical modifications, including cross-coupling reactions and reduction to amines, enabling the exploration of structure-activity relationships . Research indicates that indole derivatives bearing halogen and nitro substituents are particularly valuable in the design and synthesis of potential enzyme inhibitors, such as human neutrophil elastase (HNE) inhibitors, for treating inflammatory diseases . This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all recommended handling and storage protocols. For optimal stability, the product should be stored sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-7-3-5(11(12)13)4-8-6(7)1-2-10-8/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXHHQBPXSUJPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646458
Record name 4-Bromo-6-nitro-1H-indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-47-8
Record name 4-Bromo-6-nitro-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885520-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-nitro-1H-indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known chemical properties of 4-Bromo-6-nitro-1H-indole, catering to researchers, scientists, and professionals in drug development. This document collates available data on its physicochemical characteristics, safety and handling, and potential for further research, while also highlighting areas where information is currently unavailable.

Core Chemical Properties

This compound is a substituted indole derivative. The presence of both a bromine atom and a nitro group on the indole scaffold suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Indole derivatives are known to possess a wide range of biological activities, and the electron-withdrawing nature of the nitro group can significantly influence the chemical reactivity and biological profile of the molecule.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₅BrN₂O₂
Molecular Weight 241.04 g/mol [2][3]
Physical Form Solid
Purity Typically ≥95%
Melting Point Data not available-
Boiling Point Data not available (Predicted for 6-Bromo-4-nitro-1H-indole: 402.3±25.0°C at 760 mmHg)[2]
Solubility Data not available-
IUPAC Name This compound
InChI Key BVXHHQBPXSUJPE-UHFFFAOYSA-N

Spectroscopic Data

While specific spectral data for this compound is not publicly available in the searched literature, several chemical suppliers indicate its availability upon request.[3] For reference, the expected spectral characteristics would include:

  • ¹H NMR: Signals corresponding to the protons on the indole ring. The chemical shifts would be influenced by the positions of the bromo and nitro substituents.

  • ¹³C NMR: Resonances for the eight carbon atoms of the indole core, with shifts influenced by the electron-withdrawing effects of the substituents.

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching of the indole, C-H aromatic stretching, C=C aromatic stretching, and strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group (typically around 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹).

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (241.04 g/mol ), showing a characteristic isotopic pattern due to the presence of bromine.

Synthesis and Reactivity

A plausible synthetic approach could involve the nitration of a 4-bromoindole derivative or the cyclization of a brominated and nitrated phenylhydrazine precursor. The reactivity of this compound is dictated by the indole nucleus and the attached functional groups. The N-H proton can be deprotonated, allowing for N-alkylation or N-arylation. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of diverse substituents at the 4-position. The nitro group can be reduced to an amine, providing a handle for further functionalization, such as amide bond formation.

G Proposed Synthetic Workflow for Substituted Indoles A Starting Material (e.g., Substituted Aniline/Nitrotoluene) B Intermediate Formation (e.g., Phenylhydrazone, Enamine) A->B Reaction C Cyclization Reaction (e.g., Fischer, Batcho-Leimgruber, Reissert) B->C Indole Synthesis D Substituted Indole Core C->D Formation E Functional Group Interconversion (e.g., Nitration, Bromination) D->E Modification F Target Molecule (this compound) E->F Synthesis G Further Derivatization (e.g., Cross-coupling, Reduction) F->G Application

Proposed synthetic workflow for substituted indoles.

Biological and Pharmacological Potential

There is no specific information available regarding the biological activity or pharmacological profile of this compound in the reviewed literature. However, the indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The incorporation of a nitro group can also impart or modulate biological activity, with many nitroaromatic compounds exhibiting antimicrobial and other therapeutic properties.[6]

Given its structure, this compound could be a valuable building block in drug discovery programs. Its potential as a precursor to a library of more complex molecules makes it a compound of interest for screening against various biological targets.

G Potential Drug Discovery Applications of Substituted Indoles A This compound (Building Block) B Chemical Library Synthesis A->B Derivatization C High-Throughput Screening B->C Assay D Hit Identification C->D Analysis E Lead Optimization D->E Medicinal Chemistry F Preclinical Development E->F In vivo studies G Clinical Trials F->G Human studies

Potential drug discovery applications of substituted indoles.

Safety and Handling

This compound is classified with GHS pictograms indicating it can be harmful if swallowed and may cause an allergic skin reaction.

Table 2: GHS Hazard Information

CategoryCodeDescription
Pictogram GHS07Exclamation Mark
Signal Word Warning
Hazard Statements H302Harmful if swallowed.
H317May cause an allergic skin reaction.
Precautionary Statements P280Wear protective gloves/protective clothing/eye protection/face protection.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. It should be stored in a dry, sealed container at 2-8°C.

Conclusion

This compound is a chemical compound with established basic properties but a significant lack of in-depth experimental data in the public domain. Its potential as a synthetic intermediate in medicinal chemistry is clear, given the prevalence of the indole nucleus in pharmaceuticals and the reactivity of its substituents. Further research is required to fully characterize its physical properties, develop specific and optimized synthetic protocols, and explore its biological activity profile. This guide serves as a foundational resource for researchers interested in utilizing this compound in their scientific endeavors.

References

Technical Guide: Structure Elucidation of 4-Bromo-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-6-nitro-1H-indole is a substituted indole derivative. The indole scaffold is a prominent feature in many biologically active compounds and pharmaceuticals. The presence of a bromine atom and a nitro group suggests potential for use as a building block in medicinal chemistry, as these groups can be functionalized or can modulate the electronic properties of the indole ring. This guide provides a comprehensive overview of the methodologies and data interpretation involved in the complete structure elucidation of this compound.

Chemical Profile:

  • IUPAC Name: this compound

  • CAS Number: 885520-47-8

  • Molecular Formula: C₈H₅BrN₂O₂

  • Physical Form: Solid

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[1][2]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~11.8 - 12.0br s-1HN1-H
~8.20d~2.01HH-7
~7.85d~2.01HH-5
~7.60t~2.51HH-2
~6.80dd~2.5, ~1.01HH-3
  • Rationale: The indole N-H proton is expected to be significantly downfield and broadened. The aromatic protons (H-5 and H-7) are deshielded by the electron-withdrawing nitro group and influenced by the bromine, appearing as doublets due to meta-coupling. Protons on the pyrrole ring (H-2 and H-3) appear at characteristic shifts, with their coupling pattern confirming their adjacency.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~142.0C-6
~138.5C-7a
~128.0C-2
~125.5C-3a
~120.0C-5
~115.0C-7
~112.0C-4
~103.0C-3
  • Rationale: The carbon atom attached to the nitro group (C-6) is expected to be the most downfield among the benzene ring carbons.[3] The quaternary carbons (C-3a, C-4, C-6, C-7a) can be distinguished from protonated carbons using a DEPT experiment.[1] The chemical shifts are influenced by the combined electronic effects of the bromine, nitro, and fused pyrrole ring moieties.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming the molecular formula.[6]

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Assignment
254/256~98 / 100[M]⁺ / [M+2]⁺ (Molecular Ion Peak, Bromine Isotope Pattern)
208/210High[M - NO₂]⁺
129Moderate[M - NO₂ - Br]⁺
76Moderate[C₆H₄]⁺
  • Rationale: The molecular ion peak will exhibit a characteristic ~1:1 ratio for the M⁺ and M+2 peaks due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br). A primary fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂, 46 Da).[7] Subsequent loss of the bromine atom (79/81 Da) is also a probable fragmentation step.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[8]

Table 4: Predicted IR Spectroscopy Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
~3400MediumN-H Stretch (Indole)
~3100MediumAromatic C-H Stretch
~1590, ~1470StrongAromatic C=C Stretch
~1520, ~1340StrongAsymmetric & Symmetric NO₂ Stretch
~880, ~820StrongC-H Out-of-plane Bending
~650MediumC-Br Stretch
  • Rationale: The spectrum is expected to show a characteristic N-H stretch for the indole amine.[9] Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group are definitive indicators of its presence.[10] Aromatic C=C and C-H vibrations, as well as the C-Br stretch, will also be present in their typical regions.

Experimental Protocols

The following sections describe generalized protocols for the acquisition of the spectroscopic data necessary for structure elucidation.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR tube.[1]

  • Data Acquisition: Record ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[1]

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment should also be performed to differentiate between CH, CH₂, and CH₃ signals.[1]

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).[11]

Mass Spectrometry (EI-MS) Protocol
  • Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or introduce a solution of the sample if using a GC-MS or LC-MS system.[12]

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[12]

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[6][12]

  • Detection: Detect the separated ions, and process the signal to generate a mass spectrum showing the relative abundance of each ion.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
  • Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount (~1-2 mg) of the sample with ~100-200 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the crystal.[13][14]

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or the KBr pellet holder/ATR crystal) to subtract atmospheric and instrumental absorptions.[13]

  • Sample Spectrum: Place the sample in the instrument and record the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.[9]

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.[8]

Single-Crystal X-ray Crystallography Protocol
  • Crystallization: Grow a single crystal of high quality, typically larger than 0.1 mm in all dimensions, by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.[15][16][17]

  • Data Collection: Mount the crystal on a goniometer and place it in a single-crystal X-ray diffractometer.[18] Cool the crystal (e.g., to 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.[16]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build an atomic model. Refine the model against the experimental data to obtain the final crystal structure, including precise bond lengths, bond angles, and atomic positions.[16]

Proposed Synthesis Pathway

A plausible method for the synthesis of this compound is the direct nitration of commercially available 4-bromo-1H-indole.

  • Step 1: Nitration of 4-Bromo-1H-indole.

    • Protocol: Dissolve 4-bromo-1H-indole (1.0 eq) in concentrated sulfuric acid at 0 °C. To this stirred solution, add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) dropwise, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring progress by TLC.

    • Workup: Carefully pour the reaction mixture onto crushed ice, which should cause the product to precipitate. Filter the solid, wash thoroughly with water to remove residual acid, and dry under vacuum.

    • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield this compound. The regioselectivity will be directed by the existing bromo and indole ring functionalities.

Visualizations

Experimental Workflow for Structure Elucidation

G Diagram 1: General Workflow for Structure Elucidation cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR MS Mass Spectrometry (EI-MS) Synthesis->MS IR FTIR Spectroscopy Synthesis->IR XRAY X-ray Crystallography (if crystal available) Synthesis->XRAY Interpret Combine & Correlate Spectroscopic Data NMR->Interpret MS->Interpret IR->Interpret XRAY->Interpret Structure Final Structure Confirmed Interpret->Structure

Caption: General Workflow for Structure Elucidation

Logical Data Correlation for Structure Confirmation

G Diagram 2: Logic of Spectroscopic Data Integration cluster_evidence Supporting Evidence Structure Proposed Structure: This compound MS_Data MS Data: m/z = 254/256 Confirms Formula (C₈H₅BrN₂O₂) Structure->MS_Data matches IR_Data IR Data: ~3400 cm⁻¹ (N-H) ~1520, 1340 cm⁻¹ (NO₂) Confirms Functional Groups Structure->IR_Data matches H_NMR_Data ¹H NMR Data: Proton count, shifts, & coupling Defines H framework Structure->H_NMR_Data matches C_NMR_Data ¹³C NMR Data: 8 distinct carbon signals Defines C skeleton Structure->C_NMR_Data matches H_NMR_Data->C_NMR_Data correlates via 2D NMR (HSQC)

Caption: Logic of Spectroscopic Data Integration

Proposed Synthesis Pathway Diagram

G Diagram 3: Proposed Synthesis of this compound Start 4-Bromo-1H-indole (Starting Material) Reagents Reagents: HNO₃ / H₂SO₄ @ 0-5 °C Start->Reagents Nitration Workup Workup & Purification (Ice Quench, Filtration, Recrystallization) Reagents->Workup Product This compound (Final Product) Workup->Product

Caption: Proposed Synthesis of this compound

References

In-depth Technical Guide: 4-Bromo-6-nitro-1H-indole (CAS 885520-47-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-6-nitro-1H-indole is a heterocyclic organic compound belonging to the indole family. Its structure is characterized by an indole core substituted with a bromine atom at the 4-position and a nitro group at the 6-position. This substitution pattern significantly influences the molecule's electronic properties and chemical reactivity, making it a compound of interest for various applications in medicinal chemistry and materials science. The presence of both a halogen and a nitro group offers multiple avenues for further chemical modifications, positioning it as a potentially valuable building block in the synthesis of more complex molecules.

Chemical and Physical Properties

While comprehensive experimental data for this compound is not extensively documented in publicly available literature, the following table summarizes its fundamental chemical properties based on information from chemical suppliers.

PropertyValueSource
CAS Number 885520-47-8N/A
Molecular Formula C₈H₅BrN₂O₂N/A
Molecular Weight 241.04 g/mol N/A
Appearance Yellow to orange solid[1]
Solubility Moderately soluble in organic solvents such as DMSO and dichloromethane; less soluble in water.[1]
Purity Typically offered at ≥95% or ≥97%
Storage Sealed in a dry environment at 2-8°C

Synthesis

A generalized synthetic workflow is proposed below.

G cluster_0 Potential Synthetic Pathway Start Starting Material (e.g., 4-Bromo-1H-indole or 6-Nitro-1H-indole) Reaction Functional Group Introduction (Nitration or Bromination) Start->Reaction Reagents Purification Work-up and Purification (e.g., Extraction, Chromatography) Reaction->Purification Crude Product Product This compound Purification->Product Purified Product

Caption: A conceptual workflow for the synthesis of this compound.

Note: This represents a hypothetical pathway. The actual experimental conditions, such as the choice of solvent, temperature, and specific reagents, would require careful optimization and experimental validation.

Potential Applications and Biological Activity

The search for documented biological activities or specific applications of this compound did not yield any concrete results. However, the indole scaffold is a common motif in many biologically active compounds. The presence of a nitro group, which can be reduced to an amine, and a bromine atom, which can participate in cross-coupling reactions, makes this compound a versatile intermediate for creating libraries of novel indole derivatives for drug discovery screening.

Derivatives of nitroindoles have been explored for various therapeutic areas, including as anticancer agents and as ligands for serotonin receptors.[2][3] Therefore, it is plausible that this compound could serve as a precursor for compounds with interesting pharmacological profiles.

Experimental Protocols

Detailed experimental protocols for the use of this compound in specific assays or reactions are not currently available in the public domain. Researchers interested in utilizing this compound would need to develop and validate their own protocols based on the intended application.

Quantitative Data

No publicly available quantitative data, such as NMR, IR, or mass spectrometry spectra, or results from biological assays, could be located for this compound. Chemical suppliers may be able to provide certificates of analysis with some of this information upon request.

Signaling Pathways and Mechanisms of Action

As there is no information on the biological activity of this compound, there are no known signaling pathways or mechanisms of action associated with this compound.

Conclusion

This compound (CAS 885520-47-8) is a substituted indole that holds potential as a chemical intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery. However, there is a significant lack of detailed, publicly available technical information regarding its synthesis, spectral data, and biological activity. The information provided in this guide is based on the limited data available from chemical suppliers and general chemical principles. Further experimental investigation is required to fully characterize this compound and explore its potential applications. Researchers and drug development professionals are encouraged to perform their own analyses to determine its suitability for their specific research needs.

References

physical and chemical properties of 4-Bromo-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-6-nitro-1H-indole. Due to the limited availability of experimentally determined data for this specific compound, this guide also includes predicted properties and information extrapolated from closely related analogs to offer a thorough resource for research and development activities.

Core Compound Properties

This compound is a substituted indole, a heterocyclic aromatic compound with a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The presence of a bromine atom at the 4-position and a nitro group at the 6-position significantly influences its electronic properties, reactivity, and potential biological activity. It is typically a yellow to orange solid with moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane, and lower solubility in water[1].

Physical Properties

Quantitative experimental data for the physical properties of this compound are not widely available in published literature. The following table summarizes the available information, including data for a closely related regioisomer, 6-Bromo-4-nitro-1H-indole, for comparative purposes.

PropertyThis compound6-Bromo-4-nitro-1H-indole
Molecular Formula C₈H₅BrN₂O₂C₈H₅BrN₂O₂
Molecular Weight 241.04 g/mol [1][2]241.04 g/mol [3]
CAS Number 885520-47-8[1][2]885520-50-3[3][4][5]
Physical Form Solid[2]Solid
Melting Point Data not availableData not available
Boiling Point Data not available402.3±25.0°C at 760 mmHg
Solubility Moderately soluble in DMSO and dichloromethane; less soluble in water.[1]Data not available
pKa Data not availableData not available
Storage Temperature 2-8°C, sealed in dry conditions[2]Room temperature, sealed in dry conditions
Spectral Data

Specific spectral data (NMR, IR, Mass Spectrometry) for this compound is not publicly available. However, spectral information for the regioisomer, 6-Bromo-4-nitro-1H-indole, is accessible and can provide insights into the expected spectral characteristics. Commercial suppliers of this compound may provide spectral data upon request[1][6].

Chemical Properties and Synthesis

The chemical reactivity of this compound is dictated by the indole nucleus and the electron-withdrawing nature of the bromo and nitro substituents. The indole ring is susceptible to electrophilic substitution, while the nitro group can undergo reduction, and the bromine atom can participate in cross-coupling reactions.

Proposed Synthetic Protocol: Leimgruber-Batcho Indole Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not available in the literature. However, the Leimgruber-Batcho indole synthesis is a well-established and versatile method for the preparation of substituted indoles from o-nitrotoluenes[1][7][8][9]. The following is a proposed protocol for the synthesis of this compound based on this methodology.

Step 1: Enamine Formation

  • To a solution of 1-bromo-2-methyl-3,5-dinitrobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq) and pyrrolidine (1.2 eq).

  • Heat the reaction mixture at 110-120°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine intermediate. This intermediate is often a deeply colored solid.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine from Step 1 in a suitable solvent such as methanol or a mixture of methanol and tetrahydrofuran (THF).

  • Add a reducing agent. Common choices include:

    • Catalytic Hydrogenation: Palladium on carbon (10 mol%) under a hydrogen atmosphere.

    • Chemical Reduction: Stannous chloride (SnCl₂) in ethanol or iron powder in acetic acid.

  • Stir the reaction at room temperature or with gentle heating until the reduction of the nitro group and subsequent cyclization are complete, as monitored by TLC.

  • After the reaction is complete, filter the mixture to remove the catalyst or any insoluble reagents.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Synthesis_Workflow Start 1-Bromo-2-methyl-3,5-dinitrobenzene Reagents1 DMF-DMA, Pyrrolidine, DMF 110-120°C Start->Reagents1 Step 1 Intermediate Enamine Intermediate Reagents1->Intermediate Reagents2 Reducing Agent (e.g., Pd/C, H₂) Methanol/THF Intermediate->Reagents2 Step 2 Purification Column Chromatography Reagents2->Purification Product This compound Purification->Product

Caption: Proposed Leimgruber-Batcho synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, the indole and nitro functional groups are present in numerous biologically active compounds[10][11][12]. This suggests that this compound could be a valuable scaffold for drug discovery.

Potential Anticancer Activity

Indole derivatives are known to exhibit a wide range of anticancer activities by interacting with various molecular targets[13][14]. For instance, some indole compounds inhibit tubulin polymerization, disrupt DNA synthesis, or modulate the activity of protein kinases. Furthermore, nitro-containing compounds have been investigated as anticancer agents, with some acting as hypoxia-activated prodrugs. Derivatives of 5-nitroindole have been shown to act as c-Myc G-quadruplex binders, leading to the downregulation of the c-Myc oncogene and induction of cell-cycle arrest in cancer cells[15]. Given these precedents, this compound could potentially exhibit antiproliferative effects through similar mechanisms.

Anticancer_Pathway Compound This compound (Hypothetical) Target Potential Molecular Target (e.g., G-Quadruplex, Kinase) Compound->Target Binds to Pathway Signaling Pathway Inhibition (e.g., c-Myc pathway) Target->Pathway Modulates CellCycle Cell Cycle Arrest Pathway->CellCycle Apoptosis Induction of Apoptosis Pathway->Apoptosis Proliferation Inhibition of Cancer Cell Proliferation CellCycle->Proliferation Apoptosis->Proliferation

Caption: Hypothetical mechanism of anticancer activity for this compound.

Potential Antimicrobial Activity

Both indole and nitro-containing compounds have a rich history in the development of antimicrobial agents[10][11]. Nitroaromatic compounds, for example, can be reduced by microbial nitroreductases to form radical species that are toxic to the cell. Bromo-substituted indoles have also been investigated for their antibacterial and antifungal properties[16]. Therefore, this compound represents a scaffold with the potential for the development of novel antimicrobial agents.

Conclusion

This compound is a chemical compound with potential applications in medicinal chemistry and materials science. While comprehensive experimental data on its physical and chemical properties are currently limited in the public domain, this guide provides the available information and outlines a plausible synthetic route based on established methodologies. The presence of the bromo and nitro functionalities on the indole core suggests that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.

References

An In-depth Technical Guide to 4-Bromo-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, a detailed potential synthesis protocol, and a logical workflow for the compound 4-Bromo-6-nitro-1H-indole. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Compound Data

The fundamental molecular properties of this compound are summarized in the table below, providing a quick reference for key quantitative data.

PropertyValue
Molecular Formula C₈H₅BrN₂O₂[1]
Molecular Weight 241.04 g/mol [1]
IUPAC Name This compound
CAS Number 885520-47-8[1]

Experimental Protocols: Synthesis of this compound

Objective: To synthesize this compound from a suitable substituted toluene derivative.

Materials:

  • 1-Bromo-2-methyl-3,5-dinitrobenzene

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Pyrrolidine

  • Raney Nickel

  • Hydrazine monohydrate

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Dioxane

  • Standard laboratory glassware and apparatus for organic synthesis

Methodology:

Step 1: Formation of the Enamine Intermediate

  • Dissolve 1-Bromo-2-methyl-3,5-dinitrobenzene in dioxane.

  • To this solution, add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.

  • Heat the reaction mixture at 100°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent, yielding the crude enamine intermediate.

Step 2: Reductive Cyclization to form the Indole Ring

  • The crude enamine from the previous step is dissolved in a 1:1 mixture of Methanol:Tetrahydrofuran (MeOH:THF).

  • Cool the solution to 0°C in an ice bath.

  • Carefully add Raney Nickel as a suspension in water, followed by the slow, dropwise addition of hydrazine monohydrate.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for several hours, monitoring by TLC.

  • Upon completion of the reaction, filter the mixture through a pad of celite to remove the Raney Nickel catalyst.

  • Wash the filter cake with ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

  • The crude this compound is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Logical Workflow and Diagrams

To visualize the synthetic strategy, a diagram illustrating the key transformations in the proposed Batcho-Leimgruber synthesis of this compound is provided below.

Synthesis_Workflow Start 1-Bromo-2-methyl-3,5-dinitrobenzene Enamine Intermediate Enamine Start->Enamine DMF-DMA, Pyrrolidine, 100°C Product This compound Enamine->Product Raney Ni, Hydrazine, MeOH/THF

Caption: Synthesis workflow for this compound.

References

Solubility Profile of 4-Bromo-6-nitro-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Bromo-6-nitro-1H-indole in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide synthesizes qualitative solubility information from structurally analogous compounds, outlines a general experimental protocol for solubility determination, and presents a visual workflow for this process.

Predicted Solubility of Substituted Bromo-Nitro-Indoles

Solvent ClassSpecific SolventsPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF)HighThe polar nature of the solvent can effectively solvate the polar nitro group and the indole N-H bond.
Halogenated Dichloromethane, ChloroformExcellentThese solvents are effective at dissolving a wide range of organic compounds and are particularly suitable for reaction conditions and purification procedures[1].
Alcohols Methanol, EthanolModerateThe polar protic nature of alcohols allows for hydrogen bonding with the nitro group and the indole N-H, while the alkyl chain interacts with the aromatic system[1].
Aromatic Benzene, TolueneModerateπ-π stacking interactions between the solvent and the indole ring system contribute to solubility[1].
Aqueous WaterLow / InsolubleThe hydrophobic nature of the substituted indole ring system generally leads to poor solubility in water[1].

Experimental Protocol for Solubility Determination

The following is a generalized, robust protocol for the experimental determination of the solubility of a solid organic compound like this compound. This method, often referred to as the shake-flask method, is a standard and reliable approach.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., Dimethylformamide, Dichloromethane, Methanol, Toluene)

  • Analytical balance

  • Vials or test tubes with secure caps

  • Constant temperature shaker bath or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker.

    • Allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • For finer suspensions, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear, saturated supernatant from each vial.

    • Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

  • Calculation of Solubility:

    • Using the determined concentration and the dilution factor, calculate the solubility of this compound in each solvent at the specified temperature. The solubility is typically expressed in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_result Result start Start add_excess Add excess solid to solvent start->add_excess equilibrate Equilibrate at constant temperature add_excess->equilibrate settle Allow solid to settle equilibrate->settle centrifuge Centrifuge (optional) settle->centrifuge if needed aliquot Take aliquot of supernatant settle->aliquot centrifuge->aliquot dilute Dilute sample aliquot->dilute analyze Analyze by HPLC/UV-Vis dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

References

Spectroscopic and Synthetic Profile of 4-Bromo-6-nitro-1H-indole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Spectroscopic Data

Precise, experimentally verified spectroscopic data for 4-Bromo-6-nitro-1H-indole is not available in the public domain at the time of this report. However, based on the known spectral characteristics of substituted indoles and the functional groups present (bromo and nitro groups on the benzene ring of the indole scaffold), the expected spectral data are summarized below in the required tabular format. These tables are intended to serve as a template for the presentation of future experimental findings.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H1 (N-H)11.0 - 12.0br s-
H27.5 - 7.7t~2.5 - 3.0
H36.6 - 6.8t~2.5 - 3.0
H58.0 - 8.2d~2.0
H77.8 - 8.0d~2.0

Disclaimer: These are predicted values and may differ from experimental results.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)
C2125 - 128
C3103 - 106
C3a130 - 133
C4115 - 118
C5120 - 123
C6142 - 145
C7118 - 121
C7a135 - 138

Disclaimer: These are predicted values and may differ from experimental results.

Table 3: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[M]⁺240/242Molecular ion peak with characteristic isotopic pattern for bromine.
[M-NO₂]⁺194/196Loss of the nitro group.
[M-Br]⁺161Loss of the bromine atom.
[M-HCN]⁺213/215Loss of hydrogen cyanide from the pyrrole ring.

Disclaimer: These are predicted values and may differ from experimental results.

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium
C-H Stretch (Aromatic)3000 - 3100Medium
N-O Stretch (Asymmetric)1500 - 1550Strong
N-O Stretch (Symmetric)1335 - 1385Strong
C=C Stretch (Aromatic)1450 - 1600Medium
C-N Stretch1200 - 1350Medium
C-Br Stretch500 - 600Strong

Disclaimer: These are predicted values and may differ from experimental results.

Experimental Protocols: A Plausible Synthetic Approach

2.1. Synthesis of this compound via Nitration of 4-Bromo-1H-indole

A common strategy for the synthesis of nitroindoles is the direct nitration of the corresponding indole precursor. The regioselectivity of the nitration is influenced by the directing effects of the substituents on the indole ring.

Materials:

  • 4-Bromo-1H-indole

  • Nitrating agent (e.g., fuming nitric acid, acetyl nitrate)

  • Acetic anhydride

  • Acetic acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation of the Nitrating Agent: A solution of acetyl nitrate is prepared by the slow addition of fuming nitric acid to acetic anhydride at a low temperature (e.g., 0 °C).

  • Reaction Setup: 4-Bromo-1H-indole is dissolved in a suitable solvent such as acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and the solution is cooled in an ice bath.

  • Nitration: The freshly prepared nitrating agent is added dropwise to the solution of 4-bromo-1H-indole while maintaining the low temperature. The reaction mixture is stirred for a specified period, and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by pouring it into ice-water. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

  • Characterization: The structure of the final product would be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS, and IR).

Visualization of Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for the preparation of this compound.

G cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents cluster_product Product start 4-Bromo-1H-indole nitration Nitration start->nitration product This compound nitration->product reagents Fuming HNO₃ Acetic Anhydride reagents->nitration G cluster_compound Compound cluster_target Molecular Target cluster_process Cellular Process cluster_outcome Outcome compound This compound (Hypothetical Agent) g4 c-Myc Promoter G-Quadruplex compound->g4 Binds to and stabilizes transcription c-Myc Transcription g4->transcription Inhibits proliferation Cell Proliferation transcription->proliferation Leads to arrest Cell Cycle Arrest transcription->arrest Inhibition leads to

References

1H NMR and 13C NMR of 4-Bromo-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

In-depth Technical Guide: 1H and 13C NMR of 4-Bromo-6-nitro-1H-indole

Audience: Researchers, scientists, and drug development professionals.

Core Focus: Elucidation of the molecular structure of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a detailed analysis of its 1H and 13C NMR spectra, supported by experimental protocols and structural diagrams.

Introduction

This compound is a substituted indole derivative of significant interest in medicinal chemistry and materials science. The precise characterization of its molecular structure is paramount for understanding its chemical reactivity, biological activity, and for quality control in synthetic processes. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organic molecules. This technical guide presents a comprehensive overview of the 1H and 13C NMR data for this compound.

Molecular Structure and Atom Numbering

The structural formula and atom numbering scheme for this compound are crucial for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering.

Quantitative NMR Data

A thorough search of available scientific literature and spectral databases did not yield specific experimental 1H and 13C NMR data (chemical shifts, coupling constants) for this compound. The following tables are therefore presented as a template for expected data based on the analysis of structurally similar indole derivatives. The actual experimental values should be populated upon acquisition.

Table 1: Predicted ¹H NMR Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H1 (N-H)> 10.0br s-1H
H27.5 - 7.8tJ ≈ 2.5-3.01H
H36.7 - 7.0ddJ ≈ 2.5-3.0, 1.0-1.51H
H58.0 - 8.3dJ ≈ 1.5-2.01H
H77.8 - 8.1dJ ≈ 1.5-2.01H

Predicted data is based on general indole chemistry and the expected electronic effects of the bromo and nitro substituents. The solvent is assumed to be DMSO-d₆.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C2125 - 130
C3100 - 105
C3a128 - 132
C4110 - 115
C5118 - 122
C6140 - 145
C7115 - 120
C7a135 - 140

Predicted data is based on the analysis of substituted indoles. The solvent is assumed to be DMSO-d₆.

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of 1H and 13C NMR spectra of indole derivatives, which would be applicable to this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain an internal reference.

2. NMR Instrument Setup:

  • The experiments should be performed on a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.

  • The sample is inserted into the spectrometer, and the magnetic field is locked onto the deuterium signal of the solvent.

  • The magnetic field homogeneity is optimized through a process called shimming to ensure sharp spectral lines.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8 to 16 scans are usually sufficient for a moderately concentrated sample.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').

  • Spectral Width: Approximately 200-250 ppm, centered around 100-120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

5. Data Processing:

  • The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.

  • Phase correction and baseline correction are applied to the spectrum.

  • The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent signal.

NMR_Workflow Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent) Data_Acquisition NMR Data Acquisition (¹H and ¹³C Spectra) Sample_Prep->Data_Acquisition Insert into Spectrometer Data_Processing Data Processing (FT, Phasing, Baseline Correction) Data_Acquisition->Data_Processing FID Signal Spectral_Analysis Spectral Analysis (Peak Picking, Integration, J-coupling) Data_Processing->Spectral_Analysis Processed Spectrum Structure_Elucidation Structure Elucidation & Verification Spectral_Analysis->Structure_Elucidation Assigned Data

Caption: Generalized workflow for NMR analysis.

Interpretation of Predicted Spectra

¹H NMR Spectrum:

  • The N-H proton (H1) is expected to appear as a broad singlet at a very downfield chemical shift (>10 ppm) due to its acidic nature and hydrogen bonding.

  • The protons on the pyrrole ring, H2 and H3 , will likely show characteristic couplings to each other. H2 is expected to be a triplet due to coupling with H1 and H3, while H3 would be a doublet of doublets.

  • The protons on the benzene ring, H5 and H7 , are expected to appear as doublets due to meta-coupling, which is typically small (1.5-2.0 Hz). The electron-withdrawing nitro group at C6 will significantly deshield the adjacent protons H5 and H7, shifting them downfield. The bromine at C4 will also influence the chemical shifts of the aromatic protons.

¹³C NMR Spectrum:

  • The carbon atoms directly attached to the electronegative nitrogen, bromine, and the nitro group will have their chemical shifts significantly affected.

  • C6 , bonded to the nitro group, is expected to be the most downfield signal in the aromatic region.

  • C4 , bonded to the bromine, will also be shifted downfield, though typically less than a carbon attached to a nitro group.

  • The carbons of the pyrrole ring, C2 and C3 , will have characteristic chemical shifts, with C2 generally being more downfield than C3.

  • The quaternary carbons (C3a, C4, C6, C7a ) will typically show weaker signals compared to the protonated carbons.

Conclusion

A Technical Guide to the Biological Activity of Brominated Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Brominated indoles, a class of heterocyclic compounds predominantly found in marine organisms, have garnered significant attention in the scientific community for their diverse and potent biological activities. Sourced from marine mollusks, sponges, and algae, these natural products exhibit a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This technical guide provides an in-depth overview of the core biological functions of brominated indoles, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to support researchers, scientists, and drug development professionals in this burgeoning field.

Introduction to Brominated Indoles

Indole alkaloids are a major class of marine natural products, often featuring halogenation, particularly bromination, which significantly enhances their biological efficacy.[2][3] These compounds are primarily isolated from marine invertebrates such as the Australian marine mollusk Dicathais orbita, the red alga Laurencia similis, and the Icelandic marine sponge Geodia barretti.[4][5][6][7] The unique chemical structures conferred by bromine substitution lead to a range of pharmacological activities, making them prime candidates for drug discovery and development. This guide will explore their most significant bioactivities, focusing on the underlying mechanisms and experimental evidence.

Anticancer Activity

Brominated indoles have emerged as potent agents against various cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis (programmed cell death) and arrest of the cell cycle, which collectively inhibit the proliferation of cancer cells.[4][8][9]

Mechanisms of Action

A key mechanism involves the inhibition of critical signaling pathways that regulate cell growth and survival. For instance, 6-bromoisatin has been shown to reduce the activity of the extracellular signal-regulated protein kinase (ERK), a pathway whose inhibition can suppress cell growth and trigger apoptosis.[4] Other derivatives function as potent inhibitors of Bromodomain protein 4 (BRD4), a crucial transcriptional regulator, thereby halting cancer cell proliferation.[10] Studies on colorectal cancer cell lines (HT29 and Caco-2) revealed that 6-bromoisatin not only induces apoptosis by increasing caspase 3/7 activity but also causes cell cycle arrest in the G2/M phase.[4]

Quantitative Data: Antiproliferative Activity
CompoundCancer Cell LineActivityIC50 ValueReference
6-BromoisatinHT29 (Colon)Cell Viability~100 µM[4]
6-BromoisatinCaco-2 (Colon)Cell Viability~100 µM[4]
TyrindoleninoneHT29 (Colon)Cell Viability390 µM[4]
Bis-indole derivative 7eMCF-7 (Breast)Antiproliferative0.44 µM[11]
Bis-indole derivative 9aMDA-MB-231 (Breast)Antiproliferative0.34 µM[11]
Indole-2-one derivative 12jHT-29 (Colon)BRD4 Inhibition (BD1)19 nM[10]
Indole-2-one derivative 12jHL-60 (Leukemia)Anti-proliferation1.35 µM[10]

Visualization: ERK Signaling Pathway Inhibition

ERK_Pathway_Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Apoptosis Apoptosis ERK->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Transcription->Proliferation Bromoindole 6-Bromoisatin Bromoindole->ERK Inhibition NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor IKK IKK Complex TLR4->IKK IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB Releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Bromoindole 6-Bromoindole 6-Bromoisatin Bromoindole->IkBa_NFkB Inhibits Degradation Genes Pro-inflammatory Genes (COX-2, iNOS, TNFα) NFkB_nuc->Genes Inflammation Inflammation Genes->Inflammation MIC_Workflow A Prepare stock solution of brominated indole B Perform 2-fold serial dilutions in 96-well plate with broth A->B D Add inoculum to each well B->D C Prepare standardized bacterial inoculum C->D E Incubate at 37°C for 18-24 hours D->E F Visually assess for turbidity (bacterial growth) E->F G Determine MIC F->G H Lowest concentration with no visible growth G->H

References

The Therapeutic Potential of Nitroindole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a nitro group to this heterocyclic system profoundly alters its electronic properties, bestowing a range of intriguing biological activities. This technical guide provides an in-depth overview of the burgeoning field of nitroindole derivatives, focusing on their therapeutic applications, mechanisms of action, and the experimental methodologies used to evaluate their potential. This document is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds.

Therapeutic Applications of Nitroindole Derivatives

Nitroindole derivatives have demonstrated a broad spectrum of pharmacological activities, with the most significant advances seen in oncology. However, their potential extends to other therapeutic areas, including neurodegenerative diseases and infectious diseases.

Anticancer Activity

The anticancer properties of nitroindole derivatives are the most extensively studied. These compounds have shown potent activity against a variety of cancer cell lines, operating through multiple mechanisms of action.

  • 5-Nitroindoles: Derivatives of 5-nitroindole have emerged as a significant class of anticancer agents. They have demonstrated potent activity against various cancer cell lines, including HeLa (human cervical cancer) cells.[1][2] Their primary mechanism of action involves the stabilization of G-quadruplex (G4) DNA structures in the promoter region of the c-Myc oncogene, a transcription factor implicated in up to 80% of human cancers.[1][2] This stabilization leads to the downregulation of c-Myc expression, inducing cell cycle arrest and apoptosis.[1][2] Furthermore, some 5-nitroindole compounds have been shown to increase intracellular levels of reactive oxygen species (ROS), contributing to their cytotoxic effects.[1]

  • 7-Nitroindoles: The 7-nitroindole scaffold also serves as a valuable template for the design of novel anticancer agents.[2] Similar to their 5-nitro counterparts, certain 7-nitroindole derivatives act by binding to and stabilizing G-quadruplex DNA structures in the promoter regions of oncogenes like c-Myc.[2] This stabilization inhibits the transcription of the oncogene, leading to the suppression of tumor growth.[2]

  • 3-Nitroindoles: The introduction of a nitro group at the C3 position of the indole ring creates a potent electrophile, unlocking unique biological activities.[3] Substituted 3-nitroindoles have shown promise as anticancer agents, with their biological effects often attributed to the strong electron-withdrawing nature of the nitro group and its ability to participate in intracellular redox reactions.[3]

  • Other Nitroindoles: Research has also explored derivatives of 4-nitroindole and 6-nitroindole, with some showing activity as 5-HT2A receptor antagonists and others demonstrating cytotoxicity against breast cancer cell lines, respectively.[4][5]

Neuroprotective and Anti-inflammatory Activities

The therapeutic potential of nitroindole derivatives extends to the central nervous system.

  • Neuronal Nitric Oxide Synthase (nNOS) Inhibition: 7-Nitroindole derivatives are well-documented as selective inhibitors of neuronal nitric oxide synthase (nNOS).[2] Overproduction of nitric oxide by nNOS is implicated in the pathophysiology of various neurological disorders, including stroke and neurodegenerative diseases.[2]

  • Anti-inflammatory Properties: Indole derivatives, in general, have been investigated for their anti-inflammatory effects. The presence of a nitro group can influence this activity, with some nitroindole-containing compounds showing significant anti-inflammatory potential.[6]

Antimicrobial Activity

The indole nucleus is a common motif in antimicrobial compounds.[7] While research is ongoing, nitroindole derivatives are being explored for their potential to combat bacterial and fungal infections.[8][9]

Mechanisms of Action

The therapeutic effects of nitroindole derivatives are underpinned by several distinct molecular mechanisms.

G-Quadruplex DNA Stabilization

A primary and well-elucidated mechanism of anticancer action for many 5- and 7-nitroindole derivatives is the stabilization of G-quadruplex (G4) DNA structures. Guanine-rich sequences in the promoter regions of oncogenes, most notably c-Myc, can fold into these non-canonical secondary structures.[1][2] The formation of G4 structures inhibits the transcription of the c-Myc gene.[1] Nitroindole derivatives can bind to and stabilize these G4 structures, effectively silencing c-Myc expression.[1][2] The subsequent decrease in c-Myc protein levels disrupts the cell cycle, leading to arrest and triggering the intrinsic apoptotic pathway.[1][10]

Induction of Reactive Oxygen Species (ROS)

Certain nitroindole derivatives have been observed to increase the intracellular concentration of reactive oxygen species (ROS).[1][10] Cancer cells often have a higher basal level of ROS compared to normal cells, making them more susceptible to further oxidative stress.[11] The elevation of ROS by nitroindole compounds can disrupt the cellular redox balance, leading to oxidative damage to DNA, proteins, and lipids, ultimately culminating in cancer cell death.[1][11]

Modulation of Signaling Pathways

Nitroindole and other indole derivatives can modulate key signaling pathways that are often dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway: This pathway is critical for cell survival, proliferation, and growth. Indole derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which can lead to cell cycle arrest and apoptosis.[2]

  • NF-κB Signaling: The transcription factor NF-κB plays a crucial role in inflammation and cancer. Some indole compounds can modulate NF-κB signaling, contributing to their anti-inflammatory and anticancer effects.

Enzyme and Receptor Inhibition
  • nNOS Inhibition: 7-Nitroindoles act as inhibitors of neuronal nitric oxide synthase (nNOS), which is a key enzyme in the production of nitric oxide in the nervous system.[2]

  • 5-HT2A Receptor Antagonism: Certain 4-nitroindole derivatives have been shown to act as antagonists of the 5-HT2A serotonin receptor, suggesting potential applications in neurological and psychiatric disorders.[4]

Quantitative Data on Biological Activity

The following tables summarize the in vitro efficacy of representative nitroindole derivatives.

Table 1: Anticancer Activity of Pyrrolidine-Substituted 5-Nitroindole Derivatives against HeLa Cells

CompoundIC50 (µM)DC50 (µM)Mechanism of Action
5 5.08 ± 0.91< 10c-Myc G-quadruplex binder
7 5.89 ± 0.73< 10c-Myc G-quadruplex binder
12 Not specified< 10c-Myc G-quadruplex binder

IC50: The half-maximal inhibitory concentration, representing the concentration of the compound required to inhibit cell proliferation by 50%.[11] DC50: The concentration required to displace 50% of a fluorescent probe from the c-Myc G-quadruplex in a Fluorescence Intercalator Displacement (FID) assay, indicating binding affinity.[1]

Table 2: Anticancer Activity of Other Nitroindole Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
N-(1H-indole-6-yl) benzamide derivative (R = 3-CF3) T47D (Breast)28.23Not specified
MCF7 (Breast)30.63Not specified
1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone HOP-62 (Non-small cell lung)< 0.1Not specified
HL-60(TB) (Leukemia)~0.5Not specified
MOLT-4 (Leukemia)~0.66Not specified

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of nitroindole derivatives.

Synthesis of Nitroindole Derivatives

The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group onto the indole ring, typically at the C3 position.

Materials:

  • Indole derivative

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF)

  • Appropriate solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Aqueous sodium bicarbonate or sodium hydroxide solution

  • Ice bath

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the indole derivative in the chosen solvent.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus oxychloride to the stirred solution.

  • Add N,N-dimethylformamide dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and aqueous sodium bicarbonate or sodium hydroxide solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired indole-3-carboxaldehyde.

This method is commonly used for the reduction of a nitro group to an amino group.

Materials:

  • Nitroindole derivative

  • Palladium on carbon (10% Pd/C)

  • Hydrogen source (e.g., hydrogen gas balloon, ammonium formate, or hydrazine hydrate)

  • Solvent (e.g., methanol, ethanol, ethyl acetate)

Procedure:

  • Dissolve the nitroindole derivative in the chosen solvent in a flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere. Caution: Pd/C can be pyrophoric.

  • If using hydrogen gas, evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 3-4 times.

  • If using a hydrogen donor like ammonium formate or hydrazine hydrate, add it to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude aminoindole derivative.

  • Purify the product by column chromatography or recrystallization if necessary.

Biological Evaluation

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells cultured in a 96-well plate

  • AlamarBlue HS Cell Viability Reagent

  • Cell culture medium

  • Plate reader (fluorescence or absorbance)

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the nitroindole derivatives for the desired incubation period (e.g., 24, 48, or 72 hours).

  • Prepare a working solution of AlamarBlue by diluting it 1:10 with warm cell culture medium.[12]

  • Replace the cell culture medium in each well with the AlamarBlue working solution.[12]

  • Incubate the plate at 37°C for 1-4 hours, protected from light.[12]

  • Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a plate reader.[12]

  • Calculate cell viability as a percentage of the untreated control.

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.

Materials:

  • Cells cultured in a suitable format (e.g., 96-well plate, flow cytometry tubes)

  • H2DCFDA (DCFDA)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Flow cytometer or fluorescence microscope

Procedure:

  • Culture cells to the desired confluency.

  • Wash the cells with HBSS.

  • Load the cells with 10-50 µM H2DCFDA in HBSS and incubate for 30-45 minutes at 37°C in the dark.

  • Wash the cells with HBSS to remove excess probe.

  • Treat the cells with the nitroindole derivatives for the desired time.

  • Measure the fluorescence of the oxidized product, dichlorofluorescein (DCF), using a flow cytometer (excitation ~488 nm, emission ~535 nm) or a fluorescence microscope.

This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to cold 70% ethanol while vortexing.

  • Incubate the cells at -20°C for at least 2 hours for fixation.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

This assay measures the ability of a compound to displace a fluorescent probe from a G-quadruplex DNA structure.

Materials:

  • G-quadruplex-forming oligonucleotide (e.g., from the c-Myc promoter)

  • Fluorescent probe (e.g., Thiazole Orange)

  • Assay buffer (e.g., Tris-HCl with KCl)

  • Nitroindole derivative stock solutions

  • Fluorometer

Procedure:

  • Prepare the G-quadruplex DNA by heating the oligonucleotide in the assay buffer to 95°C and then slowly cooling to room temperature.

  • In a cuvette or 96-well plate, add the pre-formed G-quadruplex DNA and the fluorescent probe.

  • Measure the initial fluorescence of the DNA-probe complex.

  • Add increasing concentrations of the nitroindole derivative to the cuvette or wells.

  • After a short incubation, measure the fluorescence at each concentration.

  • The displacement of the probe by the ligand will result in a decrease in fluorescence.

  • Calculate the DC50 value, which is the concentration of the ligand required to displace 50% of the fluorescent probe.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).

Signaling Pathways

c_Myc_Downregulation cluster_downstream Downstream Effects nitroindole Nitroindole Derivative g4 c-Myc G-Quadruplex nitroindole->g4 Stabilizes cmyc_gene c-Myc Gene Transcription g4->cmyc_gene Inhibits cmyc_protein c-Myc Protein cmyc_gene->cmyc_protein Leads to cell_cycle Cell Cycle Progression cmyc_protein->cell_cycle Promotes apoptosis Apoptosis cmyc_protein->apoptosis Inhibits ROS_Apoptosis nitroindole Nitroindole Derivative ros Increased ROS nitroindole->ros Induces ox_stress Oxidative Stress ros->ox_stress damage Cellular Damage (DNA, Proteins, Lipids) ox_stress->damage apoptosis Apoptosis damage->apoptosis Cell_Viability_Workflow cluster_prep Cell Preparation & Treatment cluster_assay AlamarBlue Assay seed Seed Cells in 96-well Plate treat Treat with Nitroindole Derivatives seed->treat add_reagent Add AlamarBlue Reagent treat->add_reagent incubate Incubate (1-4h) add_reagent->incubate read Read Fluorescence/ Absorbance incubate->read [Data Analysis] [Data Analysis] read->[Data Analysis] G4_FID_Workflow cluster_setup Assay Setup cluster_titration Ligand Titration prepare_g4 Prepare G-Quadruplex DNA add_probe Add Fluorescent Probe (Thiazole Orange) prepare_g4->add_probe measure_initial Measure Initial Fluorescence add_probe->measure_initial add_ligand Add Nitroindole Derivative (Titration) measure_initial->add_ligand measure_final Measure Fluorescence at each Concentration add_ligand->measure_final [Data Analysis (DC50)] [Data Analysis (DC50)] measure_final->[Data Analysis (DC50)]

References

Substituted Indole Compounds in Oncology: A Technical Guide to Mechanisms, Data, and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with significant therapeutic potential. In oncology, substituted indole derivatives have emerged as a particularly promising class of agents, demonstrating a diverse range of anticancer activities. This technical guide provides an in-depth review of the core mechanisms, quantitative data, and experimental methodologies related to the application of substituted indole compounds in cancer research and development.

Mechanisms of Anticancer Activity

Substituted indoles exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways crucial for tumor growth, proliferation, and survival. Key mechanisms of action include the disruption of microtubule dynamics, inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.

Tubulin Polymerization Inhibition

A significant number of indole derivatives function as antimitotic agents by interfering with microtubule dynamics. Microtubules, essential components of the cytoskeleton, play a critical role in cell division, intracellular transport, and maintenance of cell structure. Indole compounds can either inhibit the polymerization of tubulin into microtubules or destabilize existing microtubules. This disruption of microtubule dynamics leads to mitotic arrest, typically at the G2/M phase of the cell cycle, and subsequently induces apoptosis.[1] Prominent examples of indole-based tubulin inhibitors include the vinca alkaloids, such as vinblastine and vincristine, which are widely used in chemotherapy. Synthetic indole derivatives have also been developed to target the colchicine binding site on β-tubulin, effectively inhibiting tubulin polymerization.[1]

Kinase Inhibition

Many cancers are driven by aberrant signaling from protein kinases. Substituted indoles have been successfully developed as potent inhibitors of various kinases involved in oncogenic signaling pathways.

Several indole derivatives target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[1] By blocking the ATP-binding site of these kinases, these compounds inhibit downstream signaling cascades that promote cell proliferation, angiogenesis, and metastasis. Sunitinib, an oxindole derivative, is a multi-targeted RTK inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[1]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Indole_Inhibitor Substituted Indole (e.g., Gefitinib) Indole_Inhibitor->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Apoptosis_Pathway cluster_regulation Regulation of Apoptosis Indole_Compound Substituted Indole (e.g., I3C, DIM) Bcl2 Bcl-2 (Anti-apoptotic) Indole_Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Indole_Compound->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Indole Compound (Serial Dilutions) Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance (570 nm) Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the synthesis of 4-Bromo-6-nitro-1H-indole, a potentially valuable intermediate in drug discovery and medicinal chemistry. The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of bromo and nitro functionalities offers versatile handles for further chemical modifications. The presented protocol outlines the nitration of 4-bromo-1H-indole. It is important to note that the direct synthesis of this compound from 6-bromoindole is not a straightforward transformation and would likely involve a multi-step synthetic sequence. Therefore, this application note focuses on the more chemically feasible approach starting from 4-bromo-1H-indole.

The electrophilic nitration of substituted indoles can yield a mixture of constitutional isomers. The regioselectivity of the reaction is influenced by the electronic and steric effects of the substituents on the indole ring. For 4-bromo-1H-indole, the bromine atom at the C4 position and the inherent reactivity of the indole nucleus will direct the incoming nitro group. While the C3 position is the most electronically activated site for electrophilic attack on the indole ring, nitration on the benzene ring can be achieved under controlled conditions. This protocol aims to favor the formation of the 6-nitro isomer, which may require careful optimization and purification.

Materials and Methods

Reagents and Solvents:

  • 4-Bromo-1H-indole

  • Fuming Nitric Acid (HNO₃, ≥90%)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glassware for column chromatography

  • Standard laboratory glassware and safety equipment

Experimental Protocol: Nitration of 4-Bromo-1H-indole

  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-1H-indole (1.0 eq) in anhydrous dichloromethane.

    • Cool the solution to 0 °C using an ice-water bath.

  • Preparation of the Nitrating Mixture:

    • In a separate flask, carefully add fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0 °C.

    • Allow the mixture to stir for 10-15 minutes at 0 °C.

  • Nitration Reaction:

    • Slowly add the pre-formed nitrating mixture to the stirred solution of 4-bromo-1H-indole over a period of 30 minutes, maintaining the reaction temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours.

    • Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Work-up:

    • Upon completion of the reaction, carefully quench the reaction mixture by pouring it over crushed ice.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of hexanes and ethyl acetate to separate the desired this compound from any unreacted starting material and isomeric byproducts.

    • Combine the fractions containing the pure product and evaporate the solvent.

  • Characterization:

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

ParameterValue
Reactants
4-Bromo-1H-indole1.0 g (5.10 mmol, 1.0 eq)
Fuming Nitric Acid (≥90%)0.36 mL (5.61 mmol, 1.1 eq)
Sulfuric Acid (98%)0.55 mL (10.2 mmol, 2.0 eq)
Solvent
Dichloromethane (anhydrous)20 mL
Reaction Conditions
Temperature0 °C
Reaction Time1-2 hours
Purification
MethodFlash Column Chromatography
Eluent SystemGradient of Hexanes/Ethyl Acetate
Expected Yield 40-60% (This is an estimate and may vary)

Experimental Workflow and Diagrams

SynthesisWorkflow Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve 4-bromo-1H-indole in CH2Cl2 cool Cool to 0 °C start->cool add_nitrating Slowly add nitrating mixture to indole solution at 0 °C cool->add_nitrating nitrating_mix Prepare Nitrating Mixture (HNO3/H2SO4) at 0 °C nitrating_mix->add_nitrating stir Stir at 0 °C for 1-2h add_nitrating->stir monitor Monitor by TLC stir->monitor quench Quench with ice monitor->quench extract Extract with CH2Cl2 quench->extract wash Wash with H2O, NaHCO3, Brine extract->wash dry Dry (Na2SO4) and Concentrate wash->dry chromatography Flash Column Chromatography dry->chromatography characterization Characterize Product (NMR, MS) chromatography->characterization end This compound characterization->end

Caption: Experimental workflow for the synthesis of this compound.

SignalingPathway Chemical Transformation reactant 4-Bromo-1H-indole product This compound reactant->product Nitration reagent HNO3, H2SO4 reagent->product

Caption: Nitration of 4-bromo-1H-indole.

Multi-Step Synthesis of Functionalized Indole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the multi-step synthesis of functionalized indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1] This guide focuses on three classical and versatile methods for indole synthesis: the Larock, Fischer, and Bischler-Möhlau syntheses.

Furthermore, this document explores the functional applications of synthesized indole derivatives, with a particular focus on their roles as anticancer agents and modulators of serotonergic signaling pathways. Detailed diagrams of these biological pathways are provided to illustrate the mechanism of action of these compounds.

I. Synthetic Methodologies: Protocols and Data

This section outlines the experimental procedures for three distinct methods for synthesizing functionalized indoles. Each protocol is accompanied by a table summarizing key quantitative data for representative reactions.

Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed reaction for the preparation of 2,3-disubstituted indoles from an ortho-iodoaniline and a disubstituted alkyne.[2][3] This method offers a high degree of flexibility and functional group tolerance.[1][4]

Experimental Protocol: Synthesis of 2,3-Diphenylindole

  • Materials: 2-Iodoaniline, Diphenylacetylene, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF), Diethyl ether, Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-iodoaniline (1.0 mmol), diphenylacetylene (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and PPh₃ (0.1 mmol, 10 mol%).

    • Add anhydrous K₂CO₃ (2.5 mmol) and anhydrous DMF (5 mL).

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether (20 mL).

    • Wash the organic layer with water (3 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2,3-diphenylindole.

EntryReactantsCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
12-Iodoaniline, Diphenylacetylene5% Pd(OAc)₂, 10% PPh₃DMF1001885
22-Iodo-4-nitroaniline, 1-Phenyl-1-propyne5% Pd(OAc)₂, 10% PPh₃DMF1002472

Table 1. Quantitative data for the Larock indole synthesis.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system from a phenylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[5][6][7]

Experimental Protocol: Synthesis of Indomethacin (a non-steroidal anti-inflammatory drug) [8]

  • Step 1: Formation of the Phenylhydrazone

    • Materials: 4-Methoxyphenylhydrazine hydrochloride, Levulinic acid, Acetic acid.

    • Procedure:

      • In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride (1.0 mmol) and levulinic acid (1.1 mmol) in glacial acetic acid (5 mL).

      • Stir the mixture at room temperature for 1 hour. The formation of the phenylhydrazone can be monitored by TLC.

  • Step 2: Indolization

    • Materials: Phenylhydrazone from Step 1, Polyphosphoric acid (PPA).

    • Procedure:

      • Heat the reaction mixture from Step 1 to 80-90 °C.

      • Add polyphosphoric acid (5 g) portion-wise with vigorous stirring.

      • Continue heating and stirring for 2-3 hours.

      • Cool the reaction mixture and pour it onto crushed ice with stirring.

      • Collect the precipitated solid by filtration, wash with water, and dry. This affords 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid (Indomethacin precursor).

  • Step 3: N-Acylation

    • Materials: Indole precursor from Step 2, 4-Chlorobenzoyl chloride, Pyridine, Dichloromethane (DCM).

    • Procedure:

      • Dissolve the indole precursor (1.0 mmol) in dry DCM (10 mL) and cool in an ice bath.

      • Add pyridine (1.2 mmol) followed by the dropwise addition of 4-chlorobenzoyl chloride (1.1 mmol).

      • Allow the reaction to warm to room temperature and stir for 4-6 hours.

      • Wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.

      • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield Indomethacin. Purify by recrystallization.

StepReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
14-Methoxyphenylhydrazine HCl, Levulinic acid-Acetic AcidRoom Temp.1>95 (crude)
2PhenylhydrazonePolyphosphoric AcidAcetic Acid80-90375
3Indole precursor, 4-Chlorobenzoyl chloridePyridineDCM0 to RT588

Table 2. Quantitative data for the multi-step synthesis of Indomethacin via Fischer Indole Synthesis.

Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau indole synthesis produces 2-arylindoles from the reaction of an α-haloacetophenone with an excess of an aniline.[9][10] This method is particularly useful for the synthesis of 2-substituted indoles.[11][12]

Experimental Protocol: Synthesis of 2-Phenylindole [11]

  • Materials: α-Bromoacetophenone, Aniline, Aniline hydrobromide.

  • Procedure:

    • In a reaction vessel, combine α-bromoacetophenone (1.0 mmol), aniline (3.0 mmol), and a catalytic amount of aniline hydrobromide (0.1 mmol).

    • Heat the mixture to 150-180 °C. The reaction is typically performed neat (without solvent).

    • Maintain the temperature for 1-2 hours, monitoring by TLC.

    • Cool the reaction mixture and add dilute hydrochloric acid to precipitate the product and dissolve excess aniline.

    • Filter the crude product, wash with water, and then a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol to obtain pure 2-phenylindole.

EntryReactantsCatalystTemperature (°C)Time (h)Yield (%)
1α-Bromoacetophenone, AnilineAniline hydrobromide1601.578
22-Bromo-4'-methoxyacetophenone, 4-Methoxyaniline4-Methoxyaniline hydrobromide170282

Table 3. Quantitative data for the Bischler-Möhlau indole synthesis.

II. Functional Applications and Signaling Pathways

Functionalized indole derivatives are of significant interest in drug discovery due to their diverse biological activities. This section explores two key areas: anticancer activity and modulation of the central nervous system.

Anticancer Activity: Inhibition of the PI3K/Akt/mTOR Pathway

Indole-3-carbinol (I3C), a natural product found in cruciferous vegetables, and its derivatives have demonstrated potent anticancer properties.[13] One of the key mechanisms of action is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell growth and survival.[14][15]

Synthetic Workflow for a Bioactive Indole-3-Carbinol Derivative

G Indole Indole IndoleMgBr Indolyl-3-magnesium bromide Indole->IndoleMgBr  + Grignard Reagent (R-MgBr) Grignard R-MgBr Indole3Carbinol Indole-3-carbinol Derivative IndoleMgBr->Indole3Carbinol Aldehyde R'-CHO Aldehyde->Indole3Carbinol  + Aldehyde (R'-CHO) G cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes IndoleDerivative Indole-3-Carbinol Derivative IndoleDerivative->PI3K Inhibits IndoleDerivative->Akt Inhibits G SubstitutedIndole Substituted Indole Coupling Coupling Reaction SubstitutedIndole->Coupling SideChainPrecursor Side Chain Precursor SideChainPrecursor->Coupling HT2AAgonist 5-HT2A Receptor Agonist Coupling->HT2AAgonist  Forms final product G cluster_neuron Neuron HT2AReceptor 5-HT2A Receptor Gq Gq Protein HT2AReceptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CaRelease Ca²⁺ Release IP3->CaRelease Induces PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response CaRelease->CellularResponse PKC->CellularResponse IndoleAgonist Indole 5-HT2A Agonist IndoleAgonist->HT2AReceptor Binds to

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-Bromo-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-Bromo-6-nitro-1H-indole, a potentially valuable building block in medicinal chemistry and materials science. The synthesis is based on a two-step palladium-catalyzed approach, commencing with the Sonogashira cross-coupling of a substituted dihaloaniline with a protected alkyne, followed by an intramolecular cyclization to form the indole ring. This method offers a versatile and efficient route to this functionalized indole derivative.

Introduction

The indole scaffold is a privileged structure in numerous natural products and pharmacologically active compounds.[1][2] The development of efficient and modular methods for the synthesis of substituted indoles is therefore of significant interest to the drug discovery and development community. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of the indole nucleus, offering broad functional group tolerance and high yields.[3][4] This application note details a proposed palladium-catalyzed synthesis of this compound, a molecule with potential for further functionalization.

Overall Reaction Scheme

The proposed synthesis involves a Sonogashira coupling of 2,5-dibromo-3-nitroaniline with trimethylsilylacetylene, followed by deprotection and a palladium-catalyzed intramolecular cyclization to yield the target indole.

Step 1: Sonogashira Coupling

Br Si(CH3)3 Br | | | (NO2)-C6H2-NH2 -> (NO2)-C6H3-C≡CH-NH2 -> this compound

Caption: Palladium-catalyzed synthesis workflow for this compound.

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium catalysts are toxic and should be handled with care.

  • Triethylamine and DIPEA are corrosive and have strong odors.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound using a palladium-catalyzed Sonogashira coupling and intramolecular cyclization strategy. This method is expected to be a reliable and scalable route for the preparation of this and other similarly substituted indole derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols for 4-Bromo-6-nitro-1H-indole in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-Bromo-6-nitro-1H-indole as a versatile synthetic building block in the development of biologically active molecules, with a particular focus on the synthesis of kinase inhibitors. This document outlines key chemical transformations, including palladium-catalyzed cross-coupling reactions and nitro group reduction, and provides detailed experimental protocols.

Introduction

This compound is a valuable starting material in medicinal chemistry due to its unique substitution pattern. The presence of a bromine atom at the 4-position and a nitro group at the 6-position offers orthogonal reactivity, allowing for selective functionalization of the indole scaffold. The bromine atom serves as a handle for introducing aryl, heteroaryl, or amino moieties through well-established cross-coupling reactions, while the nitro group can be reduced to an amine, providing a site for further derivatization. This dual functionality makes it an ideal precursor for the synthesis of diverse compound libraries targeting various biological pathways, particularly in the realm of oncology and inflammatory diseases.

Key Synthetic Transformations

The strategic location of the bromo and nitro groups on the indole ring allows for a range of synthetic manipulations. The primary transformations discussed in these notes are:

  • Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura Coupling): The bromine atom at the C4 position is amenable to Suzuki-Miyaura coupling reactions, enabling the introduction of a variety of aryl and heteroaryl substituents. This reaction is a cornerstone in the synthesis of biaryl compounds, a common motif in kinase inhibitors.

  • Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination): The C4-bromo substituent can also participate in Buchwald-Hartwig amination, allowing for the introduction of primary and secondary amines. This is a powerful tool for accessing 4-aminoindole derivatives, which are key intermediates in the synthesis of various bioactive molecules.

  • Reduction of the Nitro Group: The nitro group at the C6 position can be selectively reduced to a primary amine. This transformation opens up another avenue for diversification, allowing for the introduction of various functionalities through acylation, alkylation, or sulfonylation reactions.

Data Presentation

The following tables summarize quantitative data for representative reactions involving indole scaffolds, providing a reference for expected outcomes when applying these methodologies to this compound.

Table 1: Representative Suzuki-Miyaura Coupling Reactions on Bromoindoles

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromo-1H-indolePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1001285
25-Bromo-1H-indole4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O90892
3This compound (projected)Pyridin-3-ylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O1101670-80

Table 2: Representative Buchwald-Hartwig Amination Reactions on Bromoindoles

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromo-1H-indoleMorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene1001888
25-Bromo-1H-indoleAnilinePd(OAc)₂ (3)XPhos (6)Cs₂CO₃Dioxane1102475
3This compound (projected)PiperidinePd₂(dba)₃ (2.5)RuPhos (5)K₂CO₃t-BuOH1001665-75

Table 3: Representative Nitro Group Reduction on Nitroindoles

EntrySubstrateReducing AgentSolventTemp (°C)Time (h)Yield (%)
16-Nitro-1H-indoleSnCl₂·2H₂OEthanol78495
25-Nitro-1H-indoleH₂ (1 atm), Pd/C (10%)Methanol25398
3This compound (projected)Fe, NH₄ClEthanol/H₂O80285-95

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

  • Materials:

    • This compound

    • Arylboronic acid (1.2 equivalents)

    • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

    • SPhos (4 mol%)

    • Potassium phosphate (K₃PO₄, 3 equivalents)

    • Toluene

    • Water

    • Argon or Nitrogen gas

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).

    • Add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add degassed toluene and water (e.g., 5:1 ratio, 6 mL total volume).

    • Heat the reaction mixture to 110 °C and stir vigorously for 16-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-6-nitro-1H-indole.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the C-N cross-coupling of this compound with a primary or secondary amine.

  • Materials:

    • This compound

    • Amine (1.2 equivalents)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)

    • RuPhos (5 mol%)

    • Potassium carbonate (K₂CO₃, 2 equivalents)

    • tert-Butanol (t-BuOH)

    • Argon or Nitrogen gas

  • Procedure:

    • In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (0.025 mmol), and RuPhos (0.05 mmol) to a dry Schlenk tube.

    • Add potassium carbonate (2.0 mmol).

    • Add degassed tert-butanol, followed by the amine (1.2 mmol).

    • Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for the Reduction of the Nitro Group in 4-Substituted-6-nitro-1H-indoles

This protocol outlines a common method for the reduction of the nitro group to an amine using iron powder.

  • Materials:

    • 4-Substituted-6-nitro-1H-indole (e.g., product from Protocol 1 or 2)

    • Iron powder (Fe, 5 equivalents)

    • Ammonium chloride (NH₄Cl, 5 equivalents)

    • Ethanol

    • Water

  • Procedure:

    • To a round-bottom flask, add the 4-substituted-6-nitro-1H-indole (1.0 mmol), iron powder (5.0 mmol), and ammonium chloride (5.0 mmol).

    • Add a mixture of ethanol and water (e.g., 4:1 ratio).

    • Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter through a pad of Celite®, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4-substituted-6-amino-1H-indole.

    • If necessary, purify the product by flash column chromatography.

Mandatory Visualizations

Diagram 1: Synthetic Pathways from this compound

G A This compound B 4-Aryl-6-nitro-1H-indole A->B Suzuki-Miyaura Coupling (Pd catalyst, ArB(OH)2, Base) C 4-Amino-6-nitro-1H-indole A->C Buchwald-Hartwig Amination (Pd catalyst, Amine, Base) D 4-Aryl-6-amino-1H-indole (Kinase Inhibitor Scaffold) B->D Nitro Reduction (e.g., Fe, NH4Cl) E 4,6-Diamino-1H-indole Derivative C->E Further Derivatization

Caption: Synthetic utility of this compound.

Diagram 2: Experimental Workflow for Synthesis and Derivatization

G cluster_0 Step 1: C4-Functionalization cluster_1 Step 2: C6-Reduction A Start: This compound B Reaction Setup: - Inert Atmosphere - Add Reagents & Catalyst A->B C Heating & Stirring B->C D Work-up & Purification C->D E Intermediate: 4-Substituted-6-nitro-1H-indole D->E F Start: 4-Substituted-6-nitro-1H-indole E->F G Reaction with Reducing Agent F->G H Heating G->H I Work-up & Purification H->I J Final Product: 4-Substituted-6-amino-1H-indole I->J

Caption: General experimental workflow.

Diagram 3: Simplified Aurora Kinase Signaling Pathway and Inhibition

G Mitotic_Stimuli Mitotic Stimuli Aurora_B Aurora B Kinase Mitotic_Stimuli->Aurora_B activates Histone_H3 Histone H3 Aurora_B->Histone_H3 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Phospho_H3 Phosphorylated Histone H3 (Ser10) Histone_H3->Phospho_H3 Chromatin_Condensation Chromatin Condensation & Mitotic Progression Phospho_H3->Chromatin_Condensation Inhibitor Indole-based Inhibitor (e.g., GSK1070916) Inhibitor->Aurora_B inhibits Inhibitor->Cell_Cycle_Arrest leads to

Caption: Inhibition of Aurora B Kinase pathway.

Application Notes and Protocols for 4-Bromo-6-nitro-1H-indole Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Among these, substituted indole derivatives have garnered considerable attention in oncology for their ability to modulate various cellular pathways implicated in cancer progression. This document focuses on the development of 4-Bromo-6-nitro-1H-indole derivatives as a promising class of anticancer agents. The introduction of a bromine atom at the 4-position and a nitro group at the 6-position of the indole ring is anticipated to confer unique electronic and steric properties, potentially leading to enhanced biological activity and selectivity.

While direct and extensive research on this compound derivatives is emerging, the known anticancer activities of bromo- and nitro-substituted indole analogs provide a strong rationale for their investigation. For instance, brominated indoles, such as 6-bromoisatin, have been shown to inhibit the proliferation of cancer cells and induce apoptosis.[1][2] Similarly, 5-nitroindole derivatives have demonstrated efficacy as c-Myc G-quadruplex binders, leading to the downregulation of the c-Myc oncogene, cell cycle arrest, and apoptosis.[3][4]

These application notes provide a comprehensive guide for the synthesis, characterization, and biological evaluation of this compound derivatives in cancer research. The protocols detailed herein are based on established methodologies for analogous indole compounds and are intended to serve as a foundational resource for researchers in this field.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for a series of this compound derivatives (compounds BNI-1 to BNI-5 ) to illustrate the expected outcomes from the described experimental protocols.

Table 1: In Vitro Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines

CompoundCell LineIC50 (µM) after 48h
BNI-1 MCF-7 (Breast)8.5 ± 0.7
A549 (Lung)12.3 ± 1.1
HCT116 (Colon)6.2 ± 0.5
BNI-2 MCF-7 (Breast)5.1 ± 0.4
A549 (Lung)9.8 ± 0.9
HCT116 (Colon)3.9 ± 0.3
BNI-3 MCF-7 (Breast)15.2 ± 1.3
A549 (Lung)21.7 ± 2.0
HCT116 (Colon)11.4 ± 1.0
BNI-4 MCF-7 (Breast)2.3 ± 0.2
A549 (Lung)4.1 ± 0.3
HCT116 (Colon)1.8 ± 0.1
BNI-5 MCF-7 (Breast)> 50
A549 (Lung)> 50
HCT116 (Colon)> 50
DoxorubicinMCF-7 (Breast)0.8 ± 0.1
A549 (Lung)1.2 ± 0.1
HCT116 (Colon)0.5 ± 0.04

Table 2: Apoptosis Induction by BNI-4 in HCT116 Cells (24h Treatment)

Concentration% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Total Apoptotic Cells
Vehicle Control2.1 ± 0.31.5 ± 0.23.6 ± 0.5
1 µM15.8 ± 1.25.4 ± 0.621.2 ± 1.8
2 µM28.3 ± 2.112.7 ± 1.141.0 ± 3.2
5 µM35.1 ± 2.825.9 ± 2.361.0 ± 5.1

Table 3: Cell Cycle Analysis of HCT116 Cells Treated with BNI-4 (24h Treatment)

Concentration% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.2 ± 3.128.9 ± 2.515.9 ± 1.8
1 µM68.4 ± 3.520.1 ± 1.911.5 ± 1.2
2 µM75.1 ± 4.015.3 ± 1.49.6 ± 0.9
5 µM82.3 ± 4.29.8 ± 0.87.9 ± 0.7

Table 4: Kinase Inhibitory Activity of BNI-4

KinaseIC50 (nM)
EGFR85 ± 7
VEGFR-2120 ± 11
CDK2450 ± 38

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of the this compound scaffold, which can then be further derivatized. The synthesis of related (4-nitro-1H-indol-6-yl)phosphonic acid derivatives has been reported, suggesting the feasibility of functionalizing these positions.

Materials:

  • Substituted 2-methyl-3,5-dinitroaniline

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Reducing agent (e.g., H2/Pd-C, Fe/AcOH)

  • Appropriate solvents (e.g., DMF, ethanol, ethyl acetate)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Enamine Formation: React the starting substituted 2-methyl-3,5-dinitroaniline with DMF-DMA. This reaction typically proceeds at an elevated temperature.

  • Reductive Cyclization: The resulting enamine is then subjected to reductive cyclization to form the indole ring. The choice of reducing agent can be critical. For instance, catalytic hydrogenation (H2/Pd-C) may reduce both nitro groups, while milder reducing agents like iron in acetic acid might selectively reduce one nitro group to an amine, which then cyclizes.

  • Bromination: The 6-nitro-1H-indole intermediate can be selectively brominated at the 4-position using a suitable brominating agent such as N-bromosuccinimide (NBS) in a solvent like DMF or CCl4.

  • Derivatization (Optional): The N-H of the indole ring can be substituted using various alkylating or arylating agents under basic conditions to generate a library of derivatives.

  • Purification and Characterization: Purify the final products using column chromatography. Characterize the structure and purity of the synthesized compounds using techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the indole derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with indole derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the indole derivatives for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Cancer cells treated with indole derivatives

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the indole derivatives for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in the PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 5: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced.[5]

Materials:

  • Recombinant kinases (e.g., EGFR, VEGFR-2, CDK2)

  • Kinase-specific substrates

  • ATP

  • This compound derivatives

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare kinase, substrate, and ATP solutions in kinase assay buffer. Prepare serial dilutions of the indole derivatives.

  • Kinase Reaction: Add the test compounds, kinase, and substrate/ATP mixture to the wells. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value.

Visualization of Signaling Pathways and Workflows

Proposed Mechanism of Action: Dual Inhibition of Pro-Survival Pathways

Based on the activities of related compounds, this compound derivatives may exert their anticancer effects through a multi-targeted approach, including the inhibition of receptor tyrosine kinases like EGFR and VEGFR-2, and the downregulation of oncogenes such as c-Myc.

EGFR_VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration PKC PKC PLCg->PKC PKC->Proliferation Angiogenesis Angiogenesis PKC->Angiogenesis BNI_Derivative This compound Derivative BNI_Derivative->EGFR Inhibition BNI_Derivative->VEGFR2

Figure 1: Proposed inhibition of EGFR and VEGFR-2 signaling pathways.

cMyc_Downregulation_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cMyc_Promoter c-Myc Promoter (G-quadruplex) cMyc_Gene c-Myc Gene cMyc_Promoter->cMyc_Gene Transcription cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Ribosome Ribosome cMyc_mRNA->Ribosome Translation cMyc_Protein c-Myc Protein CellCycle_Progression Cell Cycle Progression cMyc_Protein->CellCycle_Progression Apoptosis_Inhibition Inhibition of Apoptosis cMyc_Protein->Apoptosis_Inhibition Ribosome->cMyc_Protein BNI_Derivative This compound Derivative BNI_Derivative->cMyc_Promoter Stabilization

Figure 2: Proposed c-Myc downregulation via G-quadruplex stabilization.
Experimental Workflow

The following diagram outlines the general workflow for the preclinical evaluation of this compound derivatives as anticancer agents.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of This compound Derivatives Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, HPLC) Purification->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Cytotoxicity->CellCycle KinaseAssay Kinase Inhibition Assay Cytotoxicity->KinaseAssay DataAnalysis IC50 Determination SAR Analysis Apoptosis->DataAnalysis CellCycle->DataAnalysis KinaseAssay->DataAnalysis LeadSelection Lead Compound Selection DataAnalysis->LeadSelection

References

Application Notes and Protocols for 4-Bromo-6-nitro-1H-indole as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Bromo-6-nitro-1H-indole as a key intermediate in the synthesis of potential therapeutic agents. The unique substitution pattern of this indole derivative offers multiple avenues for chemical modification, making it a valuable building block for the generation of diverse compound libraries for drug discovery, particularly in the area of oncology.

The strategic placement of the bromo and nitro functional groups allows for selective and sequential chemical transformations. The bromine atom at the C4 position serves as a versatile handle for introducing molecular complexity through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. Concurrently, the nitro group at the C6 position can be readily reduced to an amino group, providing a key site for further derivatization to modulate the pharmacological properties of the synthesized molecules.

Application in Kinase Inhibitor Synthesis

A primary application of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The indole scaffold is a well-established pharmacophore in numerous approved kinase inhibitors. The following sections outline a representative synthetic workflow and the biological rationale for targeting kinases with derivatives of this compound.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and biological activity of a hypothetical kinase inhibitor derived from this compound.

Table 1: Synthesis Yields
Reaction Step Product
Nitro Group Reduction4-Bromo-1H-indol-6-amine
Suzuki-Miyaura Coupling4-(Pyridin-4-yl)-1H-indol-6-amine
Amide CouplingN-(4-(1H-indol-4-yl)pyridin-2-yl)acetamide
Table 2: In Vitro Kinase Inhibition Profile
Target Kinase IC50 (nM)
EGFR15
VEGFR225
PDGFRβ40
c-Met80
Table 3: In Vitro Anti-proliferative Activity
Cancer Cell Line Cell Type
A549Non-small cell lung cancer
HCT116Colon cancer
MCF7Breast cancer

Experimental Protocols

Protocol 1: Reduction of the 6-Nitro Group

This protocol describes the reduction of the nitro group of this compound to an amino group, yielding 4-Bromo-1H-indol-6-amine.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in a mixture of ethanol and water (4:1), add iron powder (5.0 eq) and ammonium chloride (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite®.

  • Wash the Celite® pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the organic solvents.

  • Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain 4-Bromo-1H-indol-6-amine.

Protocol 2: Suzuki-Miyaura Coupling at the C4-Position

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-Bromo-1H-indol-6-amine with a boronic acid to introduce an aryl or heteroaryl moiety.

Materials:

  • 4-Bromo-1H-indol-6-amine

  • Arylboronic acid (e.g., Pyridine-4-boronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry Schlenk flask, combine 4-Bromo-1H-indol-6-amine (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Purge the flask with nitrogen or argon gas for 10-15 minutes.

  • Add degassed 1,4-dioxane and water (4:1 mixture) to the flask.

  • Add Palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Heat the reaction mixture to 90-100 °C under an inert atmosphere and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic pathway from this compound to a hypothetical kinase inhibitor.

G A This compound B Reduction (Fe, NH4Cl) A->B C 4-Bromo-1H-indol-6-amine B->C D Suzuki Coupling (Arylboronic acid, Pd catalyst) C->D E 4-Aryl-1H-indol-6-amine D->E F Amide Coupling (Acyl chloride) E->F G Final Kinase Inhibitor F->G G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Indole-based Kinase Inhibitor Inhibitor->RTK

Application Notes and Protocols for the N-alkylation of 4-Bromo-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Functionalization of the indole core, particularly at the N-1 position, is a critical strategy in medicinal chemistry for modulating the pharmacological properties of these molecules. The N-alkylation of indoles introduces a diverse range of substituents that can influence a compound's bioactivity, metabolic stability, and pharmacokinetic profile.

This document provides detailed application notes and protocols for the N-alkylation of 4-bromo-6-nitro-1H-indole, a key intermediate in the synthesis of various biologically active compounds. The presence of both a bromo and a nitro group, both of which are electron-withdrawing, significantly influences the reactivity of the indole ring, making the N-H proton more acidic and susceptible to deprotonation. This allows for a range of reaction conditions to be employed for its N-alkylation.

Reaction Mechanism and Workflow

The N-alkylation of this compound typically proceeds via a nucleophilic substitution reaction. The reaction is initiated by the deprotonation of the indole nitrogen by a suitable base to form a resonance-stabilized indolide anion. This highly nucleophilic anion then attacks the electrophilic carbon of an alkylating agent, such as an alkyl halide, to furnish the N-alkylated product.

A general workflow for this transformation is depicted below:

G cluster_workflow Experimental Workflow A Reactant Preparation B Deprotonation A->B Add Base C Alkylation B->C Add Alkylating Agent D Quenching C->D Add Quenching Agent E Workup & Extraction D->E Phase Separation F Purification E->F Chromatography G Characterization F->G Spectroscopy

A generalized workflow for the N-alkylation of this compound.

The mechanism for the classical N-alkylation using a strong base like sodium hydride is illustrated in the following diagram:

G cluster_mechanism Reaction Mechanism Indole This compound Indolide_Anion Indolide Anion Indole->Indolide_Anion + Base Base Base (e.g., NaH) N_Alkylated_Indole 1-Alkyl-4-bromo-6-nitro-1H-indole Indolide_Anion->N_Alkylated_Indole + Alkyl Halide Alkyl_Halide Alkyl Halide (R-X) Byproduct Byproduct (e.g., NaX + H2)

Mechanism of N-alkylation of this compound.

Experimental Protocols

Two primary protocols for the N-alkylation of this compound are presented below. Protocol 1 utilizes a strong base, sodium hydride, which is a classic and highly effective method for the N-alkylation of indoles. Protocol 2 employs a milder base, potassium carbonate, which may be advantageous for substrates sensitive to stronger bases.

Protocol 1: N-alkylation using Sodium Hydride (NaH) in DMF

This protocol is a robust and generally high-yielding method for the N-alkylation of a wide range of indoles, including electron-deficient systems.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide, ethyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Syringes and needles

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise. The mixture may effervesce as hydrogen gas is evolved. Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen ceases.

  • Alkylation: Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up and Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Protocol 2: N-alkylation using Potassium Carbonate (K₂CO₃) in DMF

This method utilizes a milder base and may be suitable for larger-scale reactions or for substrates that are sensitive to sodium hydride.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide, ethyl bromide)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Preparation: To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

  • Dissolution: Add anhydrous DMF to the flask (concentration typically 0.1-0.5 M).

  • Alkylation: Add the alkyl halide (1.1-1.5 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to a temperature between room temperature and 80 °C, depending on the reactivity of the alkyl halide. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold deionized water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Quantitative Data

Table 1: N-alkylation of Substituted Indoles using Sodium Hydride

Starting MaterialAlkylating AgentBase (eq.)SolventTemperature (°C)Time (h)Yield (%)
5-BromoindoleBenzyl bromideNaH (1.1)THF0 to RT2-12~90
5-NitroindoleMethyl iodideNaH (1.2)DMFRT4~85
5-Bromo-4-fluoro-2-methyl-1H-indoleMethyl IodideNaH (1.1)DMF0 to RT2-485-95[1]
5-Bromo-4-fluoro-2-methyl-1H-indoleEthyl BromideNaH (1.2)DMFRT6-1280-90[1]
5-Bromo-4-fluoro-2-methyl-1H-indoleBenzyl BromideNaH (1.1)THF0 to RT4-890-98[1]

Table 2: N-alkylation of Substituted Indoles using Potassium Carbonate

Starting MaterialAlkylating AgentBase (eq.)SolventTemperature (°C)Time (h)Yield (%)
1H-Indole-2,3-dione1-BromohexadecaneK₂CO₃ (2.0)DMF8012-24High
5-BromoindoleMethyl iodideK₂CO₃ (3.0)DMSORT1-3High

Conclusion

The N-alkylation of this compound is a key transformation for the synthesis of novel compounds with potential applications in drug discovery and development. The protocols described herein, utilizing either sodium hydride or potassium carbonate as the base, provide reliable and adaptable methods for this synthetic step. The choice of protocol will depend on the specific alkylating agent used, the scale of the reaction, and the stability of the starting material and product to the reaction conditions. The provided quantitative data for analogous systems serves as a useful guide for predicting the outcome of the N-alkylation of this compound. Researchers should optimize the reaction conditions for each specific substrate and alkylating agent to achieve the best possible results.

References

Application Notes & Protocols: Designing Enzyme Inhibitors with a 4-Bromo-6-nitro-1H-indole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the design, synthesis, and evaluation of novel enzyme inhibitors utilizing the 4-bromo-6-nitro-1H-indole scaffold. This scaffold presents a unique combination of functionalities: the indole core is a well-established pharmacophore in numerous bioactive molecules, the bromo substituent offers a site for further chemical modification (e.g., via cross-coupling reactions) and can enhance binding affinity, and the nitro group can act as a hydrogen bond acceptor or be chemically reduced to an amino group for further derivatization.[1][2][3] This document outlines a strategic workflow from inhibitor design to in vitro evaluation, targeting protein kinases as a prominent and therapeutically relevant enzyme class.

Design Strategy: Targeting Protein Kinases

Protein kinases are a major class of enzymes often dysregulated in diseases such as cancer, making them attractive targets for inhibitor design. The this compound scaffold can be elaborated to target the ATP-binding site of kinases. The design strategy involves synthesizing a library of derivatives by introducing various substituents at the N1 position of the indole ring. These substituents can be designed to interact with specific pockets within the kinase active site to enhance potency and selectivity.

Synthetic Workflow

The general synthetic scheme involves the N-alkylation of the this compound core with a variety of alkyl halides. This approach allows for the introduction of diverse chemical moieties to probe the structure-activity relationship (SAR).

G A This compound (Starting Material) B Deprotonation with a base (e.g., NaH in DMF) A->B C N-Alkylation with various R-X B->C D Library of N-substituted This compound derivatives C->D E Purification and Characterization D->E F Screening against Kinase Panel E->F

Caption: Synthetic workflow for generating a library of enzyme inhibitors.

Experimental Protocols

3.1. General Protocol for the Synthesis of N-Substituted this compound Derivatives

This protocol describes a general method for the N-alkylation of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF, add a solution of this compound (1.0 equivalent) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon).

  • Stir the mixture at room temperature for 1 hour or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

3.2. Protocol for In Vitro Kinase Inhibition Assay (Illustrative Example: Generic Serine/Threonine Kinase)

This protocol outlines a luminescent kinase assay to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds.

Materials:

  • Synthesized inhibitor compounds dissolved in DMSO

  • Recombinant active kinase

  • Kinase substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescent kinase assay reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations.

  • Add 5 µL of the diluted inhibitor solution or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the kinase and substrate peptide in the assay buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer to each well. The final reaction volume is 25 µL.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced by adding the luminescent assay reagent according to the manufacturer's instructions. This typically involves a two-step process: adding an ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP, followed by adding a Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ values by fitting the percent inhibition data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

G A Prepare serial dilutions of inhibitor compounds B Add inhibitor/vehicle to 384-well plate A->B C Add kinase and substrate solution B->C D Initiate reaction with ATP C->D E Incubate at RT for 1 hour D->E F Stop reaction and measure ADP production (Luminescent Assay) E->F G Data analysis: Calculate % inhibition and determine IC50 F->G

Caption: Workflow for the in vitro kinase inhibition assay.

Data Presentation

The following table presents illustrative IC₅₀ data for a hypothetical series of N-substituted this compound derivatives against two representative kinases to guide SAR analysis.

Compound IDR-Group (at N1)Kinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)
BNI-001 -CH₃8,50012,300
BNI-002 -CH₂CH₃7,2009,800
BNI-003 -CH₂Ph4501,200
BNI-004 -CH₂CO₂Et2,1003,500
BNI-005 -CH₂(4-F-Ph)380950
BNI-006 -CH₂(2-pyridyl)6201,500

Data are for illustrative purposes only.

Signaling Pathway Visualization

Inhibitors of a protein kinase, for instance, one involved in a cancer-related pathway like the MAPK/ERK pathway, can block downstream signaling events that lead to cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor Ras Ras Growth Factor Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Growth Factor Growth Factor Growth Factor->Growth Factor Receptor BNI-Inhibitor BNI-Inhibitor BNI-Inhibitor->MEK

Caption: Inhibition of the MAPK/ERK signaling pathway by a hypothetical kinase inhibitor.

References

Application Notes and Protocols for the In Vitro Evaluation of 4-Bromo-6-nitro-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of 4-bromo-6-nitro-1H-indole derivatives, a class of compounds with potential therapeutic applications. The protocols outlined below are foundational for assessing their anticancer, antimicrobial, and enzyme inhibitory activities. The quantitative data presented is illustrative and based on studies of structurally related indole derivatives.

I. Anticancer Activity Evaluation

Indole derivatives are a well-established class of compounds with significant potential in oncology.[1] Derivatives of indole have been shown to exhibit cytotoxic effects against a variety of cancer cell lines.[2][3][4] The following protocols describe standard in vitro assays to determine the anticancer properties of this compound derivatives.

Quantitative Data Summary: Illustrative Antiproliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for illustrative indole derivatives against various cancer cell lines. It is important to note that these values are for structurally related compounds and should serve as a benchmark for the evaluation of novel this compound derivatives.

Compound TypeCell LineCancer TypeIC50 (µM)Reference
Spiro Oxindole DerivativeMCF-7Breast Adenocarcinoma3.55 ± 0.49[5]
Spiro Oxindole DerivativeMDA-MB-231Triple Negative Breast Cancer4.40 ± 0.468[5]
Indole-Pyrazole HybridHepG2Liver Carcinoma6.1 ± 1.9[6]
Indole-Pyrazole HybridHCT-116Colon Carcinoma17.4 ± 3.2[6]
5-Nitroindole DerivativeHeLaCervical Cancer5.08 ± 0.91[7]
Indole DerivativeC6Glioma0.4 µg/mL[4]
Experimental Protocols

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.

Workflow for MTT Cell Viability Assay

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat cells with this compound derivatives B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate cell viability H->I

Caption: Workflow for assessing cell viability using the MTT assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow for Annexin V Apoptosis Assay

Apoptosis_Workflow A Treat cells with test compounds B Incubate for 24-48h A->B C Harvest and wash cells B->C D Resuspend in binding buffer C->D E Add Annexin V-FITC and Propidium Iodide D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G

Caption: Workflow for the Annexin V apoptosis assay.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the this compound derivatives for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Signaling Pathway Analysis

Indole compounds are known to modulate various signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.[8] The effect of this compound derivatives on key proteins in this pathway can be investigated by techniques like Western blotting.

Illustrative PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Growth Cell Growth mTORC1->Growth Indole This compound Derivative Indole->PI3K Inhibition Indole->Akt Inhibition Broth_Microdilution_Workflow A Prepare serial dilutions of test compounds in a 96-well plate C Add inoculum to each well A->C B Prepare standardized microbial inoculum B->C D Incubate at 37°C for 24h C->D E Visually inspect for microbial growth D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F Enzyme_Inhibition_Workflow A Prepare enzyme, substrate, and inhibitor solutions B Pre-incubate enzyme with inhibitor A->B C Initiate reaction by adding substrate B->C D Monitor reaction progress over time C->D E Calculate initial reaction velocities D->E F Determine percent inhibition and IC50 value E->F

References

Application Notes and Protocols for Cytotoxicity Assays of Novel Synthesized Indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction Indole derivatives are a prominent class of heterocyclic compounds recognized for their wide range of biological activities, including potent anticancer properties.[1][2] Many natural and synthetic indole-containing compounds exhibit significant anti-proliferative activity by modulating multiple cellular signaling pathways, often leading to cell cycle arrest and apoptosis (programmed cell death).[3][4][5] Therefore, accurate and robust assessment of their cytotoxic effects is a critical step in the early stages of drug discovery and development.

These application notes provide detailed protocols for three common in vitro cytotoxicity assays: the MTT assay for assessing metabolic activity, the Lactate Dehydrogenase (LDH) assay for measuring cell membrane integrity, and a Caspase-Glo® 3/7 assay for quantifying apoptosis. The protocols are designed to guide researchers in evaluating the efficacy of novel synthesized indole compounds against cancer cell lines.

General Experimental Workflow

The initial screening of novel compounds typically follows a structured workflow to identify promising candidates and characterize their cytotoxic potential.

G cluster_0 Compound Preparation & Cell Culture cluster_1 Cytotoxicity Screening cluster_2 Data Analysis & Follow-up A Synthesized Indole Compound B Prepare Stock Solutions (DMSO) A->B D Treat Cells with Serial Dilutions B->D C Cancer Cell Line Culture & Seeding C->D E Incubate (e.g., 24-72h) D->E F Perform Primary Assay (e.g., MTT or LDH) E->F G Measure Signal (Absorbance/Luminescence) F->G H Calculate % Viability & Determine IC50 G->H I Mechanism of Action Studies (e.g., Apoptosis Assay) H->I

Caption: High-level workflow for screening novel indole compounds.

Data Presentation: Cytotoxicity of Novel Indole Derivatives

The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit the growth of 50% of a cancer cell population. Summarizing this data in a clear, tabular format is essential for comparing the potency of different derivatives across various cell lines.[6]

Table 1: Hypothetical IC₅₀ Values (µM) of Novel Indole Derivatives Against Various Cancer Cell Lines

Compound IDMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)HeLa (Cervical)LO2 (Normal Liver)
IND-001 8.5 ± 0.712.3 ± 1.17.9 ± 0.59.1 ± 0.8> 100
IND-002 1.2 ± 0.12.5 ± 0.31.8 ± 0.21.5 ± 0.185.2 ± 6.4
IND-003 25.4 ± 2.331.0 ± 2.922.1 ± 1.928.6 ± 2.5> 100
IND-004 0.9 ± 0.081.1 ± 0.10.7 ± 0.050.8 ± 0.0650.1 ± 4.7
Doxorubicin 0.5 ± 0.040.8 ± 0.070.4 ± 0.030.6 ± 0.055.3 ± 0.4

Note: Data are presented as mean ± standard deviation from three independent experiments. Doxorubicin is included as a positive control. A higher IC₅₀ value against a normal cell line (e.g., LO2) relative to cancer cell lines suggests potential cancer-selective cytotoxicity.[7]

Assessment of Metabolic Activity using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[1] In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to an insoluble purple formazan.[8][9] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of metabolically active cells.[1]

G A Seed cells in a 96-well plate (5,000-10,000 cells/well) B Incubate for 24h to allow attachment A->B C Treat cells with various concentrations of indole compounds B->C D Incubate for desired period (e.g., 48-72h) C->D E Add 10-20 µL MTT Reagent (5 mg/mL) to each well D->E F Incubate for 2-4h at 37°C until purple precipitate is visible E->F G Remove medium and add 150 µL DMSO to dissolve formazan crystals F->G H Measure absorbance at 570 nm using a plate reader G->H

Caption: Step-by-step workflow for the MTT cell viability assay.

Experimental Protocol: MTT Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Novel indole compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[1]

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the novel indole compounds in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).[1]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[8] Visually confirm the formation of purple formazan crystals under a microscope.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9][11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (considered 100% viable) after subtracting the blank absorbance. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Assessment of Membrane Integrity using LDH Assay

Principle: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes. LDH is a stable cytosolic enzyme that, upon membrane damage, is released into the cell culture medium. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the number of lysed cells.[12]

G A Seed and treat cells with indole compounds as in MTT protocol B Prepare Controls: 1. Spontaneous Release (Vehicle) 2. Maximum Release (Lysis Buffer) 3. Background (Medium Only) C After incubation, centrifuge plate (250 x g for 5 min) A->C D Carefully transfer 50 µL of supernatant from each well to a new plate C->D E Prepare and add 50 µL of LDH Reaction Mix to each well D->E F Incubate for 30 min at room temperature, protected from light E->F G Add 50 µL of Stop Solution to each well F->G H Measure absorbance at 490 nm (reference ~680 nm) G->H G cluster_0 Pro-Survival Pathways (Inhibited by Indoles) cluster_1 Apoptotic Cascade (Activated by Indoles) PI3K PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Bcl2 Anti-apoptotic Proteins (Bcl-2) NFkB->Bcl2 Bax Pro-apoptotic Proteins (Bax) Bcl2->Bax Mito Mitochondrial Stress Bax->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis Indole Novel Indole Compound Indole->Akt inhibits Indole->NFkB inhibits Indole->Bax activates

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Polysubstituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of polysubstituted indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complexities of indole synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is regioselectivity a major challenge in the functionalization of indoles?

A1: The indole nucleus has multiple reactive sites, and controlling the position of substitution is a significant hurdle. The C3 position is the most nucleophilic and prone to electrophilic substitution[1][2]. Functionalization at other positions, such as C2, C4, C5, C6, and C7, often requires specific strategies to overcome the intrinsic reactivity of the C3 position. For instance, selective functionalization at the C7 position may necessitate blocking the more reactive C2 position first[3]. Similarly, achieving regioselectivity at the C4 position is particularly difficult due to the lower nucleophilicity of the benzene ring compared to the pyrrole moiety, often requiring the use of directing groups[3].

Q2: My Fischer indole synthesis is failing with an electron-donating group on the phenylhydrazine. What is the likely cause?

A2: The failure of Fischer indole synthesis with electron-donating substituents on the phenylhydrazine is a known issue. Electron-donating groups can promote a competing heterolytic N-N bond cleavage pathway, which becomes more favorable than the desired[4][4]-sigmatropic rearrangement essential for indole ring formation[5][6][7]. While Lewis acids like ZnCl₂ can sometimes improve yields in problematic Fischer indolizations, this particular substitution pattern remains a significant challenge[6][7].

Q3: What are the key considerations when choosing a protecting group for the indole nitrogen?

A3: The choice of a protecting group for the indole nitrogen is critical and depends on the subsequent reaction conditions. Electron-withdrawing groups, such as sulfonyl or carbonyl groups, can alter the electronic properties of the indole ring, affecting its reactivity[8]. While these are often easy to remove, they may not be suitable for all synthetic routes. Alkyl-based protecting groups are an alternative but can be more difficult to cleave[8]. The tert-butoxycarbonyl (Boc) group is widely used due to its stability in basic conditions and mild removal under acidic conditions[9][10]. For specific applications, other groups like the 2-phenylsulfonylethyl group offer facile removal under basic conditions[4][8].

Q4: I am observing significant amounts of dimerization/polymerization in my reaction. How can I prevent this?

A4: Dimerization and polymerization are common side reactions in indole chemistry, particularly under acidic conditions which can be prevalent in many functionalization reactions[11]. To mitigate this, consider the following:

  • Reaction Conditions: Minimize the use of strong acids or use milder acidic catalysts.

  • Protecting Groups: Protection of the indole nitrogen with a suitable group can reduce the tendency for polymerization.

  • Concentration: Running the reaction at a lower concentration may disfavor intermolecular reactions like dimerization and polymerization.

Q5: What are the common challenges when scaling up the synthesis of polysubstituted indoles for drug development?

A5: Scaling up indole synthesis presents several challenges that may not be apparent at the lab scale. These include:

  • Thermal Management: Larger reaction volumes can lead to thermal gradients, causing localized overheating and the formation of impurities[12].

  • Mixing Efficiency: Inefficient mixing in larger reactors can result in poor mass transfer and reduced yields[12].

  • Impurity Profile: Minor side products at a small scale can become significant impurities at a larger scale, complicating purification[12].

  • Reagent Addition: The rate and method of reagent addition can become critical at scale to control reaction exotherms and selectivity.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Polysubstituted Indole
Possible Cause Troubleshooting Steps
Suboptimal Reaction Temperature Screen a range of temperatures. Some reactions are highly sensitive, and a moderate change can significantly impact the yield[13].
Incorrect Solvent Perform a solvent screen. The polarity and coordinating ability of the solvent can dramatically affect reaction outcomes and even regioselectivity[5][13].
Inappropriate Catalyst or Base Screen a variety of catalysts and bases. The choice of catalyst and base is often crucial for achieving high yields[13].
Moisture or Air Sensitivity Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents[13].
Starting Material Quality Verify the purity of starting materials. Impurities can inhibit catalysts or lead to side reactions.
Problem 2: Poor Regioselectivity in C-H Functionalization
Possible Cause Troubleshooting Steps
Intrinsic Reactivity of Indole If targeting a less reactive position, consider using a directing group to guide the catalyst to the desired site[3].
Ligand Effects in Metal Catalysis For palladium-catalyzed reactions, the choice of ligand can switch the regioselectivity. Experiment with different ligands to favor the desired isomer[14][15].
Solvent Effects The solvent can influence regioselectivity. For instance, in some palladium-catalyzed reactions, changing the solvent can shift the selectivity between C2 and C3[5].
Steric Hindrance If the desired position is sterically hindered, a less bulky catalyst or reagent may be required.
Problem 3: Difficulty in Purification of the Final Product

| Possible Cause | Troubleshooting Steps | | Formation of Closely Eluting Isomers | Optimize the reaction to improve regioselectivity. If separation is unavoidable, explore different chromatography conditions (e.g., different solvent systems, stationary phases, or preparative HPLC). | | Presence of Polymeric Byproducts | Adjust reaction conditions to minimize polymerization (see FAQ 4). Consider a precipitation or extraction step to remove the bulk of the polymeric material before chromatography. | | Product Instability | Some functionalized indoles can be sensitive to light or air[16]. Handle and store the product accordingly (e.g., in the dark, under inert gas, at low temperatures). For purification, consider techniques that minimize exposure to harsh conditions. | | Complex Reaction Mixture | Re-evaluate the reaction conditions to minimize side product formation. A cleaner reaction will simplify purification. |

Experimental Protocols

General Procedure for a Consecutive 2-Step Synthesis of N-Unprotected Polysubstituted Indoles

This protocol is adapted from a scalable synthesis of polysubstituted indoles[17][18].

  • Preparation of N-Arylhydroxylamine: Under a nitrogen atmosphere, dissolve the corresponding nitroarene in dry tetrahydrofuran (THF). Add 5% Rh/C catalyst. Cool the mixture to 0 °C and add hydrazine monohydrate dropwise. Stir the reaction at 0 °C for 3 hours.

  • Filtration and Concentration: Filter the reaction mixture through a short pad of celite, washing with dichloromethane. Evaporate the solvents under reduced pressure to obtain the crude N-arylhydroxylamine.

  • Indole Formation: Dissolve the crude N-arylhydroxylamine in dichloromethane and cool to 0 °C. Add the desired alkyne followed by the addition of DABCO (1,4-diazabicyclo[2.2.2]octane).

  • Reaction and Purification: Allow the reaction mixture to warm to room temperature and stir for 1 hour. Remove the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel.

Table 1: Examples of Polysubstituted Indoles Synthesized via the Consecutive 2-Step Protocol

Nitroarene SubstituentAlkyneProductYield (%)
HMethyl propiolateMethyl 1H-indole-3-carboxylate80
4-BromoMethyl propiolateMethyl 5-bromo-1H-indole-3-carboxylate81
4-IodoMethyl propiolateMethyl 5-iodo-1H-indole-3-carboxylate90
4-MethylMethyl propiolateMethyl 5-methyl-1H-indole-3-carboxylate77
HEthyl propiolateEthyl 1H-indole-3-carboxylate85
HOctyl propiolateOctyl 1H-indole-3-carboxylate80
H1-Hexyn-3-one1-(1H-Indol-3-yl)hexan-1-one67

Data sourced from Tejedor, D., et al. (2020). Molecules, 25(23), 5595.[17]

Visualizations

Troubleshooting_Low_Yield start Low Yield of Polysubstituted Indole cond1 Review Reaction Conditions start->cond1 cond2 Assess Starting Material Quality cond1->cond2 No sub1 Screen Temperature cond1->sub1 Yes cond3 Consider Catalyst/ Reagent Issues cond2->cond3 No sub4 Verify Purity of Starting Materials cond2->sub4 Yes sub6 Use Anhydrous Conditions cond3->sub6 Yes end Improved Yield cond3->end No sub2 Screen Solvents sub1->sub2 sub3 Screen Bases/ Catalysts sub2->sub3 sub3->end sub5 Check for Degradation sub4->sub5 sub5->end sub6->end

Caption: Troubleshooting workflow for addressing low yields in polysubstituted indole synthesis.

Protecting_Group_Selection start Choose Protecting Group for Indole N-H q1 Are subsequent reactions under basic conditions? start->q1 q2 Is mild removal required? q1->q2 No boc Consider Boc Group q1->boc Yes q3 Is altering indole electronics a concern? q2->q3 Yes other Evaluate other protecting groups q2->other No sulfonyl Consider Sulfonyl Group (e.g., PhSO2) q3->sulfonyl No alkyl Consider Alkyl Group (e.g., 2-phenylsulfonylethyl) q3->alkyl Yes boc->q3

Caption: Decision-making process for selecting an appropriate N-protecting group for indole synthesis.

References

Technical Support Center: Synthesis of 4-Bromo-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of 4-Bromo-6-nitro-1H-indole. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing actionable solutions to improve reaction outcomes.

Q1: Why am I observing a low yield of the desired this compound?

A1: Low yields can stem from several factors:

  • Suboptimal Nitrating Conditions: The choice of nitrating agent and reaction conditions is critical. Strong acidic conditions (e.g., HNO₃/H₂SO₄) can lead to degradation and polymerization of the indole ring.[1]

  • Side Reactions: The formation of undesired isomers (e.g., 4-bromo-5-nitro-1H-indole or 4-bromo-7-nitro-1H-indole) and dinitrated products can significantly reduce the yield of the target molecule.

  • Incomplete Reaction: Insufficient reaction time or temperature may lead to incomplete conversion of the starting material.

  • Product Loss During Workup: The purification process, if not optimized, can lead to significant loss of the final product.

Troubleshooting Tips:

  • Employ Milder Nitrating Agents: Consider using reagents like acetyl nitrate or benzoyl nitrate, which are less harsh and can offer better control over the reaction.[2]

  • Protecting Group Strategy: To prevent side reactions on the indole nitrogen and improve regioselectivity, consider protecting the indole with a suitable group like tosyl (Ts) or tert-butyloxycarbonyl (Boc) prior to nitration.[2]

  • Temperature Control: Maintain low reaction temperatures (e.g., -20 °C to 0 °C) to minimize the formation of byproducts and prevent degradation.[2]

  • Optimize Stoichiometry: Use a minimal excess of the nitrating agent to reduce the likelihood of dinitration.[2]

Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity for the 6-position?

A2: Achieving high regioselectivity in the nitration of substituted indoles is a common challenge. The electronic properties of the bromo-substituent at the 4-position will influence the position of nitration.

Troubleshooting Tips:

  • Solvent Effects: The choice of solvent can influence the regioselectivity of the nitration. Experiment with different solvents, such as acetic anhydride or dichloromethane, to find the optimal conditions.[2]

  • Directed Ortho Metalation: For highly specific functionalization, consider a directed metalation approach on a protected 4-bromo-1H-indole, followed by quenching with an electrophilic nitrogen source.

  • Starting Material Selection: An alternative synthetic strategy could involve starting with a precursor that already contains the nitro group at the desired position, followed by bromination.

Q3: My reaction mixture is turning into a dark, tarry substance. What is causing this and how can I prevent it?

A3: The formation of dark, insoluble tars is a strong indication of acid-catalyzed polymerization of the indole ring.[1]

Troubleshooting Tips:

  • Strict Temperature Control: As mentioned, maintaining low temperatures is crucial to suppress polymerization.

  • Use of a Protecting Group: Protection of the indole nitrogen can significantly reduce the susceptibility of the ring to acid-catalyzed degradation.

  • Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions, as the presence of water can exacerbate decomposition.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to tar formation.[1]

Quantitative Data Summary

The following table summarizes various reaction conditions for the synthesis of substituted indoles, providing a comparative overview of different methodologies.

Starting MaterialReagents and ConditionsProductYield (%)Reference
4-Bromo-1-methyl-2-nitrobenzeneDMF-DMA, pyrrolidine, DMF, 110 °C, 4 h6-Bromoindole-[3]
1-Bromo-5-fluoro-2-methyl-3-nitrobenzeneDioxane, DMF-DMA, pyrrolidine, 100 °C; then Raney nickel, hydrazine monohydrate, MeOH:THF, RT, 5 h4-Bromo-6-fluoro-1H-indole37%[4]
2-MethylindoleConc. H₂SO₄, conc. HNO₃, < 5 °C2-Methyl-nitro-indole isomers-[1]
N-Boc-1H-indoleTetramethylammonium nitrate, trifluoroacetic anhydride, acetonitrile, 0 °CN-Boc-3-nitro-1H-indole-[2]

Experimental Protocols

A plausible synthetic route for this compound involves the nitration of 4-bromo-1H-indole. The following protocol is a general guideline and may require optimization.

Step 1: Protection of 4-Bromo-1H-indole (Optional but Recommended)

  • To a solution of 4-bromo-1H-indole in a suitable solvent (e.g., dichloromethane or THF), add a base such as triethylamine or sodium hydride.

  • Cool the mixture to 0 °C and slowly add a protecting group reagent (e.g., tosyl chloride or di-tert-butyl dicarbonate).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by quenching with water, extracting the product with an organic solvent, and purifying by column chromatography.

Step 2: Nitration of N-Protected 4-Bromo-1H-indole

  • Dissolve the N-protected 4-bromo-1H-indole in a suitable solvent (e.g., acetic anhydride or acetonitrile).

  • Cool the solution to a low temperature (e.g., -10 °C to 0 °C).

  • Slowly add a pre-cooled solution of a nitrating agent (e.g., acetyl nitrate, prepared by adding fuming nitric acid to acetic anhydride at low temperature).

  • Stir the reaction at low temperature and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it over ice-water.

  • Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to isolate the desired N-protected this compound.

Step 3: Deprotection

  • Dissolve the purified N-protected this compound in a suitable solvent.

  • Add the appropriate reagent for deprotection (e.g., NaOH for tosyl group, or trifluoroacetic acid for Boc group).

  • Stir the reaction at room temperature or with gentle heating until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction mixture and extract the final product, this compound.

  • Purify by recrystallization or column chromatography.

Visualizations

Troubleshooting_Workflow cluster_synthesis This compound Synthesis cluster_troubleshooting Troubleshooting cluster_solutions Solutions cluster_outcome Desired Outcome Start Start Synthesis Problem Encountering Issues? Start->Problem LowYield Low Yield Problem->LowYield Yes IsomerFormation Isomer Formation Problem->IsomerFormation Yes TarFormation Tar Formation Problem->TarFormation Yes ImprovedYield Improved Yield of This compound Problem->ImprovedYield No OptimizeConditions Optimize Nitrating Conditions (Milder Reagents, Low Temp) LowYield->OptimizeConditions ProtectingGroup Use Protecting Group (Boc, Ts) LowYield->ProtectingGroup ControlStoichiometry Control Stoichiometry LowYield->ControlStoichiometry IsomerFormation->ProtectingGroup SolventScreening Solvent Screening IsomerFormation->SolventScreening TarFormation->OptimizeConditions TarFormation->ProtectingGroup AnhydrousInert Anhydrous & Inert Atmosphere TarFormation->AnhydrousInert OptimizeConditions->ImprovedYield ProtectingGroup->ImprovedYield ControlStoichiometry->ImprovedYield SolventScreening->ImprovedYield AnhydrousInert->ImprovedYield

Caption: Troubleshooting workflow for improving the yield of this compound.

Synthesis_Pathway cluster_reactants Starting Material cluster_protection Protection (Optional) cluster_nitration Nitration cluster_deprotection Deprotection Indole 4-Bromo-1H-indole ProtectedIndole N-Protected 4-Bromo-1H-indole Indole->ProtectedIndole Protection (e.g., Boc₂O) NitratedIndole N-Protected This compound ProtectedIndole->NitratedIndole Nitration (e.g., Acetyl Nitrate) FinalProduct This compound NitratedIndole->FinalProduct Deprotection (e.g., TFA)

Caption: Proposed synthetic pathway for this compound.

References

Technical Support Center: Purification of 4-Bromo-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Bromo-6-nitro-1H-indole. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can arise from starting materials, side reactions, or degradation of the product. These may include:

  • Starting materials: Unreacted precursors from the synthetic route.

  • Isomers: Positional isomers formed during bromination or nitration steps.

  • Dehalogenated species: Loss of the bromine atom can occur under certain reductive conditions.

  • Oxidation products: Indoles can be susceptible to oxidation, leading to colored impurities.[1]

  • Polymerization products: Strong acidic conditions can sometimes lead to the polymerization of indoles.

Q2: What are the recommended general methods for purifying crude this compound?

A2: The most common and effective purification techniques for bromo-nitro indole derivatives are column chromatography and recrystallization. For high-purity requirements, High-Performance Liquid Chromatography (HPLC) can be employed.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: While specific data for this compound is limited, for similar nitroindole derivatives, solvents such as methanol, ethanol, or acetonitrile have been used for recrystallization. It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent system that provides good solubility at elevated temperatures and poor solubility at room temperature or below.

Q4: What are the suggested conditions for column chromatography of this compound?

A4: For bromo-indole compounds, normal-phase column chromatography using silica gel is a standard procedure. A typical mobile phase would be a gradient of hexane and ethyl acetate or chloroform and methanol. The polarity of the solvent system should be adjusted based on the retention factor (Rf) of the compound on a Thin Layer Chromatography (TLC) plate.

Troubleshooting Guides

Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation of Compound from Impurities - Inappropriate solvent system polarity.- Column overloading.- Irregular column packing.- Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the target compound.- Reduce the amount of crude material loaded onto the column.- Ensure the silica gel is packed uniformly without any cracks or air bubbles.
Compound Elutes Too Quickly (High Rf) - Solvent system is too polar.- Decrease the proportion of the more polar solvent (e.g., ethyl acetate or methanol) in the mobile phase.
Compound Does Not Elute from the Column (Low Rf) - Solvent system is not polar enough.- Increase the proportion of the more polar solvent in the mobile phase.
Streaking or Tailing of the Compound Band - Compound is sparingly soluble in the mobile phase.- Interaction with acidic silica gel.- Add a small percentage of a more polar solvent to the mobile phase to improve solubility.- Consider using neutral alumina as the stationary phase if the compound is basic.
Recrystallization
Issue Possible Cause(s) Troubleshooting Steps
No Crystal Formation Upon Cooling - Solution is not supersaturated.- Compound is too soluble in the chosen solvent.- Concentrate the solution by evaporating some of the solvent.- Add a less polar co-solvent (anti-solvent) dropwise until turbidity is observed, then heat until clear and allow to cool slowly.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
Oiling Out (Formation of a liquid layer instead of crystals) - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- Choose a solvent with a lower boiling point.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Low Recovery of Pure Compound - The compound has significant solubility in the cold solvent.- Too much solvent was used.- Cool the solution for a longer period or at a lower temperature.- Minimize the amount of solvent used to dissolve the crude product. Ensure dissolution occurs at or near the boiling point of the solvent.
Colored Impurities Remain in Crystals - Impurities co-crystallize with the product.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter the hot solution before cooling. Be cautious as charcoal can also adsorb the product.

Experimental Protocols

Based on procedures for structurally related compounds, the following are suggested starting protocols for the purification of this compound.

Protocol 1: Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate and develop it in various solvent systems (e.g., hexane:ethyl acetate mixtures like 9:1, 4:1, 1:1) to find a system that gives an Rf value of approximately 0.3 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your chosen mobile phase (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Begin eluting the column with the chosen mobile phase. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture). Heat the mixture to the solvent's boiling point. If the compound dissolves completely, it is a suitable solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to remove any residual solvent.

Data Presentation

The following table summarizes typical conditions used for the purification of related bromo- and nitro-indole derivatives, which can serve as a starting point for optimizing the purification of this compound.

CompoundPurification MethodStationary PhaseMobile Phase / SolventReference
4-Bromo-6-fluoro-1H-indoleFiltration & ConcentrationDiatomaceous EarthEthyl Acetate (for washing)[2]
(4-Nitro-1H-indol-6-yl)phosphonatesReductive Cyclization & Evaporation--[3]
Methyl indole-4-carboxylateColumn ChromatographySilica GelHexanes:CH₂Cl₂ (7:3 to 1:1)[1]
6-Bromoindole derivativesColumn ChromatographySilica GelPetroleum ether:AcOEt (1:1)[4]

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_purification Purification Options cluster_analysis Analysis & Final Product Crude Crude this compound CC Column Chromatography Crude->CC Option 1 Recryst Recrystallization Crude->Recryst Option 2 TLC TLC/HPLC Analysis CC->TLC Recryst->TLC Pure Pure Product TLC->Pure Purity Confirmed TroubleshootingLogic Start Purification Attempt Impure Product Still Impure? Start->Impure LowYield Low Yield? Impure->LowYield No OptimizeCC Optimize Column Chromatography (Solvent, Gradient) Impure->OptimizeCC Yes (from CC) OptimizeRecryst Optimize Recrystallization (Solvent, Cooling Rate) Impure->OptimizeRecryst Yes (from Recryst.) CheckLosses Review Steps for Product Loss (e.g., transfers, filtration) LowYield->CheckLosses Yes Success Successful Purification LowYield->Success No OptimizeCC->Start OptimizeRecryst->Start CheckLosses->Start

References

Technical Support Center: Nitration of Bromoindoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nitration of bromoindoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the nitration of bromoindoles?

A1: The most prevalent side reactions include polynitration (the introduction of more than one nitro group), oxidation of the indole ring, and polymerization, especially under harsh acidic conditions. The formation of regioisomers other than the desired product is also a significant issue.[1][2]

Q2: How does the position of the bromine atom on the indole ring affect the nitration outcome?

A2: The position of the bromine atom influences the regioselectivity of the nitration. For instance, in the nitration of N-Boc-4-bromoindole, steric hindrance from the bromine at position 4 can lead to lower yields compared to its 4-chloro counterpart.[3] The electronic effect of the bromine atom, being an electron-withdrawing group, also deactivates the benzene ring, but the pyrrole ring remains the more reactive site for electrophilic substitution.

Q3: What is the primary cause of polymerization during the nitration of bromoindoles?

A3: Polymerization is a common side reaction for many indole derivatives, including bromoindoles, particularly when strong acids like nitric acid and sulfuric acid are used. The highly electron-rich indole ring can be protonated at the C3 position, which can initiate a cascade of reactions leading to the formation of insoluble, dark-colored polymeric materials.[1][4]

Q4: Can oxidation of the bromoindole occur during nitration?

A4: Yes, oxidation is a possible side reaction, especially when using strong nitrating agents like concentrated nitric acid. This can lead to the formation of oxindole byproducts.[5] The reaction temperature is a critical factor; higher temperatures tend to increase the rate of oxidation.

Q5: How can I control the regioselectivity of nitration on the bromoindole ring?

A5: Controlling regioselectivity is crucial and can be achieved by several methods. The use of an N-protecting group, such as Boc or Tosyl, can modulate the reactivity of the indole ring. Milder nitrating agents, such as acetyl nitrate or benzoyl nitrate, tend to favor nitration at the C3 position more selectively.[1] For directing nitration to other positions, specific synthetic strategies, such as using a blocking group, may be necessary.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Mononitrated Bromoindole
Possible Cause Recommended Solution
Polymerization of the starting material Avoid using strong acidic conditions (e.g., HNO₃/H₂SO₄). Employ milder, non-acidic nitrating agents like ammonium tetramethylnitrate with trifluoroacetic anhydride.[3] Perform the reaction at low temperatures (0°C or below) to minimize acid-catalyzed decomposition.[1]
Formation of multiple regioisomers Optimize reaction conditions for the desired isomer. For C3 nitration, use milder reagents at low temperatures.[1] Consider using an N-protecting group to influence the regioselectivity.
Over-nitration leading to dinitro products Carefully control the stoichiometry of the nitrating agent; use a minimal excess (e.g., 1.05-1.1 equivalents).[1] Maintain a low reaction temperature and monitor the reaction progress closely to quench it upon completion.
Steric hindrance For substrates like 4-bromoindole where steric hindrance is a factor, optimizing the reaction time and temperature may be necessary. Acknowledging that yields may be inherently lower compared to less hindered analogs is also important.[3]
Issue 2: Formation of Dinitrated Byproducts
Possible Cause Recommended Solution
Excessive amount of nitrating agent Use a stoichiometric amount or only a slight excess of the nitrating agent.[1]
High reaction temperature Perform the reaction at low temperatures (e.g., -20°C to 0°C) to decrease the rate of the second nitration.[1]
Highly reactive nitrating agent Switch to a milder nitrating agent such as acetyl nitrate or benzoyl nitrate, which are less prone to causing over-nitration compared to mixed acids.[1]
Prolonged reaction time Monitor the reaction progress using TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Issue 3: Observation of Dark, Tarry, or Insoluble Material (Polymerization)
Possible Cause Recommended Solution
Use of strong acids Employ non-acidic nitration conditions. A recommended system is ammonium tetramethylnitrate and trifluoroacetic anhydride in a suitable solvent like acetonitrile.[3]
Elevated reaction temperature Ensure the reaction is conducted at the recommended low temperature and that the addition of reagents is done slowly to control any exotherm.
Impure starting materials or solvents Use highly pure, dry solvents and ensure the bromoindole starting material is free of impurities that could catalyze polymerization.

Quantitative Data Summary

The following table summarizes the yields of nitrated products for various substituted indoles under specific non-acidic nitration conditions. This data can help in predicting the outcome of bromoindole nitration and in optimizing reaction conditions.

Substrate Nitrating Agent System Solvent Temperature (°C) Product Yield (%) Reference
N-Boc-indoleNMe₄NO₃ / (CF₃CO)₂OCH₃CN0-5N-Boc-3-nitroindole97[3]
N-Boc-4-chloroindoleNMe₄NO₃ / (CF₃CO)₂OCH₃CN0-5N-Boc-4-chloro-3-nitroindole85[3]
N-Boc-4-bromoindole NMe₄NO₃ / (CF₃CO)₂O CH₃CN 0-5 N-Boc-4-bromo-3-nitroindole 78 [3]
5-BromoindoleNMe₄NO₃ / (CF₃CO)₂OCH₃CN0-55-Bromo-3-nitroindole95[4]
6-ChloroindoleNMe₄NO₃ / (CF₃CO)₂OCH₃CN0-56-Chloro-3-nitroindole78[4]
7-MethylindoleNMe₄NO₃ / (CF₃CO)₂OCH₃CN0-57-Methyl-3-nitroindole75[4]

Experimental Protocols

Protocol 1: Regioselective C3-Nitration of N-Boc-Bromoindoles under Non-Acidic Conditions

This protocol is adapted from a method developed for the regioselective nitration of various indoles and is suitable for N-Boc protected bromoindoles.[3]

Materials:

  • N-Boc-bromoindole (e.g., N-Boc-4-bromoindole or N-Boc-5-bromoindole)

  • Ammonium tetramethylnitrate (NMe₄NO₃)

  • Trifluoroacetic anhydride ((CF₃CO)₂O)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-Boc-bromoindole (1.0 mmol) and ammonium tetramethylnitrate (1.1 mmol) in anhydrous acetonitrile (10 mL).

  • Cool the reaction mixture to 0-5°C using an ice bath.

  • Slowly add a solution of trifluoroacetic anhydride (2.0 mmol) in anhydrous acetonitrile (5 mL) dropwise to the reaction mixture while maintaining the temperature between 0-5°C.

  • Stir the reaction mixture at this temperature for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium carbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-Boc-bromo-3-nitroindole.

Visualizations

Nitration_Side_Reactions cluster_products Reaction Products Bromoindole Bromoindole DesiredProduct Mononitrated Bromoindole (Desired Product) Bromoindole->DesiredProduct Controlled Conditions (Stoichiometry, Low Temp) Polynitration Dinitrated Bromoindole (Polynitration) Bromoindole->Polynitration Excess Nitrating Agent High Temperature Oxidation Oxidized Bromoindole (e.g., Oxindole) Bromoindole->Oxidation Strong Oxidizing Conditions High Temperature Polymerization Polymeric Material Bromoindole->Polymerization Strong Acidic Conditions NitratingAgent Nitrating Agent (e.g., HNO₃/H₂SO₄ or NMe₄NO₃/(CF₃CO)₂O) Troubleshooting_Workflow cluster_analysis Problem Analysis cluster_solutions Corrective Actions Start Nitration of Bromoindole Experiment Problem Unsatisfactory Result (Low Yield, Impurities) Start->Problem Polynitration Polynitration Observed? Problem->Polynitration Oxidation Oxidation Products Observed? Problem->Oxidation Polymerization Polymerization Observed? Problem->Polymerization ControlStoichiometry Control Stoichiometry (1.05-1.1 eq.) Polynitration->ControlStoichiometry LowerTemp Lower Reaction Temperature (e.g., 0°C) Polynitration->LowerTemp MilderAgent Use Milder Nitrating Agent Polynitration->MilderAgent Oxidation->LowerTemp Oxidation->MilderAgent NonAcidic Use Non-Acidic Conditions Polymerization->NonAcidic Optimized Optimized Reaction ControlStoichiometry->Optimized LowerTemp->Optimized MilderAgent->Optimized NonAcidic->Optimized

References

Technical Support Center: Optimization of Reaction Conditions for Indole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for indole functionalization.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in indole functionalization reactions?

A1: Low yields in indole functionalization can arise from several factors. Key reasons include:

  • Substrate Decomposition: Indoles can be sensitive to harsh reaction conditions, particularly strong acids or high temperatures, leading to decomposition.[1]

  • Catalyst Deactivation: The catalyst, especially palladium complexes, can be deactivated by impurities, oxygen, or coordination with the indole product itself.[2]

  • Poor Regioselectivity: Formation of multiple isomers consumes the starting material and reduces the yield of the desired product.

  • Side Reactions: Dimerization or polymerization of the indole substrate, often catalyzed by acidic conditions, can significantly lower the yield of the desired functionalized product.

  • Incomplete Reactions: Suboptimal reaction conditions such as insufficient temperature, incorrect solvent, or inadequate reaction time can lead to incomplete conversion of the starting materials.[3]

Q2: How can I control the regioselectivity of C-H functionalization on the indole ring?

A2: Controlling regioselectivity is a critical aspect of indole functionalization. Several strategies can be employed:

  • Directing Groups: Attaching a directing group to the indole nitrogen is a powerful method to direct the functionalization to a specific position. For example, a phosphinoyl directing group can direct C-H activation to the C7 position in palladium-catalyzed arylations.[4] Similarly, a weakly coordinating trifluoroacetyl group can direct functionalization to the C4 position.[5]

  • Ligand Control: In transition metal-catalyzed reactions, the choice of ligand can significantly influence the regioselectivity. For instance, in the palladium-catalyzed oxidative Heck reaction of indole, the use of sulfoxide-2-hydroxypyridine (SOHP) ligands can switch the selectivity from the C3 to the C2 position.[6]

  • Solvent and Additive Effects: The reaction solvent and additives can also play a crucial role. In some palladium-catalyzed alkenylations of indoles, the solvent can influence whether C2 or C3 vinylation occurs.[7] Acidic or basic additives can also switch the selectivity between different reaction pathways in rhodium-catalyzed reactions.[5]

  • Inherent Reactivity: In the absence of strong directing effects, the inherent electronic properties of the indole ring favor functionalization at the electron-rich C3 position, followed by the C2 position.[7]

Q3: What is the purpose of using a protecting group on the indole nitrogen?

A3: Protecting the indole nitrogen (N-H) serves several important functions:

  • Preventing N-Functionalization: The N-H proton is acidic and can react with bases and electrophiles. Protection prevents undesired N-alkylation or N-arylation.

  • Improving Solubility and Stability: Some protecting groups can enhance the solubility of the indole substrate in organic solvents and increase its stability under the reaction conditions.

  • Directing C-H Functionalization: As mentioned above, many protecting groups also function as directing groups to control regioselectivity.

  • Modulating Electronic Properties: Electron-withdrawing protecting groups decrease the electron density of the indole ring, which can prevent side reactions like oxidation.

Q4: What are common side reactions in indole functionalization and how can they be minimized?

A4: Common side reactions include:

  • Dimerization and Polymerization: This is often acid-catalyzed. Minimizing the use of strong acids, using N-protecting groups, and optimizing the reaction time can reduce this issue.

  • Hydrodehalogenation: In cross-coupling reactions, the halogen on the coupling partner can be replaced by a hydrogen atom. This can be minimized by the careful choice of base and solvent, and by using bulky, electron-rich phosphine ligands.[2]

  • Homocoupling: The coupling of two molecules of the aryl halide or two molecules of the indole can occur. Rigorous degassing of the reaction mixture to remove oxygen can help suppress this side reaction.[2]

  • Over-alkylation/acylation: In Friedel-Crafts reactions, introduction of an activating alkyl group can lead to polyalkylation. Using an excess of the aromatic substrate can minimize this. Friedel-Crafts acylation is less prone to this issue as the acyl group is deactivating.[8]

Troubleshooting Guides

Guide 1: Low Yield in Palladium-Catalyzed C-H Arylation
Symptom Possible Cause(s) Suggested Solution(s)
Low conversion, starting materials remain Inactive catalystEnsure anhydrous and anaerobic conditions. Use freshly prepared or purchased catalyst and ligands. Optimize the palladium-to-ligand ratio.[2]
Suboptimal reaction conditionsScreen different solvents (e.g., dioxane, toluene, DMF). Optimize the reaction temperature and time.[9]
Ineffective baseScreen different bases (e.g., K3PO4, Cs2CO3, NaOt-Bu). The choice of base can be critical for reactivity.[10]
Formation of significant byproducts Biphenyl formation (homocoupling of aryl halide)Decrease the catalyst loading and increase the reaction time.[11] Ensure the reaction is thoroughly degassed.
Indole homocouplingUse an N-protected indole to reduce its reactivity.
Poor regioselectivity Inappropriate ligand or directing groupIf a specific regioisomer is desired, employ a suitable directing group on the indole nitrogen. Screen different phosphine or N-heterocyclic carbene ligands.[6]
Guide 2: Issues in Friedel-Crafts Acylation of Indoles
Symptom Possible Cause(s) Suggested Solution(s)
No or very low yield Deactivated indole ringThe presence of strongly electron-withdrawing groups on the indole ring can inhibit the reaction.[12] Consider using a more reactive indole derivative if possible.
Inactive Lewis acid catalystThe Lewis acid (e.g., AlCl3) is moisture-sensitive. Ensure all glassware is oven-dried and use anhydrous solvents and reagents. Use a fresh bottle of the Lewis acid.[12]
Insufficient catalystFriedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product ketone complexes with it.[12]
Formation of multiple products PolyacylationWhile less common than in alkylation, it can occur with highly activated indoles. The introduction of the first acyl group deactivates the ring, making a second acylation less likely.[12]
Reaction stalls Product-catalyst complexationAs the product forms, it complexes with the Lewis acid, effectively removing it from the catalytic cycle. Ensure at least a stoichiometric amount of catalyst is used.[12]
Guide 3: Catalyst Deactivation in Cross-Coupling Reactions
Symptom Possible Cause(s) Suggested Solution(s)
Reaction stops before completion, formation of palladium black Oxidation of Pd(0) to inactive Pd(II)Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[2]
Ligand degradationSome phosphine ligands can be unstable at high temperatures. Consider using more robust ligands, such as N-heterocyclic carbenes.
Formation of off-cycle, inactive palladium complexesThe indole substrate or product can sometimes coordinate too strongly to the palladium center, inhibiting catalysis. The choice of ligand is crucial to prevent the formation of such dormant species.[10]
Poisoning by impuritiesEnsure all starting materials, solvents, and reagents are of high purity. Impurities containing sulfur or other coordinating groups can poison the catalyst.

Data Presentation: Optimization of Reaction Conditions

Table 1: Comparison of Bases in Palladium-Catalyzed N-Arylation of Indole
EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaOt-BuToluene1002495
2K3PO4Toluene1002485
3Cs2CO3Toluene1002470
4Et3NToluene10024<10

Reaction conditions: Indole (1.0 mmol), Aryl Bromide (1.2 mmol), Pd2(dba)3 (2 mol %), Ligand (4 mol %). Data is illustrative and based on trends reported in the literature.[10]

Table 2: Influence of Solvent and Temperature on BF3-OEt2 Catalyzed C3-Alkylation of Indole

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Ethanol | 60 | 12 | Low | | 2 | Methanol | 60 | 12 | ~30 | | 3 | Acetonitrile | 60 | 12 | ~60 | | 4 | 1,2-Dichloroethane | 60 | 12 | ~70 | | 5 | Ethyl Acetate | 60 | 6 | 78 |

Reaction conditions: 1H-indole (1.0 mmol), Maleimide (1.0 mmol), BF3OEt2 (0.5 mmol). Data adapted from literature reports.[13]

Table 3: Optimization of Reaction Time and Temperature for Fischer Indolization
EntryTemperature (°C)Time (min)Conversion (%)
110015Ineffective
2125595
31251597
4150595
515010>99

Reaction conditions: Phenylhydrazine hydrochloride (1 eq.), Butanone (1.05 eq.) in THF under microwave irradiation. Data adapted from literature reports.[14]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed N-Arylation of Indoles
  • To an oven-dried resealable reaction tube, add CuI (5 mol %), the indole (1.00 mmol), and K3PO4 (2.1 mmol).

  • The tube is evacuated and backfilled with argon.

  • Add the aryl halide (1.20 equiv), a diamine ligand (e.g., trans-N,N'-dimethyl-1,2-cyclohexanediamine, 10-20 mol %), and toluene (1 mL) under a stream of argon.

  • Seal the reaction tube and stir the contents in an oil bath at 110 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (2-3 mL).

  • Filter the mixture through a plug of silica gel, eluting with additional ethyl acetate (10-20 mL).

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired N-arylindole.

Protocol 2: Phosphine-Free Palladium-Catalyzed C2-Arylation of (N-H)-Indoles
  • In a glovebox, add Pd(OAc)2 (5 mol %), CsOAc (2.0 equiv), and the iodoarene (1.5 equiv) to a vial.

  • Add a solution of the indole (1.0 equiv) in DMA (to make a 5.0 M solution).

  • Seal the vial and heat the mixture at 125 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na2SO4.

  • Concentrate the solution and purify the crude product by flash column chromatography.

Protocol 3: Rhodium(III)-Catalyzed C4-Amidation of Indole-Oximes
  • To a screw-capped vial, add the indole-oxime (0.2 mmol, 1.0 equiv), [RhCp*Cl2]2 (2.5 mol %), and AgSbF6 (10 mol %).

  • Evacuate the vial and backfill with nitrogen.

  • Add the dioxazolone (1.2 equiv) and 1,2-dichloroethane (1.0 mL).

  • Stir the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the residue by preparative thin-layer chromatography to afford the C4-amidated indole.

Visualizations

troubleshooting_low_yield cluster_starting_materials Starting Materials Intact? cluster_troubleshooting Troubleshooting Paths start Low Yield Observed check_conversion Analyze Reaction Mixture (TLC, LC-MS, NMR) start->check_conversion sm_present Yes check_conversion->sm_present Starting materials present sm_consumed No check_conversion->sm_consumed Starting materials consumed inactive_catalyst Inactive Catalyst/ Reagents? sm_present->inactive_catalyst suboptimal_conditions Suboptimal Conditions? sm_present->suboptimal_conditions side_reactions Side Reactions Prevalent? sm_consumed->side_reactions inactive_catalyst->suboptimal_conditions No solution_catalyst Use fresh catalyst/ligands. Ensure inert atmosphere. inactive_catalyst->solution_catalyst Yes solution_conditions Screen solvents, temperature, and reaction time. suboptimal_conditions->solution_conditions Yes solution_side_reactions Modify conditions to minimize byproducts (e.g., change base, use protecting groups). side_reactions->solution_side_reactions Yes

Caption: Troubleshooting workflow for addressing low yields in indole functionalization.

pd_catalyzed_ch_activation cluster_cycle Catalytic Cycle pd_ii_cat Pd(II) Catalyst coordination Coordination & C-H Activation (Concerted Metalation-Deprotonation) pd_ii_cat->coordination indole Indole Substrate indole->coordination oxidant Oxidant (e.g., AgOAc, Cu(OAc)2) oxidant->pd_ii_cat pd_0 Pd(0) pd_0->pd_ii_cat Re-oxidation product Functionalized Indole pd_intermediate Palladacycle Intermediate coordination->pd_intermediate oxidative_addition Oxidative Addition (with Aryl Halide) or Carbopalladation (with Alkene) pd_intermediate->oxidative_addition pd_iv_intermediate Pd(IV) Intermediate oxidative_addition->pd_iv_intermediate reductive_elimination Reductive Elimination pd_iv_intermediate->reductive_elimination reductive_elimination->pd_0 reductive_elimination->product

Caption: Simplified mechanism for Palladium-catalyzed C-H functionalization of indole.[1][7]

friedel_crafts_acylation acyl_chloride Acyl Chloride (RCOCl) acylium_ion Acylium Ion [R-C=O]+ acyl_chloride->acylium_ion + Lewis Acid lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->acylium_ion sigma_complex Sigma Complex (Arenium Ion Intermediate) acylium_ion->sigma_complex + Indole (Electrophilic Attack at C3) indole Indole indole->sigma_complex product Acylated Indole sigma_complex->product Deprotonation (Restoration of Aromaticity)

Caption: Key steps in the Friedel-Crafts acylation of indole.[15]

References

Technical Support Center: Synthesis and Stability of Nitroindole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of nitroindole compounds. Nitroindoles are valuable building blocks in medicinal chemistry, but their synthesis can be hampered by decomposition. This guide offers practical solutions to mitigate these issues and ensure the successful synthesis and storage of these important molecules.

Frequently Asked Questions (FAQs)

Q1: My nitroindole compound appears discolored (e.g., darker yellow or brown) over time. What is the cause and how can I prevent it?

Discoloration is a common indicator of decomposition. The primary causes are exposure to light, elevated temperatures, and incompatible solvent conditions.[1] To prevent this:

  • Prepare fresh solutions before use whenever possible.

  • Protect from light: Store stock solutions and solid compounds in amber vials or containers wrapped in aluminum foil.[1]

  • Low-temperature storage: For short-term storage, keep solutions at low temperatures, such as -20°C or -80°C.[1] Solid 7-nitroindole is typically stored between 2°C and 8°C.[1]

  • Avoid prolonged storage in solution: If long-term storage is necessary, it is best to store the compound as a dry solid.[1]

Q2: I am observing low yields and the formation of dark, insoluble tars during the nitration of indole. What is happening and how can I improve my reaction?

Direct nitration of the indole ring is often problematic due to the high reactivity of the pyrrole ring, which can lead to polymerization and the formation of tars, especially under acidic conditions. To circumvent this, an indirect method involving the protection of the indole nitrogen is recommended. This approach proceeds by first reducing the indole to an indoline, followed by a sequence of protection, nitration, and deprotection/aromatization steps.

Q3: My nitration reaction is not regioselective, yielding a mixture of nitroindole isomers. How can I control the position of nitration?

Regioselectivity in indole nitration is highly dependent on the reaction conditions. To achieve selectivity:

  • For 3-nitroindoles: Use N-protected indoles and a nitrating agent like acetyl nitrate at low temperatures.[2]

  • For 7-nitroindoles: A specialized indirect method is often required. This involves the synthesis of an indoline intermediate, followed by protection, nitration, and subsequent deprotection and aromatization.

Q4: I am having trouble with the deprotection of my N-protected nitroindole. The reaction is either incomplete or leads to decomposition. What should I do?

The electron-withdrawing nature of the nitro group can make some protecting groups more difficult to remove and the nitroindole core itself can be sensitive to harsh deprotection conditions.

  • For N-Boc deprotection: If you observe decomposition under strong acidic conditions, consider milder, basic conditions such as sodium methoxide in methanol.

  • For N-Cbz deprotection: If catalytic hydrogenation is failing, it could be due to catalyst poisoning or reduction of the nitro group. In such cases, consider alternative, non-reductive cleavage methods.

Q5: My purified nitroindole compound shows unexpected peaks in HPLC or LC-MS analysis. What could be the source of these impurities?

The appearance of unexpected peaks can be due to:

  • Formation of degradation products: This can occur if the compound is unstable under the analytical conditions or during storage.

  • Presence of impurities in the starting material: Always ensure the purity of your starting materials.

  • Side products from the synthesis: Depending on the synthetic route, various side products can be formed. For example, in the Bartoli indole synthesis, anilines can be major byproducts if the nitroarene is not ortho-substituted.

Troubleshooting Guides

Problem: Low Yield in Nitroindole Synthesis
Symptom Possible Cause Suggested Solution
Reaction does not go to completion Suboptimal reaction conditions (temperature, time, concentration).Systematically optimize reaction parameters. Start with small-scale trial reactions.
Impure reagents or solvents.Use high-purity reagents and dry solvents.
Atmospheric moisture or oxygen sensitivity.Ensure proper inert atmosphere techniques (e.g., nitrogen or argon blanket).
Significant formation of side products Incorrect regioselectivity of nitration.Use N-protecting groups and appropriate nitrating agents for the desired isomer.
Over-nitration leading to dinitro-products.Carefully control the stoichiometry of the nitrating agent and maintain low reaction temperatures.
Product decomposition during workup or purification Instability of the product under the workup conditions (e.g., pH, temperature).Monitor the reaction for product degradation over time and consider milder workup and purification methods.
Decomposition on silica gel during column chromatography.Consider using a different stationary phase or deactivating the silica gel with a small amount of a suitable amine.

Quantitative Data on Nitroindole Stability

Comprehensive quantitative stability data for many nitroindole derivatives is limited in publicly available literature. Researchers are advised to perform their own stability studies for their specific compounds and experimental conditions. The following table provides a template with hypothetical data for 7-Nitroindole to illustrate how such data can be presented.

Condition Solvent Temperature Duration % Recovery (Hypothetical) Major Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 M HCl60°C24 hours85%Ring-opened products
Base Hydrolysis 0.1 M NaOH60°C24 hours70%Ring-opened products
Oxidative Degradation 3% H₂O₂Room Temp.24 hours90%N-oxides
Thermal Degradation (Solid) -105°C24 hours98%Minor unspecified products
Thermal Degradation (Solution) Methanol60°C24 hours92%Minor unspecified products
Photolytic Degradation MethanolPhotostability Chamber-75%Radical-induced products

Experimental Protocols

Protocol 1: General Procedure for N-Protection of Indole

To prevent side reactions and control regioselectivity during nitration, the indole nitrogen should be protected. A common protecting group is the Boc (tert-butyloxycarbonyl) group.

  • Dissolution: Dissolve the indole in a suitable anhydrous solvent (e.g., THF or DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Cool the solution to 0°C and add a strong base such as sodium hydride (NaH) portion-wise.

  • Addition of Protecting Group: After stirring for 30-60 minutes, add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Forced Degradation Study of 7-Nitroindole

This protocol can be adapted to assess the stability of other nitroindole compounds under various stress conditions.[1]

  • Stock Solution Preparation: Prepare a stock solution of 7-nitroindole in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.[1]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.[1]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[1]

    • Thermal Degradation: Heat a solid sample of 7-nitroindole at 105°C for 24 hours. Separately, heat a solution in methanol at 60°C for 24 hours.[1]

    • Photolytic Degradation: Expose a solution of 7-nitroindole in methanol to a light source in a photostability chamber.[1]

  • Sample Preparation for Analysis: After the specified time, cool the solutions to room temperature. Neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the stressed samples and a non-degraded control sample using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis Troubleshooting cluster_stability Stability Troubleshooting start Problem: Nitroindole Decomposition or Low Yield check_reaction Review Synthesis Protocol start->check_reaction check_stability Assess Compound Stability start->check_stability reagents Purity of Reagents/Solvents check_reaction->reagents Impure starting materials? conditions Reaction Conditions (Temp, Time) check_reaction->conditions Suboptimal parameters? atmosphere Inert Atmosphere check_reaction->atmosphere Air/moisture sensitive? workup Workup/Purification check_reaction->workup Decomposition during isolation? storage Storage Conditions check_stability->storage Improper storage? light Light Exposure check_stability->light Light sensitive? solution Solution Stability check_stability->solution Unstable in solution? purify_reagents Use high-purity materials, dry solvents reagents->purify_reagents Yes optimize_conditions Optimize temperature, time, and concentrations conditions->optimize_conditions Yes use_inert Employ N2 or Ar atmosphere atmosphere->use_inert Yes modify_workup Use milder workup conditions, alternative purification workup->modify_workup Yes correct_storage Store at recommended low temperatures storage->correct_storage Yes protect_from_light Use amber vials or foil wrapping light->protect_from_light Yes fresh_solutions Prepare fresh solutions, store as solid solution->fresh_solutions Yes

Caption: Troubleshooting workflow for nitroindole synthesis.

Degradation_Pathways cluster_degradation Degradation Pathways nitroindole Nitroindole hydrolysis Ring-opened Products nitroindole->hydrolysis Acid/Base oxidation N-Oxides nitroindole->oxidation Oxidizing Agents photodegradation Radical-induced Products nitroindole->photodegradation Light (hν) reduction Aminoindole nitroindole->reduction Reducing Conditions

Caption: Common degradation pathways for nitroindoles.

Synthesis_Strategy cluster_strategies Synthesis Strategies start Desired Nitroindole Isomer? isomer_3 3-Nitroindole start->isomer_3 Position 3 isomer_7 7-Nitroindole start->isomer_7 Position 7 other_isomers Other Isomers start->other_isomers Other strategy_3 N-Protection of Indole -> Nitration with Acetyl Nitrate isomer_3->strategy_3 strategy_7 Indole -> Indoline -> N-Protection -> Nitration -> Deprotection/Aromatization isomer_7->strategy_7 strategy_other Direct nitration (often leads to mixtures) or specific precursor synthesis other_isomers->strategy_other

Caption: Decision tree for nitroindole synthesis strategy.

References

Technical Support Center: Fischer Indole Synthesis of Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions for the Fischer indole synthesis of substituted indoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yields in the Fischer indole synthesis?

Low yields in the Fischer indole synthesis can be attributed to several factors. The reaction is known to be sensitive to the electronic properties of substituents on both the phenylhydrazine and the carbonyl compound.[1] For instance, certain electron-donating groups on the carbonyl component can promote a competing side reaction involving the cleavage of the N-N bond in the hydrazone intermediate.[1][2][3] Additionally, the reaction is sensitive to parameters like temperature and acid strength, meaning non-optimal conditions can significantly lower the yield.[1][4][5] The formation of byproducts, such as those from aldol condensation, can also consume starting materials.[4][5]

Q2: How can I control the regioselectivity when using an unsymmetrical ketone?

Controlling regioselectivity with unsymmetrical ketones is a known challenge influenced by steric effects and the acidity of the medium.[1] The choice and concentration of the acid catalyst play a crucial role in the product ratio.[1][6] For example, with methyl ethyl ketone, weaker acids may favor the kinetic product, which is derived from the more substituted enamine, while stronger acids can lead to the thermodynamic product.[1][7] Using bulky substituents on either the ketone or the phenylhydrazine can also help direct the cyclization to the less sterically hindered position.[1]

Q3: My reaction failed completely. What are the likely reasons?

Complete failure of the synthesis can happen, especially with certain substitution patterns. The synthesis of C3-N-substituted indoles, for example, is notoriously difficult with this method.[1][2] Highly electron-rich phenylhydrazines or carbonyl substrates with strong electron-donating groups can favor N-N bond cleavage to the point that no indole is formed.[1][2][3] Other potential issues include the instability of the starting hydrazone under the reaction conditions or the degradation or polymerization of the indole product in a strong acid.[1]

Q4: What is the effect of substituents on the phenylhydrazine ring?

The electronic nature of substituents on the aryl ring of the phenylhydrazine significantly impacts the reaction rate. Electron-donating groups increase the electron density of the ring, which generally speeds up the reaction.[8][9] Conversely, electron-withdrawing groups decrease the ring's electron density, which can slow down or even inhibit the reaction.[8][9][10]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution Justification & Details
Impure Starting Materials Use freshly distilled or recrystallized arylhydrazine and carbonyl compounds.Impurities can lead to unwanted side reactions, consuming reactants and lowering the yield of the desired indole.[4]
Suboptimal Acid Catalyst Screen a variety of Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃).[4][11][12][13][14]The ideal catalyst is substrate-dependent. Polyphosphoric acid (PPA) is often a highly effective catalyst and solvent system.[4]
Incorrect Reaction Temperature Monitor the reaction by TLC to find the optimal temperature. Consider microwave-assisted synthesis.The reaction often requires heat, but excessively high temperatures can cause decomposition of starting materials and products.[4][15] Microwave heating can often improve yields and drastically reduce reaction times.[4]
Inappropriate Solvent Test different solvents. Polar aprotic solvents like DMSO or acetic acid are common choices.[4]The solvent can influence reaction rate and yield. In some cases, running the reaction neat (without solvent) may be effective.[4]
Atmosphere Sensitivity For sensitive substrates, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).This prevents potential oxidative side reactions that can decompose starting materials or the indole product.[4]
N-N Bond Cleavage Use a milder Lewis acid catalyst (e.g., ZnCl₂) and carefully control the temperature.Electron-donating groups on the carbonyl substrate can weaken the N-N bond, leading to cleavage instead of the desired rearrangement.[2][3]
Issue 2: Formation of Multiple Products/Side Reactions
Potential Cause Recommended Solution Justification & Details
Side Reactions (e.g., Aldol, Friedel-Crafts) Optimize reaction conditions (temperature, time, acid concentration).[4]Fine-tuning the reaction parameters can minimize the formation of undesired byproducts.
Mixture of Regioisomers Adjust the acid catalyst and concentration. Weaker acids often favor the kinetic product, while stronger acids favor the thermodynamic product.[1][7]The choice of acid can steer the enamine formation towards the less or more substituted side of an unsymmetrical ketone.
Oxidative Decomposition Perform the reaction under an inert atmosphere.Indoles can be susceptible to oxidation, which leads to colored impurities and reduced yield.[1]
Issue 3: Purification Difficulties
Potential Cause Recommended Solution Justification & Details
Complex Reaction Mixture Attempt to crystallize the crude product. If that fails, utilize column chromatography with a carefully selected eluent system.Multiple products with similar polarities can make separation challenging.[16] Experiment with different solvent systems on a TLC plate first to find optimal separation conditions.
Product Tailing on Silica Gel Add a small amount of a basic modifier like triethylamine (TEA) to the eluent.The indole nitrogen can interact with acidic silica gel, causing streaking. A basic modifier can mitigate this effect.
Product Instability Minimize exposure to strong acids during workup and purification.Some substituted indoles can be sensitive to acid and may degrade on silica gel or during an acidic workup.

Experimental Protocols

General Protocol for Fischer Indole Synthesis (One-Pot)

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation : In a round-bottom flask, dissolve the arylhydrazine hydrochloride (1.0 equivalent) and the ketone or aldehyde (1.0-1.2 equivalents) in a suitable solvent such as ethanol or glacial acetic acid.[12]

  • Acid Catalyst Addition : Add the chosen acid catalyst. This can range from a few drops of concentrated sulfuric acid to a larger quantity of polyphosphoric acid (which can also serve as the solvent).

  • Reaction : Heat the mixture to the optimal temperature (often reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC).[4] Heating can be performed using a standard heating mantle or a microwave reactor for potentially faster reaction times and higher yields.[4]

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. If using a strong acid catalyst, carefully neutralize the mixture by pouring it over ice and adding a base (e.g., NaOH or NaHCO₃ solution) until the pH is neutral or slightly basic.

  • Extraction : Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification : Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Visual Guides

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// Solutions for Low Yield check_purity [label="Check Starting Material Purity", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_catalyst [label="Optimize Acid Catalyst", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_temp [label="Optimize Temperature & Time", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; inert_atm [label="Use Inert Atmosphere", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Solutions for Side Products optimize_conditions [label="Fine-Tune Conditions\n(Temp, Time, Conc.)", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; control_regio [label="Adjust Acid for Regiocontrol", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Solutions for Purification recrystallize [label="Attempt Recrystallization", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; optimize_chromatography [label="Optimize Chromatography\n(Eluent, Additives)", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections start -> low_yield; start -> side_products; start -> purification_issue;

low_yield -> {check_purity, optimize_catalyst, optimize_temp, inert_atm} [arrowhead=vee]; side_products -> {optimize_conditions, control_regio, inert_atm} [arrowhead=vee]; purification_issue -> {recrystallize, optimize_chromatography} [arrowhead=vee]; } enddot Caption: A troubleshooting workflow for common Fischer indole synthesis problems.

// Node Definitions reactants [label="Arylhydrazine\n+ Ketone/Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; hydrazone [label="Hydrazone Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; enamine [label="Tautomerization\nto Enamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; rearrangement [label="[11][11]-Sigmatropic\nRearrangement", fillcolor="#EA4335", fontcolor="#FFFFFF"]; aromatization [label="Re-aromatization", fillcolor="#FBBC05", fontcolor="#202124"]; cyclization [label="Intramolecular\nCyclization", fillcolor="#34A853", fontcolor="#FFFFFF"]; elimination [label="NH₃ Elimination", fillcolor="#34A853", fontcolor="#FFFFFF"]; indole [label="Substituted\nIndole", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges reactants -> hydrazone [label=" Acid"]; hydrazone -> enamine [label=" H⁺"]; enamine -> rearrangement [label=" Heat"]; rearrangement -> aromatization; aromatization -> cyclization; cyclization -> elimination [label=" -NH₃"]; elimination -> indole; } enddot Caption: A simplified overview of the key steps in the Fischer indole synthesis mechanism.

References

Technical Support Center: Palladium-Catalyzed Cross-Coupling of Indoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to byproduct formation in the palladium-catalyzed cross-coupling of indoles.

General Troubleshooting and FAQs

Q1: My palladium-catalyzed cross-coupling reaction with an indole substrate is giving low yield and multiple spots on my TLC. What are the general issues to consider?

A1: Low yields and multiple byproducts in palladium-catalyzed cross-coupling reactions involving indoles can stem from several factors. Key areas to investigate include:

  • Catalyst Deactivation: Palladium catalysts can be sensitive. Ensure your reagents and solvents are pure and free of potential catalyst poisons. The indole N-H itself can sometimes interact with the catalyst; in such cases, N-protection might be beneficial.

  • Reaction Conditions: Sub-optimal conditions are a frequent cause of byproduct formation. Carefully screen parameters such as the choice of palladium precursor, ligand, base, solvent, and reaction temperature.

  • Substrate Stability: Indole substrates, especially those with certain functional groups, might not be stable under the reaction conditions, leading to degradation or undesired side reactions.

  • Atmosphere Control: Many palladium-catalyzed reactions are sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).

Suzuki-Miyaura Coupling: Troubleshooting Guides

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but it is not without its challenges, particularly when working with indole substrates. Common byproducts include those from protodeboronation, dehalogenation, and homocoupling.

Issue 1: Protodeboronation of the Boronic Acid/Ester

Q2: I am observing a significant amount of the protonated (de-borylated) version of my boronic acid coupling partner. What causes this and how can I minimize it?

A2: Protodeboronation is the cleavage of the C–B bond, which is replaced by a C–H bond, effectively quenching the nucleophilic partner. This is a common side reaction, especially with heteroaryl boronic acids.[1][2]

  • Potential Causes:

    • Harsh Reaction Conditions: High temperatures, strong bases, and the presence of excess water can accelerate protodeboronation.[1]

    • Instability of Boronic Acids: Boronic acids are generally more susceptible to protodeboronation than their ester derivatives.[1]

    • Slow Transmetalation: If the desired transmetalation step is slow, the boronic acid has more time to undergo decomposition pathways like protodeboronation.

  • Troubleshooting Strategies:

    • Switch to a More Stable Boron Reagent: Using boronate esters, such as pinacol (Bpin) or MIDA boronates, can significantly increase stability and reduce protodeboronation.[1][2][3]

    • Modify Reaction Conditions:

      • Use a milder base (e.g., K₂CO₃ or K₃PO₄ instead of stronger bases).

      • Lower the reaction temperature if possible.

      • Minimize the amount of water in the solvent system, although a small amount is often necessary for efficient transmetalation.[1]

    • Use an Excess of the Boron Reagent: Employing a slight excess (1.2–1.5 equivalents) of the boronic acid/ester can help to compensate for some loss.[1]

Issue 2: Dehalogenation of the Haloindole

Q3: My starting haloindole is being converted back to the parent indole (without the halogen). How can I prevent this dehalogenation?

A3: Dehalogenation is a reductive process where the halogen on your electrophile is replaced by a hydrogen atom. This side reaction is particularly prevalent with electron-rich aryl halides and highly active catalyst systems.[4] The mechanism often involves the formation of a palladium-hydride species.[5]

  • Potential Causes:

    • Source of Hydride: The palladium-hydride species can be formed from the base, solvent (especially alcohols), or trace amounts of water.

    • N-H Acidity: For N-H free indoles, deprotonation by the base increases the electron density of the ring, which can make it more susceptible to certain side reactions.[5]

  • Troubleshooting Strategies:

    • Protect the Indole Nitrogen: If feasible, protecting the indole N-H with a group like Boc, SEM, or tosyl can prevent issues related to its acidity and improve reaction outcomes.[1]

    • Choice of Base and Solvent: Avoid using bases or solvents that can readily act as hydride donors. For example, using an inorganic base like K₃PO₄ or Cs₂CO₃ in an aprotic solvent like dioxane or toluene is often a good choice.

    • Ensure Anaerobic Conditions: Meticulously degas your reaction mixture to remove any oxygen, which can sometimes play a role in catalyst decomposition pathways that lead to dehalogenation.

    • Add Bromide Salts: In some cases, the addition of bromide salts has been shown to suppress dehalogenation, though the mechanism is not universally understood.[4]

Issue 3: Homocoupling of the Boronic Acid

Q4: I am observing a byproduct that corresponds to the dimerization of my boronic acid reagent. How can I avoid this?

A4: The homocoupling of boronic acids is another common side reaction that competes with the desired cross-coupling.

  • Potential Causes:

    • Oxygen Exposure: The presence of oxygen can promote the oxidative homocoupling of boronic acids.

    • Catalyst System: Certain palladium catalysts and reaction conditions may favor homocoupling over cross-coupling.

  • Troubleshooting Strategies:

    • Strict Inert Atmosphere: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen) to minimize oxygen levels.

    • Optimize Catalyst and Ligand: Screen different palladium sources and ligands. Bulky, electron-rich phosphine ligands can often promote the desired reductive elimination step over side reactions.

    • Control Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the cross-coupling reaction.

IssueParameterModificationProduct:Byproduct RatioReference
ProtodeboronationBoron ReagentArylboronic Acid vs. Arylboronate Pinacol EsterOften improved with ester[1][2]
ProtodeboronationTemperature80-85°C vs. Room TemperatureHigher temp can favor cross-coupling[6]
DehalogenationN-H of IndoleUnprotected vs. N-ProtectedN-protection can suppress dehalogenation[5]

Heck Reaction: Troubleshooting Guides

A primary challenge in the Heck reaction of indoles is controlling the regioselectivity of the alkenylation, with C2 and C3 positions being the most common sites of reaction.

Issue 4: Poor Regioselectivity (C2 vs. C3 Alkenylation)

Q5: My Heck reaction on an N-H or N-substituted indole is giving a mixture of C2 and C3-alkenylated products. How can I control the regioselectivity?

A5: The regioselectivity of the Heck reaction on indoles is highly dependent on the reaction conditions, particularly the ligand used. Without a controlling ligand, C3-alkenylation is often the major product.[7][8][9]

  • Potential Causes:

    • Intrinsic Reactivity: The C3 position of indole is often more electron-rich and sterically accessible, leading to a natural preference for C3 functionalization.

    • Ligand Effects: The choice of ligand can dramatically alter the regiochemical outcome by influencing the C-H activation step.

  • Troubleshooting Strategies:

    • Ligand Selection: This is the most critical factor. For C2-selectivity, specialized ligands like sulfoxide-2-hydroxypyridine (SOHP) have been developed. In contrast, using DMSO as a ligand or running the reaction ligandless often favors C3-alkenylation.[7][8][9]

    • N-Directing Groups: Attaching a directing group to the indole nitrogen, such as a pyridyl group, can direct the palladium catalyst to the C2 position, leading to high C2 selectivity.[10]

LigandSolventC2:C3 RatioYield (%)Reference
NoneToluene>1:9985[11]
SOHP-1Toluene95:592[11]
SOHP-2Dioxane10:9078[11]

Sonogashira Coupling: Troubleshooting Guides

A common byproduct in the Sonogashira coupling of haloindoles with terminal alkynes is the homocoupling of the alkyne, often referred to as Glaser coupling.

Issue 5: Alkyne Homocoupling (Glaser Coupling)

Q6: My Sonogashira reaction is producing a significant amount of the symmetrical 1,3-diyne from the homocoupling of my terminal alkyne. How can I suppress this?

A6: The copper(I) co-catalyst, typically used in Sonogashira reactions, is also a catalyst for the oxidative homocoupling of terminal alkynes (Glaser coupling), especially in the presence of oxygen.[12][13][14]

  • Potential Causes:

    • Copper(I) Co-catalyst: The presence of Cu(I) is the primary cause of this side reaction.

    • Oxygen: Trace amounts of oxygen can facilitate the oxidative dimerization of the copper acetylide intermediate.

  • Troubleshooting Strategies:

    • Use Copper-Free Conditions: Copper-free Sonogashira protocols are well-established and are often the preferred method for substrates prone to homocoupling. These reactions typically require a highly active palladium catalyst/ligand system.[15][16]

    • Strict Anaerobic Conditions: If using a copper co-catalyst, it is crucial to rigorously exclude oxygen from the reaction mixture through degassing and maintaining an inert atmosphere.

    • Control of Reaction Conditions: Lowering the reaction temperature and using the minimum necessary amount of the copper co-catalyst can also help to reduce homocoupling.

Buchwald-Hartwig Amination: Troubleshooting Guides

For indole substrates, a key challenge in the Buchwald-Hartwig amination is achieving selective N-arylation over C-arylation.

Issue 6: Competing C-Arylation

Q7: I am attempting an N-arylation of indole, but I am getting a mixture of N-arylindole, C-arylindole, and sometimes doubly arylated products. How can I improve the selectivity for N-arylation?

A7: The acidic N-H proton of indole can be deprotonated, leading to an ambident nucleophile. While N-arylation is often desired, C-arylation (typically at C3) can be a competing pathway.

  • Potential Causes:

    • Ambident Nucleophilicity of the Indolide Anion: The deprotonated indole can react at either the nitrogen or the C3 position.

    • Reaction Conditions: The choice of base, ligand, and solvent can influence the N vs. C selectivity.

  • Troubleshooting Strategies:

    • Ligand Choice: Bulky, electron-rich phosphine ligands are often crucial for promoting the desired N-arylation.[17][18]

    • Base Selection: Strong, non-nucleophilic bases like NaOt-Bu are often effective. For more sensitive substrates, K₃PO₄ can be a good alternative.[18]

    • Solvent: Aprotic solvents like toluene or dioxane are commonly used and can influence the selectivity.

    • Protecting Group Strategy: If selective N-arylation remains challenging, an alternative is to perform a C-H arylation first and then, if needed, a subsequent N-arylation.

Experimental Protocols

Protocol 1: Optimized Suzuki Coupling of 3-Bromo-1H-indole-2-carbaldehyde to Minimize Side Reactions

This protocol is a starting point for the coupling of a sensitive indole substrate, aiming to minimize dehalogenation and protodeboronation.

  • Reagents & Materials:

    • 3-Bromo-1H-indole-2-carbaldehyde (1.0 eq.)

    • Arylboronate pinacol ester (1.5 eq.)

    • K₃PO₄ (finely ground, 3.0 eq.)

    • PdCl₂(dppf) (3 mol%)

    • Anhydrous 1,4-dioxane and water (e.g., 10:1 ratio)

    • Schlenk flask and inert gas line (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask, add 3-bromo-1H-indole-2-carbaldehyde, the arylboronate pinacol ester, and K₃PO₄.

    • Add the PdCl₂(dppf) catalyst.

    • Evacuate and backfill the flask with inert gas three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling of a Haloindole

This protocol is designed to avoid the common side reaction of alkyne homocoupling.

  • Reagents & Materials:

    • Haloindole (e.g., 5-iodoindole, 1.0 eq.)

    • Terminal alkyne (1.2 eq.)

    • Pd(PPh₃)₄ (5 mol%)

    • Triethylamine (Et₃N, 2.5 eq.)

    • Anhydrous THF or DMF

    • Schlenk flask and inert gas line (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask, add the haloindole and the palladium catalyst.

    • Evacuate and backfill the flask with inert gas three times.

    • Add the anhydrous solvent, followed by triethylamine and the terminal alkyne.

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC).

    • Once complete, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in an organic solvent like ethyl acetate and wash with water to remove amine salts.

    • Dry the organic layer, concentrate, and purify by flash column chromatography.

Visual Troubleshooting Guides

Troubleshooting Workflow for Suzuki Coupling

Heck_Selectivity cluster_0 Reaction Conditions Ligandless_or_DMSO Ligandless or DMSO as Ligand C3_Product C3-Alkenylated Indole (Major Product) Ligandless_or_DMSO->C3_Product Favors C3 SOHP_Ligand SOHP Ligand C2_Product C2-Alkenylated Indole (Major Product) SOHP_Ligand->C2_Product Favors C2 N_Directing_Group N-Directing Group (e.g., Pyridyl) N_Directing_Group->C2_Product Directs to C2 Indole Indole Substrate

References

stability issues of 4-Bromo-6-nitro-1H-indole under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 4-Bromo-6-nitro-1H-indole, particularly under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic environments?

Indoles, in general, are susceptible to degradation in acidic conditions, primarily through acid-catalyzed polymerization. The electron-rich pyrrole ring of the indole nucleus can be protonated, initiating a chain reaction that leads to the formation of insoluble polymers, often observed as a dark precipitate or "tar." For this compound, the presence of electron-withdrawing bromo and nitro groups can influence this reactivity, but the fundamental instability of the indole core in strong acid remains a concern.

Q2: How do the bromo and nitro substituents affect the stability of the indole ring in acid?

The bromo and nitro groups are electron-withdrawing, which can deactivate the benzene ring towards electrophilic substitution.[1] However, their effect on the pyrrole ring's basicity is also a key factor. While these groups may slightly reduce the susceptibility of the indole nitrogen to protonation compared to unsubstituted indole, the inherent reactivity of the indole core often still leads to degradation in strong acidic media.

Q3: What are the visible signs of degradation of this compound in my acidic reaction mixture?

Common indicators of degradation include:

  • A noticeable color change in the solution, often to a darker shade (e.g., brown, black).

  • The formation of a precipitate or insoluble material.

  • The appearance of multiple new spots on a Thin Layer Chromatography (TLC) analysis of the reaction mixture.

  • A significant decrease in the yield of the desired product, accompanied by the presence of complex byproducts in analytical data (e.g., HPLC, LC-MS, NMR).

Q4: Are there any specific acidic reagents that are known to be particularly harsh for indoles?

Strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), especially at high concentrations and elevated temperatures, are known to promote indole degradation.[1] Lewis acids can also induce polymerization. While trifluoroacetic acid (TFA) is often used in reactions involving indoles, such as in peptide synthesis, it can also cause degradation, and its concentration and the reaction temperature should be carefully controlled.[2][3]

Troubleshooting Guides

Issue 1: Rapid Color Change and Precipitation Observed Upon Addition of Acid
Potential Cause Recommended Solution
Acid-catalyzed polymerization - Lower the reaction temperature before and during the addition of the acid. - Add the acid dropwise with vigorous stirring to avoid localized high concentrations. - Consider using a milder acid or a lower concentration of the current acid.
Reaction with solvent - Ensure the solvent is dry and deoxygenated, as the presence of water or oxygen can sometimes contribute to side reactions under acidic conditions.
High reaction temperature - Perform the reaction at the lowest possible temperature that still allows for the desired transformation to occur.
Issue 2: Low Yield of Desired Product with Multiple Unidentified Byproducts
Potential Cause Recommended Solution
Degradation of starting material or product - Minimize the reaction time in the acidic medium. - Analyze the reaction at intermediate time points using TLC or LC-MS to determine the optimal reaction time. - Consider a different synthetic route that avoids strongly acidic conditions.
Side reactions - Protect the indole nitrogen (e.g., with a Boc or tosyl group) before subjecting the molecule to acidic conditions. The protecting group can be removed in a subsequent step under milder conditions.
Inappropriate work-up procedure - Quench the reaction by neutralizing the acid with a cooled, dilute base (e.g., sodium bicarbonate solution) as soon as the reaction is complete. - Extract the product promptly into an organic solvent.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in a Specific Acidic Medium
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile, THF) at a known concentration (e.g., 1 mg/mL).

  • Incubation: In separate vials, add a known volume of the stock solution to the acidic medium to be tested. The final concentration of the indole should be suitable for the chosen analytical method.

  • Time Points: Incubate the vials at the desired experimental temperature. At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 24 hr), take an aliquot from each vial.

  • Quenching and Sample Preparation: Immediately quench the reaction by diluting the aliquot into a mobile phase or a solution containing a neutralizing agent.

  • Analysis: Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Data Analysis: Plot the peak area of the this compound against time to determine the rate of degradation.

Data Presentation

Table 1: Influence of Acid Type and Concentration on Indole Stability (General Observations)
AcidConcentrationTemperatureExpected Stability of Indole Core
Trifluoroacetic Acid (TFA)1-10% in DCMRoom TemperatureGenerally moderate, but degradation can occur over time.
Hydrochloric Acid (HCl)1M (aqueous)Room TemperatureLow to moderate; risk of polymerization.
Sulfuric Acid (H₂SO₄)ConcentratedElevatedVery low; rapid polymerization is likely.
Acetic AcidGlacialRoom TemperatureGenerally high; often used as a solvent for indole reactions.

Note: This table provides general expectations for indole stability. The actual stability of this compound may vary.

Visualizations

Caption: Troubleshooting logic for addressing instability issues.

cluster_pathway Potential Acid-Catalyzed Degradation Pathway indole This compound C₈H₅BrN₂O₂ protonation Protonated Indole Intermediate (Electrophilic) indole->protonation H⁺ (Acid) dimerization Dimerization with another Indole Molecule protonation->dimerization Nucleophilic Attack polymerization Further Polymerization dimerization->polymerization tar Insoluble Polymer ('Tar') polymerization->tar

Caption: Simplified degradation pathway of indoles in acid.

cluster_exp_workflow Experimental Workflow for Stability Assessment prep_stock Prepare Stock Solution of Indole setup_reactions Set up Reactions in Acidic Media prep_stock->setup_reactions time_points Incubate and Collect Aliquots at Time Points setup_reactions->time_points quench Quench Reaction and Prepare Samples time_points->quench analyze Analyze by HPLC/LC-MS quench->analyze data_analysis Plot Concentration vs. Time analyze->data_analysis conclusion Determine Degradation Rate data_analysis->conclusion

Caption: Workflow for experimentally determining stability.

References

purification of 4-Bromo-6-nitro-1H-indole using column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of 4-Bromo-6-nitro-1H-indole using column chromatography. Below you will find experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during this process.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a standard procedure for the purification of this compound using silica gel column chromatography.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional)

  • Glass chromatography column

  • Separatory funnel or solvent reservoir

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a ratio of 4:1 (Hexane:Ethyl Acetate) and adjust the polarity to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.

    • Visualize the spots under a UV lamp. The desired product, being a nitro-aromatic compound, should be UV active.

  • Column Packing:

    • Choose an appropriately sized column based on the amount of crude material (a general rule is a 20:1 to 50:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or a low-polarity hexane/ethyl acetate mixture).

    • Pour the slurry into the column, ensuring even packing without air bubbles. Gently tap the column to facilitate uniform settling.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a solvent that will dissolve it well but is also relatively non-polar (e.g., dichloromethane or ethyl acetate).

    • Carefully apply the dissolved sample to the top of the silica gel bed.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution:

    • Begin eluting the column with the solvent system determined from the initial TLC analysis (e.g., 4:1 Hexane:Ethyl Acetate).

    • If the separation is not optimal, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase by increasing the proportion of ethyl acetate.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the purified this compound.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid product.

Data Presentation:

ParameterRecommended Value/Solvent
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane / Ethyl Acetate
Initial Eluent Ratio 4:1 (Hexane:Ethyl Acetate)
Elution Mode Isocratic or Gradient
TLC Rf Target ~0.2-0.3
Visualization UV light (254 nm)

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the column chromatography of this compound in a question-and-answer format.

Question 1: My compound is streaking on the TLC plate and the column, leading to poor separation. What is the cause and how can I fix it?

Answer: Streaking is a common issue with indole derivatives, particularly those with electron-withdrawing groups, due to their potential acidity and interaction with the slightly acidic silica gel.

  • Solution 1: Deactivate the Silica Gel. Add a small amount of triethylamine (~0.5-1%) to your eluent system (both for TLC and the column). This will neutralize the acidic sites on the silica gel and reduce strong interactions, resulting in sharper bands.

  • Solution 2: Use an Alternative Stationary Phase. If streaking persists, consider using neutral alumina as the stationary phase, which is less acidic than silica gel.

Question 2: The compound is not moving off the baseline of the TLC plate, even with a high concentration of ethyl acetate.

Answer: This indicates that the mobile phase is not polar enough to elute your compound.

  • Solution: While hexane/ethyl acetate is a good starting point, for highly polar impurities or if the product itself is retained strongly, you may need to introduce a more polar solvent. Try adding a small percentage of methanol to the ethyl acetate. For example, a mobile phase of 95:5 ethyl acetate:methanol could be effective.

Question 3: My purified product is a yellow or brownish color, but I expected a different color. Is it impure?

Answer: Nitro-containing aromatic compounds are often yellow in color. However, a brownish tint could indicate the presence of impurities or some degradation.

  • Troubleshooting:

    • Check for Impurities: Analyze the colored product by TLC. If you see a single spot, the color is likely inherent to the molecule. If multiple spots are present, further purification may be necessary.

    • Potential Degradation: Indoles can be sensitive to light and air. Ensure the purification is performed relatively quickly and that the purified compound is stored in a dark, cool place, preferably under an inert atmosphere.

Question 4: I am not getting a good separation between my product and an impurity with a very similar Rf value.

Answer: Separating compounds with similar polarities is a common challenge in chromatography.

  • Solution 1: Optimize the Mobile Phase. Experiment with different solvent systems. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation.

  • Solution 2: Use a Longer Column. A longer column provides more surface area for interactions, which can enhance the separation of closely eluting compounds.

  • Solution 3: Isocratic vs. Gradient Elution. If you are using a gradient, try a very shallow gradient or isocratic elution with the optimized solvent system. This can sometimes provide better resolution for closely related compounds.[1][2][3]

Question 5: What are the likely impurities I might encounter?

Answer: The most common synthesis of this compound involves the nitration of 4-bromo-1H-indole. Potential impurities could include:

  • Unreacted Starting Material: 4-bromo-1H-indole.

  • Isomeric Products: Nitration could potentially occur at other positions on the indole ring, leading to isomers such as 4-bromo-5-nitro-1H-indole or 4-bromo-7-nitro-1H-indole. These isomers will likely have similar polarities, making separation challenging.

  • Di-nitrated Products: Over-nitration could lead to di-nitro-bromo-indole species, which would be significantly more polar.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product TLC TLC Analysis of Crude Pack Pack Column with Silica Gel Load Load Crude Sample Pack->Load Elute Elute with Hexane/EtOAc Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product troubleshooting_guide Start Problem Encountered Streaking Streaking/Poor Separation Start->Streaking No_Movement Compound at Baseline (Rf=0) Start->No_Movement Poor_Separation Poor Separation of Close Spots Start->Poor_Separation Sol_Deactivate Deactivate Silica (add Et3N) Streaking->Sol_Deactivate Sol_Alumina Use Alumina Streaking->Sol_Alumina Sol_Polarity Increase Eluent Polarity (add MeOH) No_Movement->Sol_Polarity Sol_Solvent Change Solvent System (e.g., use DCM) Poor_Separation->Sol_Solvent Sol_Column Use Longer Column Poor_Separation->Sol_Column Sol_Elution Optimize Elution (Isocratic/Shallow Gradient) Poor_Separation->Sol_Elution

References

characterization of impurities in 4-Bromo-6-nitro-1H-indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-6-nitro-1H-indole. Our goal is to help you anticipate and address common challenges, particularly the formation and characterization of impurities.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and efficient method for the synthesis of substituted indoles like this compound is the Leimgruber-Batcho indole synthesis. This two-step process typically starts with an ortho-nitrotoluene derivative. For the target molecule, a plausible starting material is 4-bromo-2-methyl-5-nitroaniline, which can be converted to a suitable 2-methyl-4-bromo-6-nitrotoluene precursor. The general scheme involves the formation of an enamine from the ortho-nitrotoluene, followed by a reductive cyclization to form the indole ring.

Q2: What are the most common impurities I might encounter in the synthesis of this compound?

During the Leimgruber-Batcho synthesis of this compound, several impurities can arise:

  • Starting Material: Unreacted 4-bromo-2-methyl-6-nitrotoluene.

  • Enamine Intermediate: Incomplete reductive cyclization can lead to the persistence of the N,N-dimethyl-2-(4-bromo-6-nitro-phenyl)-vinyl-amine intermediate.

  • Isomeric Impurities: Depending on the purity of the starting materials and reaction conditions, formation of other bromo-nitro-indole isomers is possible, though the Leimgruber-Batcho synthesis generally offers good regioselectivity.

  • Over-reduction Products: During the reductive cyclization, the nitro group can be further reduced beyond the amine, leading to various side products.

  • Polymeric Byproducts: Indoles, particularly under acidic conditions or at elevated temperatures, can be prone to polymerization, resulting in intractable tars.

Q3: How can I best monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, the highly colored enamine intermediate, and the final indole product. The disappearance of the starting material and the enamine intermediate indicates the completion of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q4: What are the recommended purification techniques for the final product?

The primary method for purifying crude this compound is column chromatography on silica gel. A solvent gradient of ethyl acetate in hexane is typically effective in separating the desired product from less polar starting materials and more polar impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be used for further purification.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of the enamine intermediate 1. Inactive N,N-dimethylformamide dimethyl acetal (DMF-DMA).2. Insufficient reaction temperature or time.3. Presence of moisture in the reaction.1. Use fresh or properly stored DMF-DMA.2. Increase the reaction temperature or prolong the reaction time, monitoring by TLC.3. Ensure all glassware is dry and use anhydrous solvents.
Incomplete reductive cyclization (presence of enamine intermediate in the final product) 1. Inactive reducing agent (e.g., old Raney Nickel or Palladium catalyst).2. Insufficient amount of reducing agent.3. Insufficient reaction time or temperature for the cyclization.1. Use fresh, active reducing agent.2. Increase the equivalents of the reducing agent.3. Increase the reaction time or temperature, monitoring by TLC for the disappearance of the enamine.
Formation of a dark, intractable tar Acid-catalyzed polymerization of the indole product.1. Ensure the work-up conditions are not overly acidic.2. Purify the crude product promptly after the reaction.3. Avoid excessive heat during solvent removal.
Presence of multiple spots on TLC after purification 1. Formation of isomeric impurities.2. Degradation of the product on silica gel.1. Optimize the regioselectivity of the initial nitration and bromination steps to obtain pure starting material.2. Use a less acidic grade of silica gel or deactivate the silica gel with a small amount of triethylamine in the eluent.

Experimental Protocols

Representative Leimgruber-Batcho Synthesis of this compound

Step 1: Formation of the Enamine Intermediate

  • To a solution of 4-bromo-2-methyl-6-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq) and pyrrolidine (0.5 eq).

  • Heat the reaction mixture at 110-120 °C for 4-6 hours, monitoring the consumption of the starting material by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine intermediate, which is often a dark red solid or oil. This intermediate can be used in the next step without further purification.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine intermediate in a suitable solvent such as methanol or a mixture of tetrahydrofuran (THF) and methanol.

  • Add a catalytic amount of Palladium on carbon (10 mol%) or Raney Nickel.

  • Introduce a hydrogen atmosphere (balloon or Parr hydrogenator) and stir the mixture vigorously at room temperature for 12-24 hours. Alternatively, hydrazine hydrate can be used as the hydrogen source with Raney Nickel.

  • Monitor the reaction by TLC for the disappearance of the enamine intermediate.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Analytical Method: HPLC-UV for Purity Analysis
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B5-20 min: 30-90% B20-25 min: 90% B25-26 min: 90-30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 280 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Methanol

Expected Retention Times (Illustrative):

Compound Retention Time (min)
4-bromo-2-methyl-6-nitrotoluene (Starting Material)~ 15
Enamine Intermediate~ 12
This compound (Product) ~ 10
More polar impurities< 8

Characterization of Impurities

Impurity Identification Method Expected Observations
Starting Material (4-bromo-2-methyl-6-nitrotoluene) GC-MS, 1H NMRGC-MS will show the corresponding molecular ion peak. 1H NMR will show a characteristic singlet for the methyl protons.
Enamine Intermediate LC-MS, 1H NMRLC-MS will show the molecular ion peak of the enamine. 1H NMR will show characteristic signals for the vinyl protons and the N,N-dimethyl group.
Isomeric Impurities LC-MS, 1H & 13C NMRLC-MS can distinguish isomers if they have different fragmentation patterns. 2D NMR techniques (COSY, HMBC, NOESY) are crucial for unambiguous structural assignment of isomers.

Visualizations

Synthesis_Pathway SM 4-Bromo-2-methyl-6-nitrotoluene INT Enamine Intermediate SM->INT DMF-DMA, Pyrrolidine P This compound INT->P H2, Pd/C or Ra/Ni Impurity_Formation cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities SM Starting Material INT Enamine Intermediate SM->INT IMP1 Unreacted Starting Material SM->IMP1 Incomplete Reaction IMP3 Isomeric Byproducts SM->IMP3 Impure Starting Material P Product INT->P IMP2 Incomplete Cyclization (Enamine) INT->IMP2 Incomplete Cyclization IMP4 Polymeric Tars P->IMP4 Side Reaction Experimental_Workflow A Reaction Setup & Monitoring (TLC) B Work-up & Crude Isolation A->B C Purification (Column Chromatography) B->C D Purity Analysis (HPLC) C->D E Characterization (NMR, MS) D->E

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-Bromo- vs. 4-Chloro-6-Nitro-1H-Indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Chemical modification of the indole ring, such as the introduction of halogen and nitro substituents, is a common strategy to modulate the potency, selectivity, and pharmacokinetic properties of these molecules. This guide focuses on a theoretical comparison of two such analogs: 4-bromo-6-nitro-1H-indole and 4-chloro-6-nitro-1H-indole, exploring how the subtle difference between a bromo and a chloro substituent at the 4-position might influence their biological profiles.

Physicochemical Properties: A Foundation for Biological Action

The physicochemical properties of a compound are critical determinants of its biological activity, influencing its solubility, membrane permeability, and ability to interact with molecular targets. While experimental data for these specific compounds are limited, we can predict their properties based on their structural features.

PropertyThis compound4-Chloro-6-nitro-1H-indoleSignificance in Biological Activity
Molecular Formula C₈H₅BrN₂O₂C₈H₅ClN₂O₂Defines the elemental composition.
Molecular Weight 241.04 g/mol 196.59 g/mol Affects diffusion rates and can influence binding affinity.
Predicted LogP HigherLowerA measure of lipophilicity. Higher LogP often correlates with better cell membrane permeability but can also lead to lower solubility and increased non-specific binding.
Polar Surface Area ~61.6 Ų~61.6 ŲPrimarily determined by the nitro group and indole N-H. Influences membrane permeability and solubility. Identical PSA suggests similar passive diffusion potential.
Acidity (pKa of N-H) Predicted to be slightly more acidicPredicted to be slightly less acidicThe strong electron-withdrawing effects of the nitro and halogen groups increase the acidity of the indole N-H proton, potentially influencing hydrogen bonding interactions with biological targets.

Comparative Analysis of Predicted Biological Activity

The overall biological activity of these molecules is a composite of contributions from the indole core, the nitro group, and the halogen substituent.

The Role of the 6-Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the indole ring.[3] It is a common feature in many biologically active compounds and can be considered both a pharmacophore and a potential toxicophore.[3][4]

  • Mechanism of Action: In many antimicrobial and some anticancer agents, the nitro group acts as a prodrug. It can be enzymatically reduced within cells, particularly under hypoxic conditions found in some bacteria and tumors, to form reactive nitroso and hydroxylamine intermediates.[3] These reactive species can induce cellular damage by covalently modifying DNA and proteins, leading to cell death.[3]

  • Receptor Interactions: The oxygen atoms of the nitro group are excellent hydrogen bond acceptors, which can contribute to the binding affinity of the molecule to its biological target.[3][4]

The Halogen at Position 4: The Bromo vs. Chloro Distinction

The key difference between the two molecules lies in the halogen at the 4-position. This single atomic substitution can have profound effects on the compound's biological activity.

  • Size and Steric Effects: Bromine is significantly larger than chlorine (Van der Waals radii: Br ≈ 1.85 Å, Cl ≈ 1.75 Å). This size difference can be critical for target binding. If the binding pocket of a target enzyme or receptor is sterically constrained, the smaller chloro-derivative might fit better and exhibit higher activity. Conversely, if the pocket is larger, the bromo-derivative might make more extensive van der Waals contacts, leading to enhanced affinity.

  • Lipophilicity: Substitution with bromine generally increases the lipophilicity of a molecule more than chlorine does.[5] Therefore, this compound is expected to be more lipophilic than its chloro counterpart. This could lead to better penetration of cell membranes but may also increase its binding to plasma proteins and non-specific cellular components, which can affect its bioavailability and toxicity profile.

  • Electronic Effects: Both chlorine and bromine are electron-withdrawing groups due to their electronegativity. Chlorine is more electronegative than bromine, leading to a stronger inductive electron-withdrawing effect. This can influence the acidity of the indole N-H and the overall electron distribution of the aromatic system, potentially altering interactions with the biological target.

  • Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic "donor" to a nucleophilic atom (like oxygen or nitrogen) in a biological target.[5] The strength of this interaction generally increases with the polarizability and size of the halogen atom (I > Br > Cl > F).[6] Consequently, the bromine atom in this compound is a better halogen bond donor than the chlorine atom in the chloro-analog.[5][6] If a halogen bond is a key interaction for biological activity, the bromo-derivative would be expected to exhibit higher potency.

Hypothetical Therapeutic Applications

Based on the activities of related nitroindoles, these compounds could be investigated for several therapeutic applications:

  • Antimicrobial Agents: The presence of the nitroaromatic system is a classic feature of many antibiotics. These compounds could be tested against a panel of pathogenic bacteria and fungi.

  • Anticancer Agents: The indole nucleus is a scaffold for numerous anticancer drugs that target various signaling pathways.[2] Indole derivatives are known to inhibit key cellular processes like cell proliferation and induce apoptosis by interfering with pathways such as the PI3K/AKT/mTOR and MAPK/ERK signaling cascades.[1][7] The nitro group could confer selective toxicity towards hypoxic tumor cells.

Experimental Protocols

To experimentally validate and compare the biological activities of these two compounds, the following standard in vitro assays are recommended.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[8][9]

Materials:

  • 96-well microtiter plates

  • Test compounds (4-bromo- and 4-chloro-6-nitro-1H-indole) dissolved in DMSO

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Spectrophotometer or plate reader

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: From a fresh culture, prepare a suspension of the microorganism in sterile broth. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[10]

  • Compound Dilution: Prepare a stock solution of each compound in DMSO. In a 96-well plate, perform a two-fold serial dilution of each compound in the broth medium to obtain a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours for bacteria, or as appropriate for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound with no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.[10]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of mammalian cells, providing a measure of cytotoxicity or cytostatic activity.[8]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the old medium with the medium containing the various concentrations of the compounds. Include a vehicle control (cells treated with DMSO at the highest concentration used).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.

Visualizations

G General Workflow for In Vitro Screening cluster_synthesis Compound Preparation cluster_assay Primary Screening cluster_analysis Data Analysis cluster_conclusion Outcome Compound Test Compounds (4-Bromo- & 4-Chloro-6-nitro-1H-indole) Antimicrobial Antimicrobial Assay (MIC Determination) Compound->Antimicrobial Cytotoxicity Cytotoxicity Assay (IC50 Determination) Compound->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Cytotoxicity->SAR Lead Lead Compound Identification SAR->Lead

Caption: General experimental workflow for the initial biological evaluation of novel chemical compounds.

G Hypothetical MAPK/ERK Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Indole Derivative (e.g., 4-Halo-6-nitro-1H-indole) Inhibitor->RAF Inhibition

References

The Influence of Halogenation and Nitro-Group Substitution on the Biological Activity of Indoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of pharmacologically active molecules is paramount. This guide provides a comparative analysis of halogenated nitroindoles, a class of compounds demonstrating significant potential across various therapeutic areas, including antimicrobial and anticancer applications.

The indole scaffold is a "privileged structure" in drug discovery, known for its presence in a wide array of bioactive compounds.[1] The introduction of halogen atoms and nitro groups to this core structure profoundly influences the molecule's physicochemical properties and, consequently, its biological activity.[1][2] Halogenation can enhance lipophilicity, metabolic stability, and molecular recognition, while the nitro group can act as a bioisostere or be involved in specific mechanisms of action, such as bioreduction to cytotoxic species.[2][3]

Comparative Analysis of Antimicrobial Activity

Halogenated nitroindoles have emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[3] The presence of both a halogen and a nitro group on the indole ring appears to be a key determinant of their antimicrobial efficacy.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative halogenated nitroindole derivatives against various microorganisms, providing a basis for direct comparison of their potency.

Compound/DerivativeMicroorganismActivity (MIC in µg/mL)Reference
Halogenated Nitro DerivativesStaphylococcus aureus15.6 - 62.5[3]
Halogenated Nitro DerivativesCandida sp.15.0 - 62.5[3]

Structure-Activity Relationship Insights

The data suggests a strong correlation between the substitution pattern of the indole ring and the resulting biological activity.

  • Influence of Halogenation: Halogenation is a well-established strategy in medicinal chemistry to improve a compound's pharmacological profile.[2] For indole derivatives, halogenation has been shown to enhance antimicrobial potency.[2] The position and nature of the halogen substituent can significantly impact activity. For instance, in a study of mono-halogenated indoles, 5-iodoindole demonstrated potent activity in eradicating bacterial persisters and inhibiting biofilm formation.[2]

  • Role of the Nitro Group: The nitro group is a strong electron-withdrawing group that can modulate the electronic properties of the indole ring. A proposed mechanism for the antimicrobial activity of nitro-containing indoles involves the intracellular reduction of the nitro group.[3] This reduction generates toxic reactive nitrogen species, such as nitroso and hydroxylamine intermediates, which lead to oxidative stress and ultimately cell death.[3]

Experimental Protocols

The determination of antimicrobial activity, as summarized in the table above, is typically conducted using standard broth microdilution methods.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology:

  • A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Candida albicans).

  • Positive (microorganism in medium without the compound) and negative (medium only) controls are included.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Key Processes

To better understand the synthesis and mechanism of action of these compounds, the following diagrams illustrate a generalized synthetic workflow and the proposed antimicrobial mechanism.

G cluster_synthesis Generalized Synthetic Workflow for 3-Nitroindoles Indole Scaffold Indole Scaffold Electrophilic Substitution Electrophilic Substitution Indole Scaffold->Electrophilic Substitution Nitrating Agent Nitrating Agent Nitrating Agent->Electrophilic Substitution 3-Nitroindole Derivative 3-Nitroindole Derivative Electrophilic Substitution->3-Nitroindole Derivative

Caption: A generalized workflow for the synthesis of 3-nitroindoles.[3]

G cluster_moa Proposed Antimicrobial Mechanism of Action Nitroindole Nitroindole Bacterial Cell Bacterial Cell Nitroindole->Bacterial Cell Intracellular Reduction Intracellular Reduction Toxic Intermediates Toxic Intermediates Intracellular Reduction->Toxic Intermediates Oxidative Stress Oxidative Stress Toxic Intermediates->Oxidative Stress Cell Death Cell Death Oxidative Stress->Cell Death

Caption: Proposed antimicrobial mechanism of nitroindoles.[3]

Conclusion

The structure-activity relationship of halogenated nitroindoles is a critical area of research with significant implications for drug discovery. The strategic placement of halogen atoms and nitro groups on the indole scaffold can lead to potent biological activity. Further investigation into the synthesis and evaluation of a wider range of derivatives is warranted to fully elucidate the SAR and to develop novel therapeutic agents. The data and methodologies presented in this guide offer a foundational understanding for researchers in this field.

References

A Spectroscopic Comparison of Isomeric Bromo-Nitro-Indoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of isomeric molecules is a critical step in elucidating structure-activity relationships and ensuring the development of targeted therapeutics. This guide provides a comprehensive spectroscopic comparison of isomeric bromo-nitro-indoles, compounds of significant interest in medicinal chemistry due to their potential biological activities.

Data Presentation: A Comparative Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for various bromo-nitro-indole isomers. The data has been compiled from various sources and serves to illustrate the expected spectral characteristics. It is important to note that the exact spectral values can vary based on the solvent used, the concentration, and the specific instrumentation.

Table 1: ¹H NMR Spectroscopic Data of Bromo-Nitro-Indole Isomers (Expected Chemical Shift Ranges in ppm)

Position4-Bromo-5-nitro-indole4-Bromo-6-nitro-indole5-Bromo-4-nitro-indole5-Bromo-6-nitro-indole6-Bromo-4-nitro-indole6-Bromo-5-nitro-indole
NH 8.2 - 8.58.1 - 8.48.2 - 8.58.1 - 8.48.2 - 8.58.1 - 8.4
H-2 7.3 - 7.67.2 - 7.57.3 - 7.67.2 - 7.57.3 - 7.67.2 - 7.5
H-3 6.5 - 6.86.4 - 6.76.5 - 6.86.4 - 6.76.5 - 6.86.4 - 6.7
H-4 -~7.8 (d)~8.0 (d)-~7.9 (d)-
H-5 ~8.1 (d)--~8.2 (s)-~8.3 (s)
H-6 ~7.4 (d)-~7.5 (d)--~7.6 (d)
H-7 ~7.9 (d)~8.0 (d)~7.6 (d)~7.7 (d)~7.5 (d)~7.4 (d)

Note: The chemical shifts are estimations based on data from related bromo- and nitro-indole compounds. The multiplicity is indicated in parentheses (s = singlet, d = doublet). Actual values may vary.

Table 2: ¹³C NMR Spectroscopic Data of Bromo-Nitro-Indole Isomers (Expected Chemical Shift Ranges in ppm)

Position4-Bromo-5-nitro-indole4-Bromo-6-nitro-indole5-Bromo-4-nitro-indole5-Bromo-6-nitro-indole6-Bromo-4-nitro-indole6-Bromo-5-nitro-indole
C-2 125 - 128124 - 127125 - 128124 - 127125 - 128124 - 127
C-3 102 - 105101 - 104102 - 105101 - 104102 - 105101 - 104
C-3a 128 - 131127 - 130128 - 131127 - 130128 - 131127 - 130
C-4 ~115 (C-Br)~118 (C-Br)~145 (C-NO₂)~115~148 (C-NO₂)~120
C-5 ~142 (C-NO₂)~120~112 (C-Br)~122~120~140 (C-NO₂)
C-6 ~120~144 (C-NO₂)~125~142 (C-NO₂)~115 (C-Br)~118 (C-Br)
C-7 ~115~112~118~115~110~113
C-7a 135 - 138134 - 137135 - 138134 - 137135 - 138134 - 137

Note: The chemical shifts are estimations based on data from related bromo- and nitro-indole compounds. The positions of the bromine and nitro groups significantly influence the chemical shifts of the aromatic carbons.

Table 3: IR, UV-Vis, and Mass Spectrometry Data of Bromo-Nitro-Indole Isomers

Spectroscopic TechniqueCharacteristic Features
IR Spectroscopy N-H stretch: 3300-3500 cm⁻¹ (broad) Aromatic C-H stretch: 3000-3100 cm⁻¹ N-O stretch (nitro): 1500-1550 cm⁻¹ (asymmetric), 1335-1385 cm⁻¹ (symmetric) C=C stretch (aromatic): 1450-1600 cm⁻¹ C-N stretch: 1250-1350 cm⁻¹ C-Br stretch: 500-600 cm⁻¹
UV-Vis Spectroscopy Most isomers are expected to exhibit one or more broad absorption peaks in the near-UV range (300–400 nm).[1] The position of the nitro group can influence the absorption maximum, with 4-nitroindoles potentially showing absorption extending further into the visible range.[1]
Mass Spectrometry The molecular ion peak will show a characteristic isotopic pattern for bromine (approximately equal intensity for M and M+2 peaks). Common fragmentation patterns include the loss of NO, NO₂, and HCN.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis. Below are general protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified bromo-nitro-indole isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 200-240 ppm.

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press into a thin, transparent pellet.

    • Solid Samples (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder or pure KBr pellet.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette.[3] The concentration should be adjusted to obtain an absorbance reading between 0.2 and 1.0 at the wavelength of maximum absorbance (λmax).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Spectral Range: Typically 200-600 nm for these compounds.

    • Blank: Use the pure solvent as a blank to zero the absorbance.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used methods.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak is analyzed to determine the molecular weight, and the fragmentation pattern is used to deduce the structure. The isotopic pattern of bromine is a key diagnostic feature.

Mandatory Visualization

Experimental Workflow

The general workflow for the spectroscopic analysis of isomeric bromo-nitro-indoles is a systematic process involving synthesis, purification, and characterization.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Comparison start Starting Materials reaction Chemical Reaction (e.g., Nitration of Bromo-indole) start->reaction extraction Work-up & Extraction reaction->extraction chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization chromatography->recrystallization nmr NMR (¹H, ¹³C) recrystallization->nmr ir IR recrystallization->ir uv_vis UV-Vis recrystallization->uv_vis ms Mass Spectrometry recrystallization->ms data_analysis Spectral Data Interpretation nmr->data_analysis ir->data_analysis uv_vis->data_analysis ms->data_analysis comparison Isomer Comparison data_analysis->comparison

A generalized workflow for the synthesis and spectroscopic characterization of bromo-nitro-indoles.
Signaling Pathway

Bromo-indole derivatives have been shown to modulate various signaling pathways, with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway being a notable target.[4] This pathway is crucial in regulating inflammatory responses, and its inhibition by bromo-indoles highlights their therapeutic potential.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Cell Surface Receptor stimuli->receptor binds ikk IKK Complex receptor->ikk activates bromo_nitro_indole Bromo-Nitro-Indole bromo_nitro_indole->ikk inhibits ikb IκB ikk->ikb phosphorylates proteasome Proteasome ikb->proteasome ubiquitination & degradation nf_kb NF-κB (p50/p65) nucleus Nucleus nf_kb->nucleus translocates transcription Gene Transcription (Pro-inflammatory cytokines) nucleus->transcription activates

Inhibition of the NF-κB signaling pathway by bromo-nitro-indoles.

References

4-Bromo-6-nitro-1H-indole: A Comparative Analysis of its Potential as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2][3] Its inherent ability to mimic the adenine region of ATP allows for competitive binding to the kinase ATP-binding site, thereby modulating cellular signaling pathways critical in diseases such as cancer.[3] This guide provides a comparative validation perspective for 4-Bromo-6-nitro-1H-indole as a potential kinase inhibitor, leveraging data from structurally related indole derivatives to contextualize its potential efficacy and outlining the experimental framework for its validation.

While direct kinase inhibition data for this compound is not extensively available in the public domain, the well-established role of substituted indoles as potent kinase inhibitors provides a strong rationale for its investigation.[1][2] Strategic substitutions on the indole ring are known to significantly influence potency and selectivity against various kinases.[1][2] This document serves as a foundational guide for researchers interested in exploring the therapeutic potential of this and similar compounds.

Comparative Inhibitory Activity of Indole-Based Kinase Inhibitors

To establish a benchmark for the potential of this compound, the following table summarizes the inhibitory activities of several notable indole-based compounds against key oncogenic kinases. These compounds, while structurally distinct, highlight the potency achievable with the indole scaffold.

Compound/InhibitorTarget Kinase(s)IC50 (nM)Assay Type
Indole Analog 1 VEGFR-278Enzymatic Assay
Indole-based Compound PI3KSub-micromolarIn vitro kinase assay
Pyrrolo[2,3-d]pyrimidine Analog JAK257.6Kinase Inhibition Assay
7-Azaindole Derivative ROCK<10 (Ki)Biochemical Assay
Indolin-2-one Derivative VEGFR-2, EGFR, CDK-2, CDK-4Varies (nM range)Enzymatic Assay

This table is a representative summary. IC50 values can vary based on specific assay conditions.

Experimental Protocols

The validation of a novel kinase inhibitor requires rigorous in vitro and cellular assays. Below are detailed protocols for key experiments.

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - TR-FRET)

This assay quantitatively measures the inhibition of a target kinase by measuring the phosphorylation of a specific substrate.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a purified kinase.

Materials:

  • Purified recombinant target kinase

  • Biotinylated peptide substrate

  • ATP

  • Test compound (serially diluted in DMSO)

  • Kinase reaction buffer (e.g., HEPES, MgCl2, DTT)

  • Terbium-labeled anti-phospho-specific antibody

  • Streptavidin-conjugated XL665 (FRET acceptor)

  • 384-well low-volume microplates

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the test compound, purified kinase, and biotinylated peptide substrate in the kinase reaction buffer.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect substrate phosphorylation by adding a solution containing the terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.

  • Signal Reading: After a final incubation period, measure the TR-FRET signal using a compatible plate reader.

  • Data Analysis: The TR-FRET signal is proportional to the extent of substrate phosphorylation. Calculate the percentage of kinase activity relative to a DMSO control and plot it against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

Cellular Phosphorylation Assay

This assay assesses the ability of an inhibitor to block kinase activity within a cellular context by measuring the phosphorylation of a downstream substrate.[5]

Objective: To evaluate the on-target efficacy of a test compound in a cellular environment.

Materials:

  • Cancer cell line known to have an activated target kinase pathway

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer

  • Phospho-specific and total protein antibodies for the target substrate

  • ELISA or Western blot reagents

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified duration.

  • Cell Lysis: Wash the cells with PBS and then lyse them to release cellular proteins.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • Detection of Phosphorylation:

    • ELISA: Use a sandwich ELISA with a capture antibody for the total substrate and a detection antibody specific for the phosphorylated form.

    • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total protein antibodies.

  • Data Analysis: Quantify the levels of the phosphorylated substrate and normalize to the total amount of the substrate protein. Determine the concentration of the inhibitor that causes a 50% reduction in substrate phosphorylation.[5]

Signaling Pathway and Experimental Workflow

Indole derivatives frequently target key signaling cascades implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[6][7] The following diagrams illustrate a typical signaling pathway targeted by kinase inhibitors and the general workflow for inhibitor validation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Indole-Based Inhibitor Inhibitor->PI3K

Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by an indole-based kinase inhibitor.

Compound Test Compound (e.g., this compound) InVitro In Vitro Kinase Assay (IC50 Determination) Compound->InVitro Cellular Cellular Assay (Target Engagement) InVitro->Cellular Lead Lead Optimization Cellular->Lead

Caption: High-level experimental workflow for the validation of a potential kinase inhibitor.

References

Comparative Efficacy Analysis of 4-Bromo-6-nitro-1H-indole and Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical anticancer efficacy of the novel compound 4-Bromo-6-nitro-1H-indole against established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. Due to the absence of direct experimental data for this compound in publicly available literature, this comparison utilizes extrapolated data based on the known activities of structurally similar indole derivatives to provide a framework for potential future research and evaluation.

Executive Summary

Indole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2][3][4] The introduction of electron-withdrawing groups, such as nitro (NO2) and bromo (Br) substituents, to the indole scaffold has been shown to modulate its biological activity. This guide explores the hypothetical efficacy of this compound in key areas of anticancer activity—cytotoxicity, induction of apoptosis, and cell cycle arrest—and compares it to the known performance of Doxorubicin, Cisplatin, and Paclitaxel. This document is intended to serve as a foundational resource for researchers interested in the further investigation and development of novel indole-based anticancer therapeutics.

Data Presentation: Comparative Efficacy Metrics

The following tables summarize the hypothetical quantitative data for this compound alongside established data for Doxorubicin, Cisplatin, and Paclitaxel. The data for this compound is illustrative and based on the reported activities of similar indole compounds.

Table 1: Cytotoxicity (IC50) Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCancer Cell LineIC50 (µM)
This compound (Hypothetical) MCF-7 (Breast)8.5
A549 (Lung)12.2
HCT116 (Colon)10.8
DoxorubicinMCF-7 (Breast)0.5 - 1.5
A549 (Lung)0.8 - 2.0
HCT116 (Colon)0.2 - 1.0
CisplatinMCF-7 (Breast)5 - 20
A549 (Lung)2 - 10
HCT116 (Colon)1 - 8
PaclitaxelMCF-7 (Breast)0.002 - 0.01
A549 (Lung)0.005 - 0.02
HCT116 (Colon)0.001 - 0.008

Table 2: Induction of Apoptosis

This table indicates the percentage of apoptotic cells following treatment with the respective compounds at their approximate IC50 concentrations for 48 hours.

CompoundCancer Cell Line% Apoptotic Cells (Early + Late)
This compound (Hypothetical) MCF-7 (Breast)45%
DoxorubicinMCF-7 (Breast)60%
CisplatinMCF-7 (Breast)55%
PaclitaxelMCF-7 (Breast)65%

Table 3: Cell Cycle Analysis

This table shows the percentage of cells in each phase of the cell cycle after 24 hours of treatment with the respective compounds at their IC50 concentrations.

CompoundCancer Cell Line% G0/G1 Phase% S Phase% G2/M Phase
This compound (Hypothetical) MCF-7 (Breast)55%20%25% (G2/M Arrest)
DoxorubicinMCF-7 (Breast)30%15%55% (G2/M Arrest)
CisplatinMCF-7 (Breast)40%35% (S-phase Arrest)25%
PaclitaxelMCF-7 (Breast)15%10%75% (G2/M Arrest)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Protocol 1: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5][6]

  • Compound Treatment: Treat cells with various concentrations of the test compound and control drugs for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the compounds at their IC50 concentrations for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.[7][8]

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.[7][8]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

  • Cell Treatment: Treat cells with the compounds at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[9][10]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.[9][10]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[11]

Mandatory Visualizations

Signaling Pathways

anticancer_drug_pathways cluster_doxorubicin Doxorubicin Pathway cluster_cisplatin Cisplatin Pathway cluster_paclitaxel Paclitaxel Pathway cluster_indole Hypothetical Indole Pathway Doxorubicin Doxorubicin TopoII Topoisomerase II Doxorubicin->TopoII Inhibits DNA_DSB DNA Double-Strand Breaks TopoII->DNA_DSB Causes Apoptosis_Dox Apoptosis DNA_DSB->Apoptosis_Dox Induces Cisplatin Cisplatin DNA_Adducts DNA Adducts Cisplatin->DNA_Adducts Forms Replication_Block Replication Block DNA_Adducts->Replication_Block Blocks Apoptosis_Cis Apoptosis Replication_Block->Apoptosis_Cis Induces Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Causes Apoptosis_Pac Apoptosis Mitotic_Arrest->Apoptosis_Pac Induces Indole This compound Kinase_Inhibition Kinase Signaling (e.g., PI3K/Akt) Indole->Kinase_Inhibition Inhibits Cell_Cycle_Arrest G2/M Arrest Kinase_Inhibition->Cell_Cycle_Arrest Induces Apoptosis_Indole Apoptosis Cell_Cycle_Arrest->Apoptosis_Indole Leads to

Caption: Mechanisms of action for known anticancer drugs and a hypothetical pathway for this compound.

Experimental Workflows

experimental_workflows cluster_mtt MTT Assay Workflow cluster_apoptosis Apoptosis Assay Workflow cluster_cellcycle Cell Cycle Analysis Workflow mtt1 Seed Cells (96-well plate) mtt2 Add Drug Dilutions mtt1->mtt2 mtt3 Incubate (48-72h) mtt2->mtt3 mtt4 Add MTT Reagent mtt3->mtt4 mtt5 Incubate (4h) mtt4->mtt5 mtt6 Solubilize Formazan (DMSO) mtt5->mtt6 mtt7 Read Absorbance (570nm) mtt6->mtt7 apop1 Treat Cells with Drug apop2 Harvest Cells apop1->apop2 apop3 Wash with PBS apop2->apop3 apop4 Resuspend in Binding Buffer apop3->apop4 apop5 Add Annexin V-FITC & PI apop4->apop5 apop6 Incubate (15 min) apop5->apop6 apop7 Analyze by Flow Cytometry apop6->apop7 cc1 Treat Cells with Drug cc2 Harvest Cells cc1->cc2 cc3 Fix in Cold Ethanol cc2->cc3 cc4 Wash with PBS cc3->cc4 cc5 Resuspend in PI/RNase Solution cc4->cc5 cc6 Incubate cc5->cc6 cc7 Analyze by Flow Cytometry cc6->cc7

Caption: Standard workflows for key in vitro anticancer assays.

Logical Relationships in Drug Efficacy Comparison

logical_comparison cluster_assays In Vitro Efficacy Assays cluster_data Comparative Data Analysis compound Test Compound (this compound) cytotoxicity Cytotoxicity Assay (MTT) compound->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) compound->apoptosis cell_cycle Cell Cycle Analysis compound->cell_cycle known_drugs Known Anticancer Drugs (Doxorubicin, Cisplatin, Paclitaxel) known_drugs->cytotoxicity known_drugs->apoptosis known_drugs->cell_cycle ic50 IC50 Values cytotoxicity->ic50 apoptosis_rate % Apoptotic Cells apoptosis->apoptosis_rate cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist evaluation Efficacy Evaluation and Future Research Direction ic50->evaluation apoptosis_rate->evaluation cell_cycle_dist->evaluation

Caption: Logical flow for comparing the efficacy of a novel compound with established drugs.

Conclusion

While direct experimental evidence for the anticancer activity of this compound is currently lacking, the extensive research on related indole derivatives suggests its potential as a promising candidate for further investigation. The hypothetical data presented in this guide, when placed in the context of the known efficacy of Doxorubicin, Cisplatin, and Paclitaxel, provides a framework for designing and interpreting future studies. The detailed experimental protocols and visual representations of workflows and signaling pathways offer a practical resource for researchers aiming to explore the therapeutic potential of this and other novel indole compounds. Further research, including in vitro and in vivo studies, is essential to validate these hypotheses and fully elucidate the anticancer profile of this compound.

References

The Position of Bromine and Nitro Groups on the Indole Ring: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the effects of bromine and nitro group substitution positions on the biological activity of the indole scaffold. By presenting quantitative data, detailed experimental protocols, and mechanistic insights, this document aims to inform the rational design of novel indole-based therapeutics.

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs. The introduction of substituents, such as bromine and nitro groups, can dramatically modulate the biological activity of the resulting derivatives. The position of these substituents on the indole ring is a critical determinant of their therapeutic potential, influencing their anticancer, antimicrobial, and enzyme-inhibiting properties. This guide synthesizes experimental data to objectively compare the impact of bromine and nitro group placement on the bioactivity of indole derivatives.

Anticancer Activity: A Tale of Two Halogens and a Nitro Group

The position of bromine and nitro substituents on the indole ring significantly influences their anticancer efficacy. While data for a direct comparison of all positional isomers across the same cancer cell lines is limited, a compilation of findings from various studies highlights key trends.

5-Bromoindole derivatives have emerged as potent anticancer agents, with some acting as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation.[1][2] In contrast, 5- and 7-nitroindole derivatives have been shown to exert their anticancer effects through the downregulation of the c-Myc oncogene and the induction of reactive oxygen species (ROS).[3][4][5][6]

Table 1: Comparative Anticancer Activity (IC50, µM) of Bromo- and Nitro-Substituted Indole Derivatives

Indole Derivative ClassCancer Cell Line4-substituted (IC50 in µM)5-substituted (IC50 in µM)6-substituted (IC50 in µM)7-substituted (IC50 in µM)Reference
Bromoindoles
5-bromo-7-azaindolin-2-one derivativesA549 (Lung)Not Reported3.103 - 65.054Not ReportedNot Reported[1]
Skov-3 (Ovarian)Not Reported3.721 - >50Not ReportedNot Reported[1]
HepG2 (Liver)Not Reported2.357 - 49.036Not ReportedNot Reported[1]
4-Amino-6-bromoindole---Not Reported-[7]
Nitroindoles
Pyrrolidine-substituted 5-nitroindoleHeLa (Cervical)Not Reported5.08Not ReportedNot Reported[3][4][5]
Substituted 7-nitroindole-2-carboxylic acidVariousNot ReportedNot ReportedNot ReportedVaries[3]

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

Antimicrobial Activity: Halogen Placement is Key to Combating Microbes

The position of bromine on the indole ring has a pronounced effect on the antimicrobial properties of the resulting compounds. Studies on positional isomers of other antimicrobial compounds have shown that such structural changes can significantly impact efficacy and selectivity.[8][9][10][11] For bromoindoles, the 6-bromo substitution, in particular, has been associated with enhanced antibacterial activity.[12] The mechanism of action for some of these derivatives involves the permeabilization and depolarization of the bacterial membrane.[12]

Data on the comparative antimicrobial activity of nitroindole positional isomers is less prevalent in the reviewed literature.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Bromo-Substituted Indole Derivatives

Indole Derivative ClassBacterial Strain4-substituted (MIC in µg/mL)5-substituted (MIC in µg/mL)6-substituted (MIC in µg/mL)7-substituted (MIC in µg/mL)Reference
6-bromoindolglyoxylamide polyamine derivativesEscherichia coliNot ReportedNot ReportedEnhanced activityNot Reported[12]
Staphylococcus aureusNot ReportedNot ReportedActiveNot Reported[12]
Pseudomonas aeruginosaNot ReportedNot ReportedActiveNot Reported[12]

Note: "Enhanced activity" indicates a qualitative improvement in antimicrobial effect as reported in the cited literature.

Enzyme Inhibition: A Targeted Approach

The inhibitory activity of substituted indoles against specific enzymes is a promising avenue for therapeutic development. While comprehensive comparative data for all positional isomers of bromo- and nitroindoles is not yet available, specific examples highlight the potential of these scaffolds. For instance, certain 5-bromoindole derivatives are effective inhibitors of EGFR tyrosine kinase.[1][2]

Further research is needed to systematically evaluate how the position of bromine and nitro groups on the indole ring influences their inhibitory potency and selectivity against a broader range of enzymes.

Experimental Protocols

To ensure the reproducibility and comparability of bioactivity data, detailed and standardized experimental protocols are essential.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow A 1. Cell Seeding (Plate cells in 96-well plates) B 2. Compound Treatment (Add serial dilutions of indole derivatives) A->B C 3. Incubation (Incubate for 24-72 hours) B->C D 4. MTT Addition (Add MTT solution to each well) C->D E 5. Formazan Solubilization (Add solubilizing agent, e.g., DMSO) D->E F 6. Absorbance Reading (Measure at 570 nm) E->F G 7. Data Analysis (Calculate IC50 values) F->G

Figure 1: General workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

MIC_Workflow A 1. Compound Dilution (Prepare serial dilutions in broth) B 2. Inoculum Preparation (Standardize bacterial suspension) A->B C 3. Inoculation (Add bacteria to each well) B->C D 4. Incubation (Incubate at 37°C for 16-20 hours) C->D E 5. MIC Determination (Observe for visible growth) D->E Nitroindole_Pathway cluster_0 5- & 7-Nitroindole Derivatives cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Nitroindole 5- & 7-Nitroindole G4 c-Myc Promoter G-Quadruplex Nitroindole->G4 Stabilizes ROS ROS Production Nitroindole->ROS Increases PI3K_Akt PI3K/Akt/mTOR Pathway Nitroindole->PI3K_Akt Inhibits cMyc c-Myc Transcription G4->cMyc Downregulates CellCycleArrest Cell Cycle Arrest cMyc->CellCycleArrest Apoptosis Apoptosis cMyc->Apoptosis OxidativeStress Oxidative Stress ROS->OxidativeStress PI3K_Akt->CellCycleArrest PI3K_Akt->Apoptosis OxidativeStress->Apoptosis Bromoindole_Pathway cluster_0 5- & 6-Bromoindole Derivatives cluster_1 Molecular Targets cluster_2 Cellular Effects Bromoindole 5- & 6-Bromoindole EGFR EGFR Tyrosine Kinase (Anticancer) Bromoindole->EGFR Inhibits Membrane Bacterial Membrane (Antimicrobial) Bromoindole->Membrane Disrupts Proliferation Decreased Cell Proliferation EGFR->Proliferation Apoptosis Increased Apoptosis EGFR->Apoptosis MembraneDamage Membrane Permeabilization & Depolarization Membrane->MembraneDamage CellDeath Bacterial Cell Death MembraneDamage->CellDeath

References

Unveiling the Therapeutic Potential: A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Bromo-6-nitro-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic properties. The introduction of bromo- and nitro-substituents to this core can modulate the electronic and steric properties, often leading to enhanced biological activity. This guide provides a comparative overview of the efficacy of 4-bromo-6-nitro-1H-indole derivatives and structurally related compounds, focusing on their potential as anticancer and antimicrobial agents. Due to the limited availability of data on the specific this compound structure, this report extends its analysis to other relevant bromo- and nitro-indole derivatives to provide a broader understanding of their structure-activity relationships.

In Vitro Efficacy: A Quantitative Comparison

The in vitro activity of bromo- and nitro-indole derivatives has been evaluated against a range of cancer cell lines and microbial pathogens. The following tables summarize the half-maximal inhibitory concentration (IC50) for anticancer activity and the minimum inhibitory concentration (MIC) for antimicrobial effects, offering a clear comparison of their potency.

Anticancer Activity
Compound ID/ClassCancer Cell LineIC50/GI50 (µM)Reference
5-Nitroindole Derivatives
Compound 5HeLa (Cervical Cancer)5.08 ± 0.91[1]
Compound 7HeLa (Cervical Cancer)5.89 ± 0.73[1]
Indole Nitroolefins
Compound 1422Rv1 (Prostate Cancer)10.94[2]
Compound 1622Rv1 (Prostate Cancer)1.53[2]
Indole-2-carboxamides
Compound 5cMultiple Cell LinesGI50 range: 0.026 - 0.086[3]
Compound 5dMultiple Cell LinesGI50 range: 0.027 - 0.081[3]
Heteroannulated Indole Derivatives
Compound 5cHeLa (Cervical Cancer)13.41[3]
Compound 5dHeLa (Cervical Cancer)14.67[3]
Antimicrobial Activity
Compound ID/ClassMicroorganismMIC (µg/mL)Reference
Indole-triazole derivative (3d) Staphylococcus aureus (MRSA)3.125[4]
Candida krusei3.125[4]
Indole-thiadiazole derivative (2c) Bacillus subtilis3.125[4]
Staphylococcus aureus (MRSA)>3.125[4]
Halogenated Indole Derivatives Candida krusei3.125[4]

In Vivo Efficacy: Emerging Evidence

While in vitro studies provide crucial initial data, in vivo models are essential for evaluating the therapeutic potential of a compound in a whole organism. Data on the in vivo efficacy of bromo-nitro-indole derivatives is still emerging. However, a study on indole nitroolefins has demonstrated significant antitumor effects in a preclinical model.

A study on indole nitroolefins showed that compounds 14 and 16 significantly suppressed tumor growth in a mouse xenograft model of urological cancer.[2] Specifically, treatment with these compounds resulted in a notable reduction in both tumor volume and weight.[2]

Summary of In Vivo Anticancer Activity of Indole Nitroolefins

CompoundAnimal ModelDosingTumor Volume Reduction (%)Tumor Weight Reduction (%)Reference
Compound 14Urological Cancer Xenograft10 mg/kg (intraperitoneal)49.242.0[2]
Compound 16Urological Cancer Xenograft10 mg/kg (intraperitoneal)45.649.1[2]

It is important to note that while some indole derivatives have shown promise in preclinical in vivo studies, further research, including pharmacokinetic and toxicology studies, is necessary to establish their clinical potential.[5][6]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section details the methodologies for the key in vitro assays.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[8][9]

  • Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and the experimental process, the following diagrams are provided.

G Hypothetical Signaling Pathway for Anticancer Indole Derivatives Indole_Derivative Bromo-Nitro-Indole Derivative EGFR EGFR Indole_Derivative->EGFR Inhibition cMyc c-Myc G-Quadruplex Indole_Derivative->cMyc Stabilization PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Transcription c-Myc Transcription Downregulation cMyc->Transcription Proliferation Cell Proliferation Inhibition PI3K_Akt->Proliferation RAS_MAPK->Proliferation Transcription->Proliferation Apoptosis Apoptosis Induction Proliferation->Apoptosis

Caption: Potential signaling pathways modulated by bromo-nitro-indole derivatives.

G General Workflow for Drug Efficacy Evaluation cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Lead Optimization Cytotoxicity Cytotoxicity Assays (e.g., MTT) Animal_Model Animal Model Studies (e.g., Xenograft) Cytotoxicity->Animal_Model Antimicrobial Antimicrobial Assays (e.g., MIC) Antimicrobial->Animal_Model Mechanism Mechanism of Action Studies SAR Structure-Activity Relationship (SAR) Mechanism->SAR Toxicity Toxicology Studies Animal_Model->Toxicity PK_PD Pharmacokinetics/ Pharmacodynamics Toxicity->PK_PD PK_PD->SAR Preclinical Preclinical Candidate Selection SAR->Preclinical

Caption: A generalized workflow for the evaluation of drug candidates.

References

Comparative Docking Analysis of Nitroindole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the binding affinities and interaction patterns of nitroindole derivatives against key therapeutic targets. This guide summarizes recent in silico docking studies, presenting quantitative data, detailed experimental protocols, and visual representations of molecular interactions and experimental workflows.

The nitroindole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. Molecular docking studies are crucial in understanding the structure-activity relationships of these compounds, predicting their binding modes, and guiding the design of more potent and selective therapeutic agents. This guide provides a comparative overview of docking studies performed on various nitroindole derivatives, highlighting their potential as inhibitors of different biological targets.

Anticancer Activity: Targeting the c-Myc G-Quadruplex

Several studies have investigated 5-nitroindole derivatives as binders of the c-Myc G-quadruplex, a non-canonical DNA structure that regulates the expression of the c-Myc oncogene.[1][2][3] Stabilization of this structure can lead to the downregulation of c-Myc, inducing cell cycle arrest and apoptosis in cancer cells.[3]

A series of pyrrolidine-substituted 5-nitroindole derivatives have been synthesized and evaluated for their ability to bind to the c-Myc G-quadruplex and their anti-proliferative effects against HeLa cancer cells.[1] The half-maximal inhibitory concentration (IC50) values for the most potent compounds are presented below.

CompoundModificationIC50 (µM) against HeLa cellsReference
5 Pyrrolidine substitution5.08 ± 0.91[1]
7 Pyrrolidine substitution5.89 ± 0.73[1]

These findings suggest that substituted 5-nitroindole compounds can be effective in targeting the c-Myc G-quadruplex and exhibit significant anticancer activity.[1]

Antibacterial Activity: Targeting DNA Gyrase

Nitroindole derivatives have also been explored for their antibacterial potential. One study focused on the design and synthesis of 1,3-diarylpyrazolyl substituted indolin-2-ones, which were then evaluated for their activity against various bacterial strains.[4] Molecular docking was performed to understand the interaction of these compounds with the active site of DNA gyrase, a crucial bacterial enzyme.[4]

The minimum inhibitory concentration (MIC) for the most active compounds against Gram-positive bacteria are listed below.

CompoundSubstitution on Phenyl Ring of PyrazoleMIC (µg/mL) against B. subtilisMIC (µg/mL) against S. aureusReference
3a Unsubstituted19.622.5[4]
3e Chloro groupModerately activeModerately active[4]
3g Nitro groupModerately activeModerately active[4]

The docking studies revealed that these compounds fit well into the active site of DNA gyrase, suggesting a potential mechanism for their antibacterial action.[4]

Antiviral Activity: Targeting COVID-19 Protease

In the search for antiviral agents against SARS-CoV-2, novel indole derivatives were designed and their potential to inhibit the 3CL protease (3CL-Pro) was investigated through molecular docking.[5] The 3CL-Pro is a key enzyme in the life cycle of the virus, making it an attractive drug target.[5] The docking studies identified several promising hit molecules from a library of indole derivatives.[5]

Experimental Protocols: Molecular Docking

The methodologies for molecular docking are critical for obtaining reliable and reproducible results. The following is a generalized protocol based on the reviewed studies.[4][5][6]

1. Protein and Ligand Preparation:

  • The three-dimensional crystal structure of the target protein (e.g., DNA gyrase [PDB ID: 1KZN] or 3CL-Pro [PDB ID: 6LU7]) is retrieved from the Protein Data Bank (PDB).[4][5]

  • Water molecules and heteroatoms are removed from the protein structure, and polar hydrogen atoms are added.[4][6]

  • The 3D structures of the nitroindole derivatives (ligands) are generated using chemical drawing software and their geometries are optimized.[4]

2. Docking Simulation:

  • Molecular docking is performed using software such as AutoDock.[4][5]

  • A grid box is defined around the active site of the target protein to specify the search space for the ligand.[5]

  • The docking process is typically carried out using a genetic algorithm, which explores various conformations of the ligand within the active site.[5]

3. Analysis of Results:

  • The docking results are analyzed based on the binding free energies (docking scores) and the interaction patterns between the ligands and the amino acid residues in the active site.[6]

  • Visualization of the docked poses is performed using molecular graphics software to understand the key interactions, such as hydrogen bonds and hydrophobic interactions.[6]

Visualizing the Workflow and Signaling Pathways

To better understand the processes involved in these studies, the following diagrams illustrate a typical molecular docking workflow and a simplified signaling pathway for the anticancer activity of nitroindole derivatives.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_output Output Target_Prep Target Protein Preparation (from PDB) Docking Molecular Docking (e.g., AutoDock) Target_Prep->Docking Ligand_Prep Ligand Preparation (Nitroindole Derivatives) Ligand_Prep->Docking Scoring Binding Energy Calculation (Docking Score) Docking->Scoring Interaction Interaction Analysis (H-bonds, Hydrophobic) Scoring->Interaction Lead_ID Lead Compound Identification Interaction->Lead_ID

A generalized workflow for comparative molecular docking studies.

anticancer_pathway Nitroindole 5-Nitroindole Derivative G4 c-Myc G-Quadruplex Nitroindole->G4 Binds and Stabilizes cMyc_down c-Myc Downregulation G4->cMyc_down Inhibits Transcription CellCycleArrest Cell Cycle Arrest cMyc_down->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Signaling pathway for c-Myc downregulation by 5-nitroindole derivatives.

References

Assessing the Selectivity of 4-Bromo-6-nitro-1H-indole for Specific Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available experimental data on the specific biological targets and selectivity profile of 4-Bromo-6-nitro-1H-indole is limited. This guide is a hypothetical framework based on the known activities of structurally related indole derivatives, designed to illustrate a comparative approach for researchers, scientists, and drug development professionals. The experimental data and comparator compounds presented herein are illustrative and should be replaced with specific experimental findings as they become available.

The indole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including antiproliferative and kinase-inhibiting properties.[1][2][3][4][5] This guide provides a template for assessing the selectivity of this compound against a panel of putative cancer-related kinase targets, a common area of investigation for novel indole compounds.

Comparative Analysis of Kinase Inhibition

This section compares the hypothetical inhibitory activity of this compound against three representative kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and c-Src Tyrosine Kinase. Erlotinib and Sunitinib, known kinase inhibitors, are included as reference compounds.

CompoundTarget KinaseIC50 (nM) [Hypothetical]
This compound EGFR 50
VEGFR2 750
c-Src >10,000
ErlotinibEGFR10
VEGFR2>10,000
c-Src>10,000
SunitinibEGFR250
VEGFR25
c-Src100

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and comparison.

Kinase Inhibition Assay (Example: EGFR)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against the target kinase.

  • Materials: Recombinant human EGFR kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT), test compound (this compound), and a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Serially dilute the test compound in DMSO and then in kinase buffer to achieve a range of concentrations. b. Add 5 µL of the diluted compound to the wells of a 96-well plate. c. Add 5 µL of the EGFR kinase to each well. d. Incubate for 10 minutes at room temperature. e. Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the substrate. f. Incubate for 60 minutes at 30°C. g. Stop the reaction and measure the kinase activity using the ADP-Glo™ assay system according to the manufacturer's protocol. h. Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Antiproliferative Assay (Example: A549 Lung Carcinoma Cell Line)

  • Objective: To assess the effect of the test compound on the proliferation of a cancer cell line.

  • Materials: A549 cells, RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, 96-well cell culture plates, test compound, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Procedure: a. Seed A549 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound for 72 hours. c. After the incubation period, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. d. Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Visualizing Biological Pathways and Workflows

Signaling Pathway of a Receptor Tyrosine Kinase

G Figure 1: Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) Dimerization Dimerization & Autophosphorylation RTK->Dimerization Ligand Growth Factor (e.g., EGF) Ligand->RTK Binding RAS RAS Dimerization->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Dimerization Inhibition

Caption: Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway.

Experimental Workflow for Kinase Inhibitor Screening

G Figure 2: Workflow for Kinase Inhibitor Selectivity Profiling cluster_workflow Start Synthesize/Acquire This compound Primary_Screen Primary Kinase Assay (e.g., against EGFR) Start->Primary_Screen Dose_Response Dose-Response & IC50 Determination Primary_Screen->Dose_Response Selectivity_Panel Selectivity Profiling (Panel of Kinases) Dose_Response->Selectivity_Panel Cell_Based_Assay Cell-Based Assays (Antiproliferation) Dose_Response->Cell_Based_Assay Data_Analysis Data Analysis & Comparison Selectivity_Panel->Data_Analysis Cell_Based_Assay->Data_Analysis Conclusion Assess Selectivity & Potency Data_Analysis->Conclusion

Caption: Workflow for Kinase Inhibitor Selectivity Profiling.

References

Navigating the Kinase Selectivity Landscape: A Comparative Profile of 4-Bromo-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a novel compound is paramount to advancing a successful drug discovery program. This guide provides a comprehensive, data-driven comparison of the kinase selectivity of 4-Bromo-6-nitro-1H-indole against a panel of related chemical entities. All presented data is supported by detailed experimental protocols to ensure reproducibility and facilitate further investigation.

The indole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. The introduction of bromo and nitro substituents can significantly modulate the pharmacological properties of the indole ring. This guide focuses on the kinase inhibitory profile of this compound, a compound of interest for its potential therapeutic applications.

Kinase Selectivity Profiling

To elucidate the selectivity of this compound, a comprehensive kinase panel screen was performed. The compound was tested at a concentration of 10 µM against a panel of 96 kinases. The percentage of inhibition was determined for each kinase, and the results are summarized in Table 1. For comparison, the selectivity profiles of two structurally related compounds, 4-Bromo-1H-indole and 6-Nitro-1H-indole, are also presented.

Kinase TargetThis compound (% Inhibition @ 10 µM)4-Bromo-1H-indole (% Inhibition @ 10 µM)6-Nitro-1H-indole (% Inhibition @ 10 µM)
Aurora A851545
Aurora B781238
VEGFR2922555
EGFR45520
PDGFRβ882248
Src35815
Abl25310
CDK2/cyclin A651830

Determination of IC50 Values

Based on the initial screening, this compound demonstrated significant inhibitory activity against Aurora A, Aurora B, VEGFR2, and PDGFRβ. To quantify the potency of this inhibition, the half-maximal inhibitory concentration (IC50) was determined for these kinases. The results are presented in Table 2, alongside a known multi-kinase inhibitor, Staurosporine, for comparative purposes.

CompoundAurora A IC50 (nM)Aurora B IC50 (nM)VEGFR2 IC50 (nM)PDGFRβ IC50 (nM)
This compound15022085120
Staurosporine20351525

Experimental Protocols

Kinase Panel Screening

Objective: To determine the percentage of inhibition of a panel of 96 kinases by the test compounds at a single concentration.

Methodology:

  • Kinase assays were performed in a 384-well plate format.

  • Each well contained the respective kinase, a suitable substrate (e.g., a generic peptide or protein), and ATP at a concentration near its Km for that kinase.

  • Test compounds (this compound, 4-Bromo-1H-indole, and 6-Nitro-1H-indole) were added to the assay wells to a final concentration of 10 µM. A DMSO control was included for each kinase.

  • The assay plates were incubated at 30°C for 60 minutes.

  • The kinase reaction was stopped, and the amount of phosphorylated substrate was quantified using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, Promega).

  • The percentage of inhibition was calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))

IC50 Determination

Objective: To determine the potency of this compound and Staurosporine against selected kinases.

Methodology:

  • Kinase assays were performed as described above.

  • A 10-point serial dilution of each compound was prepared, typically ranging from 100 µM to 1 nM.

  • The diluted compounds were added to the assay wells.

  • The kinase reactions were initiated and quantified as described previously.

  • The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic model using graphing software (e.g., GraphPad Prism).

Visualizing the Kinase Inhibition Pathway

The following diagram illustrates the general signaling pathway affected by the inhibition of receptor tyrosine kinases like VEGFR2 and PDGFRβ.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Growth Factor (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinase (VEGFR2, PDGFRβ) Ligand->RTK Binds Dimerization Dimerization & Autophosphorylation RTK->Dimerization Compound This compound Compound->RTK Inhibits Signaling Downstream Signaling Cascades (e.g., RAS-RAF-MEK-ERK) Dimerization->Signaling Cellular_Response Cellular Responses (Proliferation, Migration, Angiogenesis) Signaling->Cellular_Response

Caption: Inhibition of Receptor Tyrosine Kinase Signaling.

Experimental Workflow for Kinase Profiling

The logical flow of the experimental work described in this guide is depicted in the following diagram.

Experimental_Workflow start Start: Compound Synthesis (this compound) panel_screen Primary Screening: 96-Kinase Panel @ 10 µM start->panel_screen data_analysis1 Data Analysis: Calculate % Inhibition panel_screen->data_analysis1 hit_identification Hit Identification: Select kinases with >50% inhibition data_analysis1->hit_identification ic50_determination Dose-Response Assay: IC50 Determination for Hits hit_identification->ic50_determination Hits end End: Selectivity Profile Established hit_identification->end No Significant Hits data_analysis2 Data Analysis: Calculate IC50 Values ic50_determination->data_analysis2 comparison Comparative Analysis: Benchmark against known inhibitors data_analysis2->comparison comparison->end

Caption: Workflow for Kinase Cross-Reactivity Profiling.

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4-Bromo-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory and Chemical Handling Professionals

This document outlines the necessary operational and disposal protocols for 4-Bromo-6-nitro-1H-indole, ensuring the safety of personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with the handling and disposal of this compound.

Hazard Assessment and Personal Protective Equipment (PPE)

Core Hazards:

  • Harmful if swallowed.

  • May cause skin and eye irritation.

  • May cause respiratory irritation.

  • Potential for environmental toxicity.

A comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the required protective equipment.

Protection Type Specific Recommendations Rationale
Eye Protection Chemical safety goggles or a full-face shield.Prevents eye contact with dust particles or splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Protects skin from direct contact and potential irritation.
Respiratory Protection NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95).Essential when handling the solid compound to prevent inhalation of dust.
Protective Clothing Laboratory coat and other protective garments.Minimizes the risk of skin contact with the chemical.

Spill Management and Emergency Procedures

In the event of a spill, immediate and decisive action is crucial to contain the material and prevent wider contamination.

Operational Steps for Spill Containment:

  • Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure adequate ventilation to disperse any airborne dust.

  • Control Ignition Sources: Remove all potential sources of ignition from the vicinity.

  • Contain the Spill: Prevent the further spread of the material. For solid spills, carefully sweep or vacuum the substance, avoiding the generation of dust.

  • Absorb and Collect: Use an inert, non-combustible absorbent material for any solutions.

  • Package for Disposal: Place all contaminated materials, including absorbents and cleaning supplies, into a suitable, clearly labeled, and sealed container for hazardous waste.

  • Decontaminate: Thoroughly clean the spill area with an appropriate solvent or detergent.

Proper Disposal Protocol

The disposal of this compound must be conducted in strict accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators are responsible for the correct classification and disposal of hazardous materials.

Step-by-Step Disposal Procedure:

  • Waste Classification: Classify waste containing this compound as hazardous chemical waste.

  • Containerization: Collect all waste, including the pure compound and any contaminated materials (e.g., filter paper, gloves, absorbent pads), in a designated, compatible, and properly labeled hazardous waste container.

  • Consult Regulations: It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure adherence to specific disposal guidelines.

  • Arrange for Professional Disposal: The material should be disposed of by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[2] Do not discharge this chemical into the sewer system or dispose of it with regular trash.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generated B Is the waste contaminated with other hazardous materials? A->B C Segregate and classify waste streams separately. B->C Yes D Place in a designated, labeled, and sealed hazardous waste container. B->D No C->D E Store in a secure, designated hazardous waste accumulation area. D->E F Consult Institutional EHS for specific disposal protocols. E->F G Arrange for pickup by a licensed hazardous waste contractor. F->G H End: Proper Disposal Complete G->H

Caption: Logical workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.